1,6-Cyclodecadiene
Description
Structure
3D Structure
Properties
CAS No. |
1124-79-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z,6Z)-cyclodeca-1,6-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,9-10H,3-8H2/b2-1-,10-9- |
InChI Key |
GWCMUONZBWHLRN-REXUQAFDSA-N |
SMILES |
C1CC=CCCCC=CC1 |
Isomeric SMILES |
C1C/C=C\CCC/C=C\C1 |
Canonical SMILES |
C1CC=CCCCC=CC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cis,cis-1,6-Cyclodecadiene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis,cis-1,6-Cyclodecadiene is a cyclic hydrocarbon featuring a ten-membered ring with two double bonds in the cis configuration. This guide provides a comprehensive overview of its structural characteristics, physicochemical and spectroscopic properties, and a detailed synthesis protocol. While direct applications in drug development are not established, the cyclodecadiene core is a key structural motif in a variety of biologically active natural products, suggesting its potential as a scaffold in medicinal chemistry.
Structure and Properties
cis,cis-1,6-Cyclodecadiene, with the chemical formula C₁₀H₁₆, is a colorless liquid at room temperature.[1] Its structure consists of a ten-membered carbon ring containing two cis double bonds at positions 1 and 6. This configuration imparts specific conformational properties to the molecule.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of cis,cis-1,6-cyclodecadiene is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1][2][3][4] |
| Molecular Weight | 136.23 g/mol | [1][3] |
| CAS Number | 1124-79-4 | [3][4] |
| IUPAC Name | (1Z,6Z)-cyclodeca-1,6-diene | [1] |
| Boiling Point | 191.2 °C at 760 mmHg | |
| Density | 0.83 g/cm³ | |
| Refractive Index | 1.464 |
Conformational Analysis
The ten-membered ring of cis,cis-1,6-cyclodecadiene is flexible and can exist in multiple conformations. Computational studies and NMR spectroscopy have been employed to understand its conformational landscape. The chair conformation is considered to be the most stable, as it minimizes steric strain. The molecule can undergo conformational interconversions, the dynamics of which can be studied by variable temperature NMR. The presence of the two cis double bonds significantly influences the overall shape and rigidity of the ring compared to its saturated counterpart, cyclodecane.
Spectroscopic Properties
-
¹H NMR: Olefinic protons (=C-H) would appear in the downfield region (typically δ 5.0-6.0 ppm). The allylic and other aliphatic protons would resonate in the upfield region (δ 1.5-2.5 ppm).
-
¹³C NMR: The sp² hybridized carbons of the double bonds would have chemical shifts in the range of δ 120-140 ppm, while the sp³ hybridized carbons would appear at higher field.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching vibrations for both sp² and sp³ hybridized carbons (around 3020 cm⁻¹ and 2800-3000 cm⁻¹, respectively) and a C=C stretching vibration around 1650 cm⁻¹.
Synthesis of cis,cis-1,6-Cyclodecadiene
A common and effective method for the synthesis of cis,cis-1,6-cyclodecadiene starts from the readily available cis,cis-1,5-cyclononadiene.[5][6] The synthesis involves a two-step sequence: the formation of 1,2,6-cyclodecatriene followed by its selective reduction.[5][6]
Experimental Protocol
Step 1: Synthesis of 1,2,6-Cyclodecatriene from cis,cis-1,5-Cyclononadiene
This step involves the addition of dibromocarbene to cis,cis-1,5-cyclononadiene, followed by reaction with methyllithium (B1224462) to induce a ring expansion and form the allene (B1206475).
-
Materials: cis,cis-1,5-cyclononadiene, bromoform (B151600) (CHBr₃), potassium tert-butoxide, methyllithium (MeLi), diethyl ether.
-
Procedure:
-
To a solution of cis,cis-1,5-cyclononadiene in anhydrous diethyl ether, cooled to 0 °C, is slowly added a solution of potassium tert-butoxide.
-
Bromoform is then added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude dibromocarbene adduct, 10,10-dibromobicyclo[7.1.0]dec-4-ene.
-
The crude adduct is dissolved in anhydrous diethyl ether and cooled to -40 °C.
-
A solution of methyllithium in diethyl ether is added dropwise, and the reaction is stirred at -40 °C for a few hours.
-
The reaction is carefully quenched with water and the product, 1,2,6-cyclodecatriene, is extracted with diethyl ether. The organic layer is washed, dried, and the solvent is evaporated to give the crude allene.
-
Step 2: Reduction of 1,2,6-Cyclodecatriene to cis,cis-1,6-Cyclodecadiene
The selective reduction of the allene functionality is achieved using sodium in liquid ammonia (B1221849).[5][7]
-
Materials: 1,2,6-cyclodecatriene, sodium metal, liquid ammonia, diethyl ether.
-
Procedure:
-
A flask equipped with a dry ice condenser is charged with liquid ammonia.
-
Small pieces of sodium metal are added until a persistent blue color is obtained.
-
A solution of 1,2,6-cyclodecatriene in anhydrous diethyl ether is added dropwise to the stirred sodium-ammonia solution.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford pure cis,cis-1,6-cyclodecadiene.
-
Synthesis Workflow Diagram
Caption: Synthesis of cis,cis-1,6-Cyclodecadiene.
Relevance in Drug Development and Medicinal Chemistry
While cis,cis-1,6-cyclodecadiene itself is not known to possess significant biological activity, its ten-membered ring system is a core structural feature in a large family of natural products known as germacrane (B1241064) sesquiterpenoids.[8][9][10][11][12] These compounds are isolated from various plants and marine organisms and exhibit a wide range of pharmacological activities.
The Germacrane Scaffold
The germacrane skeleton consists of a substituted cyclodecadiene ring. The specific substituents and their stereochemistry contribute to the diverse biological profiles of these molecules. Examples of biologically active germacrane sesquiterpenoids include:
-
Germacrone: Exhibits anti-inflammatory and antitumor activities.[10] Its therapeutic effects are attributed to its ability to modulate various signaling pathways, including NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[10]
-
Parthenolide: Known for its anti-inflammatory and anti-cancer properties.
-
Costunolide: Shows a variety of activities, including anti-inflammatory, and cytotoxic effects.
The biological activity of these natural products highlights the potential of the cyclodecadiene ring as a scaffold for the design of novel therapeutic agents. The conformational flexibility of the ten-membered ring allows for the precise spatial arrangement of functional groups, which is crucial for binding to biological targets.
Potential Signaling Pathway Interactions
The signaling pathways modulated by germacrane sesquiterpenoids are central to many disease processes, including inflammation and cancer.
Caption: Germacrane-modulated signaling pathways.
Conclusion
cis,cis-1,6-Cyclodecadiene is a structurally interesting molecule with well-defined conformational properties. Its synthesis is achievable through a multi-step process from a smaller ring system. Although the parent hydrocarbon lacks known direct applications in medicine, the prevalence of the cyclodecadiene core in a multitude of biologically active natural products underscores its significance as a privileged scaffold. Further research into the synthesis of novel substituted cyclodecadiene derivatives could lead to the discovery of new therapeutic agents targeting key signaling pathways in human diseases.
References
- 1. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis,cis-1,6-cyclodecadiene [webbook.nist.gov]
- 3. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]
- 4. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. ia801501.us.archive.org [ia801501.us.archive.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Germacrane Sesquiterpenoids as a New Type of Anticardiac Fibrosis Agent Targeting Transforming Growth Factor β Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic germacrane sesquiterpenes from the aerial parts of Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Germacrane-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Germacrane-type sesquiterpenes from Pilea cavaleriei Levl. subsp. cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of the 1,6-Cyclodecadiene Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ten-membered carbocyclic framework of 1,6-cyclodecadiene has long been a subject of significant interest in the field of conformational analysis. Its inherent flexibility, arising from the medium-sized ring, gives rise to a complex potential energy surface with multiple stable and interconverting conformations. Understanding the geometry, relative energies, and interconversion pathways of these conformers is crucial for predicting the molecule's reactivity, designing derivatives with specific shapes, and for its application in the synthesis of complex natural products and pharmaceuticals. This technical guide provides an in-depth analysis of the conformational landscape of the cis,cis-1,6-cyclodecadiene ring system, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the conformational relationships.
Core Concepts: The Chair and Boat Conformations
Early investigations into the conformational preferences of cis,cis-1,6-cyclodecadiene, primarily through molecular mechanics calculations, identified two principal low-energy conformations: a chair-like and a boat-like form. Subsequent experimental and more advanced computational studies have refined this picture, confirming the presence of these key conformers and elucidating their subtle structural and energetic differences.
A seminal study employing molecular force field calculations predicted that cis,cis-1,6-cyclodecadiene exists as a mixture of chair and boat forms, with the chair conformation being the more stable of the two. This early work laid the foundation for much of the subsequent research in this area.
Quantitative Conformational Data
The precise geometric parameters and relative energies of the conformers of cis,cis-1,6-cyclodecadiene have been determined through a combination of gas-phase electron diffraction, NMR spectroscopy, and various levels of computational theory. The following tables summarize the key quantitative data from these studies.
Table 1: Calculated Relative Energies of cis,cis-1,6-Cyclodecadiene Conformers
| Conformer | Calculation Method | Relative Energy (kcal/mol) | Population (%) |
| Chair | Molecular Mechanics (MM2) | 0.00 | 65 |
| Boat | Molecular Mechanics (MM2) | 0.35 | 35 |
Note: These values are based on early molecular mechanics calculations and represent a foundational understanding. More recent computational methods may provide refined energy differences.
Table 2: Key Geometric Parameters from Electron Diffraction and Molecular Mechanics
| Parameter | Chair Conformation (Electron Diffraction) | Chair Conformation (Molecular Mechanics) | Boat Conformation (Molecular Mechanics) |
| C1=C2 Bond Length (Å) | 1.345 ± 0.005 | 1.338 | 1.338 |
| C2-C3 Bond Length (Å) | 1.510 ± 0.005 | 1.516 | 1.515 |
| C3-C4 Bond Length (Å) | 1.535 ± 0.005 | 1.539 | 1.540 |
| C1-C2-C3 Bond Angle (°) | 125.0 ± 0.5 | 124.3 | 124.1 |
| C2-C3-C4 Bond Angle (°) | 114.5 ± 0.5 | 113.8 | 113.9 |
| C3-C4-C5 Bond Angle (°) | 115.0 ± 0.5 | 114.7 | 114.8 |
| C1-C2-C3-C4 Dihedral Angle (°) | - | -85.2 | -84.5 |
| C2-C3-C4-C5 Dihedral Angle (°) | - | 58.9 | 59.1 |
| C3-C4-C5-C6 Dihedral Angle (°) | - | -76.1 | -75.8 |
Data from electron diffraction studies provide experimental gas-phase structures, while molecular mechanics provides calculated geometries for different conformers.
Experimental and Computational Protocols
The elucidation of the conformational landscape of this compound has relied on a synergistic approach combining experimental measurements and theoretical calculations.
Gas-Phase Electron Diffraction
This technique provides highly accurate measurements of bond lengths, bond angles, and dihedral angles for molecules in the gas phase, free from intermolecular interactions present in the solid or liquid state.
Methodology:
-
A high-energy beam of electrons is directed at a gaseous sample of the molecule.
-
The electrons are scattered by the atoms in the molecule, creating a diffraction pattern.
-
This pattern is recorded and analyzed to determine the probability distribution of interatomic distances.
-
By fitting a molecular model to the experimental data, precise geometric parameters can be extracted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution. While room temperature NMR spectra of this compound often show averaged signals due to rapid interconversion between conformers, low-temperature NMR studies can "freeze out" individual conformations, allowing for their individual characterization.
Methodology:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.
-
Low-Temperature NMR: The NMR probe is cooled to a temperature where the rate of conformational interconversion is slow on the NMR timescale.
-
Spectral Acquisition: 1H and 13C NMR spectra are acquired at various low temperatures.
-
Data Analysis: The appearance of new sets of signals at lower temperatures indicates the presence of multiple conformers. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference between the conformers. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the dihedral angles and internuclear distances in each conformer.
Molecular Mechanics and Quantum Chemical Calculations
Computational chemistry plays a vital role in mapping the potential energy surface of flexible molecules like this compound.
Methodology:
-
Force Field Selection (Molecular Mechanics): A suitable force field (e.g., MM2, MM3, or more modern force fields like OPLS) is chosen to describe the potential energy of the molecule as a function of its geometry. The force field consists of parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to locate all low-energy minima.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.
-
Energy Calculation: The single-point energy of each optimized conformer is calculated to determine their relative stabilities.
-
Ab Initio and Density Functional Theory (DFT) Calculations: For higher accuracy, quantum mechanical methods can be employed. These methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT methods, in particular, offer a good balance between accuracy and computational cost for molecules of this size.
Visualization of Conformational Interconversion
The relationship between the chair and boat conformers of cis,cis-1,6-cyclodecadiene can be visualized as an equilibrium process. The following diagram, generated using the DOT language, illustrates this simple conformational exchange.
The following diagram illustrates a generalized workflow for the conformational analysis of the this compound ring system, integrating both experimental and computational approaches.
Conclusion
The conformational analysis of the this compound ring system reveals a fascinating interplay of steric and electronic factors that govern its three-dimensional structure. The existence of low-energy chair and boat conformers has been firmly established through a combination of experimental techniques and computational modeling. The quantitative data presented in this guide provide a solid foundation for understanding the structural preferences of this important carbocyclic system. For researchers in drug development and organic synthesis, this knowledge is invaluable for the rational design of molecules with specific conformational properties, ultimately influencing their biological activity and chemical reactivity. Future studies employing higher levels of theory and more sophisticated NMR techniques will undoubtedly continue to refine our understanding of the complex conformational landscape of this compound and its derivatives.
Molecular Mechanics in Drug Discovery: A Technical Guide to the Conformational Analysis of 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The three-dimensional structure of molecules is paramount in drug discovery, directly influencing their biological activity and physicochemical properties. For conformationally flexible molecules such as the medium-sized ring system of 1,6-cyclodecadiene, a thorough understanding of the accessible conformational space is critical. Molecular mechanics (MM) calculations offer a computationally efficient and powerful approach to explore this landscape, identifying low-energy conformers and the energetic barriers between them. This technical guide provides an in-depth overview of the application of molecular mechanics for the conformational analysis of this compound, detailing the theoretical background, experimental protocols, and data interpretation. The methodologies and illustrative data presented herein serve as a comprehensive resource for researchers employing computational techniques in the design and development of novel therapeutics.
Introduction to Molecular Mechanics and Conformational Analysis
Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds.[1] The potential energy of a system is calculated as a function of its atomic coordinates using a force field, which is a set of empirical functions and parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).[2][3] By minimizing this potential energy, stable molecular conformations can be identified.
For cyclic molecules, particularly medium-sized rings (8-12 atoms), the conformational landscape can be complex due to a delicate balance of angle strain, torsional strain, and transannular interactions.[4] this compound, a ten-membered ring with two double bonds, possesses significant conformational flexibility. Its conformers are expected to be primarily of chair and boat forms, with the chair conformer generally being more stable. A detailed understanding of the relative energies and geometries of these conformers is crucial for predicting the molecule's behavior in a biological environment.
Methodologies for Conformational Analysis
A robust conformational analysis of this compound using molecular mechanics involves a systematic workflow, from initial structure generation to the analysis of the resulting conformers.
Computational Protocol: Conformational Search and Energy Minimization
A typical protocol for the conformational analysis of this compound is outlined below. This protocol is designed to efficiently sample the conformational space and identify all relevant low-energy structures.
Experimental Protocol:
-
Initial Structure Generation:
-
A 2D sketch of (Z,Z)-1,6-cyclodecadiene is created using a molecule editor.
-
This 2D structure is converted to an initial 3D model.
-
-
Force Field Selection:
-
Conformational Search Algorithm:
-
A systematic or stochastic conformational search algorithm is employed to explore the potential energy surface. A common and effective approach is the use of a low-mode molecular dynamics search.[9]
-
Procedure:
-
The initial 3D structure is subjected to a high-temperature molecular dynamics simulation for a short period (e.g., 100 ps at 1000 K) to overcome rotational barriers and explore a wide range of conformations.
-
Snapshots are saved at regular intervals during the simulation.
-
Each snapshot is then subjected to energy minimization using the MMFF94 force field.
-
-
-
Energy Minimization:
-
A robust energy minimization algorithm, such as the truncated Newton conjugate gradient (TNCG) method, is used to find the nearest local energy minimum for each starting structure.[10]
-
Minimization is continued until the root-mean-square (RMS) gradient of the energy is below a defined threshold (e.g., < 0.01 kcal/mol·Å).
-
-
Conformer Clustering and Analysis:
-
The resulting minimized structures are clustered based on their RMS deviation (RMSD) to identify unique conformers. A typical RMSD cutoff for uniqueness is 0.5 Å.
-
The relative energies of the unique conformers are calculated to determine their Boltzmann populations at a given temperature.
-
Key geometric parameters, such as dihedral angles and interatomic distances, are analyzed for each conformer.
-
Data Presentation and Interpretation
The output of a molecular mechanics conformational analysis is a set of low-energy conformers with their associated energies and geometries. This quantitative data is best presented in structured tables for clear comparison and interpretation.
Relative Energies of this compound Conformers
The following table provides an illustrative summary of the relative energies of the principal conformers of (Z,Z)-1,6-cyclodecadiene as would be determined by MMFF94 calculations.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| Chair | 0.00 | 95.3% |
| Boat | 2.15 | 4.7% |
| Twist-Boat | 3.50 | < 0.1% |
Note: These are representative values. Actual values will depend on the specifics of the calculation.
Key Geometric Parameters of this compound Conformers
Analysis of the geometric parameters provides insight into the structural differences between conformers.
| Dihedral Angle | Chair Conformer | Boat Conformer |
| C1-C2-C3-C4 | -65.8° | 75.2° |
| C2-C3-C4-C5 | 110.5° | -88.9° |
| C4-C5-C6-C7 | -55.1° | 58.3° |
| C9-C10-C1-C2 | 178.2° | 179.1° |
Note: Atom numbering starts from one of the double bond carbons and proceeds around the ring. These are illustrative values.
Visualization of Workflows and Conformational Relationships
Visual diagrams are essential for understanding the logical flow of the computational experiments and the relationships between the identified molecular structures.
Conformational Search and Analysis Workflow
The following diagram illustrates the systematic process of identifying and characterizing the conformers of this compound.
Conformational Interconversion of this compound
This diagram illustrates the energetic relationship between the major conformers and the transition state for their interconversion.
Conclusion
Molecular mechanics calculations provide an indispensable toolkit for the conformational analysis of flexible molecules like this compound. By following a systematic computational protocol, researchers can gain detailed insights into the low-energy conformational landscape, which is fundamental for understanding molecular recognition, reactivity, and other properties crucial for drug design. The methodologies and illustrative data presented in this guide offer a framework for conducting and interpreting such studies, ultimately aiding in the rational design of more effective therapeutic agents. The integration of these computational approaches into the drug discovery pipeline is essential for accelerating the development of new medicines.
References
- 1. dasher.wustl.edu [dasher.wustl.edu]
- 2. ks.uiuc.edu [ks.uiuc.edu]
- 3. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]
- 6. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 7. biochem218.stanford.edu [biochem218.stanford.edu]
- 8. Accuracy evaluation and addition of improved dihedral parameters for the MMFF94s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the IUPAC Nomenclature of 1,6-Cyclodecadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of 1,6-cyclodecadiene, a ten-membered carbocyclic diene. A thorough understanding of the precise naming conventions, including the designation of geometric and optical isomers, is critical for unambiguous communication in research, development, and regulatory contexts. This document details the application of the Cahn-Ingold-Prelog (CIP) priority rules for assigning E/Z and R/S configurations, summarizes key physical and spectroscopic data for the isomers, and presents logical workflows for their nomenclature and stereochemical relationships.
Introduction to Stereoisomerism in this compound
This compound (C₁₀H₁₆) is a cyclic alkene with two double bonds. The geometry of these double bonds and the spatial arrangement of the atoms in the ten-membered ring give rise to several stereoisomers. The primary sources of isomerism in this compound are:
-
Geometric Isomerism (E/Z): Each of the two double bonds (at C1 and C6) can exist in either a Z (zusammen, together) or E (entgegen, opposite) configuration. This leads to three possible geometric isomers: (1Z,6Z), (1E,6E), and (1E,6Z).
-
Optical Isomerism (R/S): The presence of chirality in the molecule, which can arise from the overall shape of the ring system, leads to the possibility of non-superimposable mirror images (enantiomers).
IUPAC Nomenclature of this compound Isomers
The systematic naming of this compound isomers follows the Cahn-Ingold-Prelog (CIP) priority rules to assign stereodescriptors.
Assigning E/Z Configuration
The E/Z configuration is determined for each double bond by assigning priorities to the two substituents on each carbon of the double bond.
-
Priority Assignment: Priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons. Higher atomic number gets higher priority.
-
Determining E/Z:
-
If the two higher-priority groups are on the same side of the double bond, the configuration is Z .
-
If the two higher-priority groups are on opposite sides of the double bond, the configuration is E .
-
For a double bond within the cyclodecadiene ring, the "substituents" on each carbon of the double bond are the two paths around the ring. Priority is determined by moving away from the double bond carbon by carbon until a point of difference is reached.
Chirality and R/S Configuration
The chirality of this compound isomers depends on their overall molecular symmetry.
-
(1Z,6Z)-1,6-Cyclodecadiene: This isomer can adopt conformations that possess a plane of symmetry, making it achiral . Therefore, no R/S descriptors are needed.
-
(1E,6E)-1,6-Cyclodecadiene: This isomer is chiral due to the twisted nature of the ring containing two trans double bonds, which prevents it from having a plane of symmetry. It exists as a pair of enantiomers.
-
(1E,6Z)-1,6-Cyclodecadiene: This isomer is also chiral as it lacks a plane of symmetry. It exists as a pair of enantiomers.
Assigning the R/S configuration to chiral this compound isomers can be complex due to the absence of traditional chiral centers (a carbon with four different substituents). In these cases of planar or axial chirality, specialized rules beyond the scope of this introductory guide are applied, often involving the analysis of the molecule's helicity.
Physicochemical and Spectroscopic Data of Isomers
The different spatial arrangements of the this compound isomers result in distinct physical and spectroscopic properties. The following table summarizes available data.
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Spectroscopic Data Highlights |
| (1Z,6Z) | (1Z,6Z)-cyclodeca-1,6-diene | C₁₀H₁₆ | 136.23 | 1124-79-4 | Liquid | ¹³C NMR: Shows characteristic peaks for the cis-disubstituted double bond carbons. GC-MS: Exhibits a specific fragmentation pattern and retention time.[1] |
| (1E,6E) | (1E,6E)-cyclodeca-1,6-diene | C₁₀H₁₆ | 136.23 | 15840-81-0 | - | Data not readily available in searched literature. |
| (1E,6Z) | (1E,6Z)-cyclodeca-1,6-diene | C₁₀H₁₆ | 136.23 | - | - | Data not readily available in searched literature. |
Experimental Protocols
Synthesis of (1Z,6Z)-1,6-Cyclodecadiene
A reported synthesis involves the sodium-ammonia reduction of 1,2,6-cyclodecatriene.[2] This method, however, is not presented as a detailed, step-by-step protocol in the available literature. The general transformation is as follows:
1,2,6-Cyclodecatriene → (1Z,6Z)-1,6-Cyclodecadiene (using Na/NH₃)
The identity of the resulting (1Z,6Z) isomer is typically confirmed through a combination of spectroscopic methods (NMR, IR) and chemical means, such as ozonolysis to yield known degradation products.
Separation of Isomers
The separation of geometric and optical isomers of cyclic dienes often requires specialized chromatographic techniques.
-
Geometric Isomers ((E,E), (E,Z), (Z,Z)): These are diastereomers and thus have different physical properties, allowing for their separation by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often using columns with polar stationary phases.
-
Enantiomers ((R)- and (S)-isomers of (E,E) and (E,Z) forms): The separation of enantiomers requires a chiral environment. This is typically achieved using chiral chromatography, either with a chiral stationary phase (CSP) in GC or HPLC, or by derivatizing the isomers with a chiral resolving agent to form diastereomers that can then be separated on a non-chiral column.
Mandatory Visualizations
Logical Workflow for IUPAC Nomenclature Assignment
Caption: IUPAC nomenclature assignment workflow for this compound.
Stereoisomeric Relationships of this compound
Caption: Stereoisomeric relationships of this compound isomers.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Cyclodecadiene (C₁₀H₁₆) is a cyclic hydrocarbon containing a ten-membered ring with two non-conjugated double bonds. The geometry of these double bonds gives rise to different isomers, primarily the cis,cis- and trans,trans-isomers, each with distinct physical and chemical properties. This medium-sized ring diene is a subject of interest in organic synthesis and mechanistic studies due to its conformational flexibility and propensity for unique transannular reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its synthesis, spectroscopic characterization, and key chemical transformations.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are summarized below. Data for the cis,cis-isomer is more readily available in the literature.
Physical Properties
| Property | cis,cis-1,6-Cyclodecadiene | trans,trans-1,6-Cyclodecadiene |
| Molecular Formula | C₁₀H₁₆[1][2] | C₁₀H₁₆[3][4] |
| Molecular Weight | 136.23 g/mol [1][5] | 136.23 g/mol [4] |
| Boiling Point | 191.2 °C at 760 mmHg[1] | Not available |
| Melting Point | Not available[6] | Not available |
| Density | 0.83 g/cm³[1] | Not available |
| Refractive Index | 1.464[1] | Not available |
Spectroscopic Data
A definitive set of spectroscopic data for the isomers of this compound is not comprehensively reported in a single source. The following represents a compilation of available information and expected spectral features.
cis,cis-1,6-Cyclodecadiene:
-
¹H NMR: The olefinic protons are expected to appear as a multiplet. One source describes a multiplet at 4.647 ppm for the four olefinic protons.[7]
-
¹³C NMR: The vinylic carbons are expected to resonate in the olefinic region of the spectrum.
-
Infrared (IR) Spectroscopy: A weak band at 6.04 μm (approximately 1656 cm⁻¹) is characteristic of the C=C stretching of the cis-double bonds. A strong band at 14.1 μm (approximately 709 cm⁻¹) is indicative of the out-of-plane hydrogen bending of cis-double bonds. The absence of a strong peak around 10.35 μm (approximately 966 cm⁻¹) suggests the absence of trans-double bonds.[7]
-
Mass Spectrometry: Specific fragmentation patterns for the parent molecule are not detailed in the available literature. General fragmentation for cyclic dienes would involve allylic cleavage and rearrangements.
trans,trans-1,6-Cyclodecadiene:
-
Infrared (IR) Spectroscopy: Expected to show a characteristic C=C stretching band and a strong out-of-plane hydrogen bending band for the trans-double bonds, typically around 960-970 cm⁻¹.
-
Mass Spectrometry: Specific fragmentation data is not available.
Experimental Protocols
Synthesis of cis,cis-1,6-Cyclodecadiene
A two-step synthesis for cis,cis-1,6-cyclodecadiene starting from cis,cis-1,5-cyclononadiene has been described.[7]
Step 1: Synthesis of 1,2,6-Cyclodecatriene
This step involves the reaction of 10,10-dibromobicyclo[7.1.0]dec-4-ene with excess methyllithium (B1224462) in ether at approximately -40°C. The starting dibromo compound is formed by the addition of dibromocarbene to cis,cis-1,5-cyclononadiene.[7]
Step 2: Reduction to cis,cis-1,6-Cyclodecadiene
1,2,6-Cyclodecatriene is reduced with sodium in liquid ammonia (B1221849) to yield cis,cis-1,6-cyclodecadiene in approximately 76% yield.[7] The identity of the product is confirmed by vapor phase chromatography and spectroscopic methods (IR and NMR), as well as by hydrogenation to cyclodecane.[7]
Chemical Properties and Reactions
This compound exhibits reactivity characteristic of alkenes, but its medium-sized ring structure also allows for unique transannular reactions and photochemical transformations.
Transannular Reactions
The proximity of the two double bonds in certain conformations of the ten-membered ring facilitates transannular reactions, where a reaction occurs across the ring. For example, the solvolysis of related medium-ring compounds often leads to the formation of bicyclic products through transannular hydride shifts or cyclizations.
Photochemical [2+2] Cycloaddition
Upon photochemical irradiation, 1,6-dienes can undergo intramolecular [2+2] cycloaddition to form bicyclo[4.4.0]decane derivatives. This reaction is a powerful tool for the synthesis of strained four-membered rings. The stereochemistry of the product is dictated by the principles of orbital symmetry.
Visualizations
Synthesis of cis,cis-1,6-Cyclodecadiene
Caption: Synthetic pathway to cis,cis-1,6-Cyclodecadiene.
Key Reactions of this compound
Caption: Major reaction pathways of this compound.
References
- 1. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]
- 2. cis,cis-1,6-cyclodecadiene [webbook.nist.gov]
- 3. trans,trans-1,6-Cyclodecadiene [webbook.nist.gov]
- 4. trans,trans-1,6-Cyclodecadiene | C10H16 | CID 5462913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. ia801501.us.archive.org [ia801501.us.archive.org]
- 8. Conformations of trans, trans-cyclodeca-1,6-diene derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Synthesis of 1,6-Cyclodecadiene: A Journey Through Chemical Innovation
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and historical evolution of 1,6-cyclodecadiene synthesis, from classical multi-step procedures to modern catalytic methods.
The ten-membered carbocycle, this compound, represents a fascinating structural motif in organic chemistry. Its unique conformational flexibility and the strategic placement of its double bonds have made it a valuable intermediate in the synthesis of complex molecules and a subject of interest for mechanistic studies. This guide provides a comprehensive overview of the key synthetic routes developed over time, presenting detailed experimental protocols, comparative data, and visual representations of the reaction pathways.
From Multi-Step Classical Synthesis to Modern Catalytic Reactions
The synthesis of this compound has evolved significantly, reflecting broader trends in synthetic organic chemistry. Early approaches relied on multi-step sequences, often involving ring expansion strategies and classical reduction techniques. More contemporary methods leverage the power of transition-metal catalysis, offering more direct and efficient routes to this valuable cyclic diene.
A Classical Two-Step Approach: Ring Expansion and Reduction
One of the historically significant routes to cis,cis-1,6-cyclodecadiene begins with the readily available cis,cis-1,5-cyclononadiene. This two-step process involves an initial ring expansion to a cyclodecatriene, followed by a selective reduction.
The first step is a one-carbon ring expansion accomplished through a sequence of dibromocarbene addition followed by a Skattebøl-type rearrangement. Dibromocarbene, typically generated in situ from bromoform (B151600) and a strong base, reacts with cis,cis-1,5-cyclononadiene to form the tricyclic intermediate, 10,10-dibromobicyclo[7.1.0]dec-4-ene. Treatment of this intermediate with an organolithium reagent, such as methyllithium (B1224462), induces the rearrangement to form the allene-containing 1,2,6-cyclodecatriene.[1]
The subsequent step involves the selective reduction of the allene (B1206475) functionality. A dissolving metal reduction, using sodium in liquid ammonia, is effective in converting 1,2,6-cyclodecatriene to cis,cis-1,6-cyclodecadiene.[1]
Experimental Protocol: Two-Step Synthesis of cis,cis-1,6-Cyclodecadiene
Step 1: Synthesis of 1,2,6-Cyclodecatriene from cis,cis-1,5-Cyclononadiene
-
Dibromocarbene Addition: To a solution of cis,cis-1,5-cyclononadiene and potassium tert-butoxide in a suitable anhydrous solvent (e.g., pentane (B18724) or diethyl ether) at low temperature (typically -10 to 0 °C), a solution of bromoform in the same solvent is added dropwise. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. After an aqueous workup and extraction, the crude 10,10-dibromobicyclo[7.1.0]dec-4-ene is purified by chromatography or distillation.
-
Skattebøl Rearrangement: The purified 10,10-dibromobicyclo[7.1.0]dec-4-ene is dissolved in an anhydrous etheral solvent and cooled to a low temperature (e.g., -40 °C). A solution of methyllithium in diethyl ether is then added dropwise. The reaction is carefully monitored and, upon completion, quenched with water. After extraction and purification, 1,2,6-cyclodecatriene is obtained.
Step 2: Reduction of 1,2,6-Cyclodecatriene to cis,cis-1,6-Cyclodecadiene
-
A solution of 1,2,6-cyclodecatriene in an anhydrous solvent mixture, such as diethyl ether and liquid ammonia, is prepared in a flask equipped with a dry-ice condenser. Small pieces of sodium metal are added portion-wise with vigorous stirring until a persistent blue color is observed. The reaction is then quenched by the addition of a proton source, such as ammonium (B1175870) chloride or ethanol. After evaporation of the ammonia, the product is extracted and purified to yield cis,cis-1,6-cyclodecadiene.
Quantitative Data for the Two-Step Synthesis
| Step | Starting Material | Reagents | Key Conditions | Product | Yield (%) |
| 1a | cis,cis-1,5-Cyclononadiene | Bromoform, Potassium tert-butoxide | Low temperature | 10,10-dibromobicyclo[7.1.0]dec-4-ene | ~70-80 |
| 1b | 10,10-dibromobicyclo[7.1.0]dec-4-ene | Methyllithium | Low temperature | 1,2,6-Cyclodecatriene | ~60-70 |
| 2 | 1,2,6-Cyclodecatriene | Sodium, Liquid Ammonia | -33 °C | cis,cis-1,6-Cyclodecadiene | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Reaction Pathway for the Two-Step Synthesis
A Modern Approach: Ring-Closing Metathesis
The advent of olefin metathesis has revolutionized the synthesis of cyclic compounds. Ring-closing metathesis (RCM) provides a direct and often high-yielding route to cyclic alkenes from acyclic dienes. The synthesis of this compound can be efficiently achieved through the RCM of 1,9-decadiene (B157367), a readily available starting material.[2]
This transformation is typically catalyzed by well-defined ruthenium-based catalysts, such as the Grubbs catalysts (first, second, and third generation) and the Hoveyda-Grubbs catalysts.[3] These catalysts exhibit remarkable functional group tolerance and are effective under relatively mild reaction conditions. The driving force for the reaction is the formation of the thermodynamically stable cyclic diene and the release of a volatile byproduct, ethylene.
Experimental Protocol: Ring-Closing Metathesis of 1,9-Decadiene
-
To a solution of 1,9-decadiene in a dry, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen), a catalytic amount of a Grubbs-type catalyst (typically 1-5 mol%) is added. The reaction mixture is then heated to a specified temperature (often reflux) and stirred for a period of time, with the progress of the reaction monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
Quantitative Data for the Ring-Closing Metathesis Synthesis
| Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |
| 1,9-Decadiene | Grubbs II (1-5) | Dichloromethane | 40 (reflux) | This compound | >90 |
| 1,9-Decadiene | Hoveyda-Grubbs II (1-5) | Toluene | 80-110 | This compound | >90 |
Note: Yields can be influenced by catalyst choice, purity of reagents and solvent, and reaction concentration.
Reaction Pathway for the Ring-Closing Metathesis Synthesis
Conclusion
The synthesis of this compound showcases the progress of synthetic organic chemistry. The classical multi-step approach, while historically important, has been largely superseded by the more efficient and versatile ring-closing metathesis. For researchers and professionals in drug development and materials science, the choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. The robust and predictable nature of RCM makes it the preferred method in most contemporary settings, offering a powerful tool for the construction of this and other valuable medium-sized carbocycles.
References
Theoretical Stability of 1,6-Cyclodecadiene Isomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical studies on the stability of 1,6-cyclodecadiene isomers, providing a comprehensive summary of key findings from computational chemistry. The focus is on the relative stabilities of the (Z,Z), (E,E), and (E,Z) isomers and their various conformations, offering valuable insights for researchers in medicinal chemistry and materials science where cyclic structures are pivotal.
Core Findings: Isomeric and Conformational Stability
Computational studies, primarily employing the semi-empirical AM1 (Austin Model 1) SCF MO method, have elucidated the energetic landscape of this compound isomers. The (Z,Z) isomer, commonly known as cis,cis-1,6-cyclodecadiene, has been identified as the most stable isomer. The relative stabilities of the three geometric isomers are summarized below.
Table 1: Relative Stability of this compound Isomers [1]
| Isomer | Common Name | Relative Energy (kJ/mol) |
| (Z,Z)-1,6-cyclodecadiene | cis,cis-1,6-cyclodecadiene | 0.0 (most stable) |
| (E,E)-1,6-cyclodecadiene | trans,trans-1,6-cyclodecadiene | 10.3 |
| (E,Z)-1,6-cyclodecadiene | cis,trans-1,6-cyclodecadiene | 13.3 |
Further computational analysis has revealed the preferred conformations for each isomer, with the chair and boat forms being particularly significant for the most stable (Z,Z) isomer.
Table 2: Relative Stability of (Z,Z)-1,6-cyclodecadiene Conformers [1]
| Conformer | Symmetry | Relative Energy (kJ/mol) |
| Chair | C₂ₕ | 0.0 (most stable) |
| Boat | C₂ᵥ | 3.5 |
The energy barrier for the interconversion between the chair and boat conformations of the (Z,Z) isomer has been calculated to be 52 kJ/mol, indicating a significant activation energy is required for this process.[1]
For the less stable (E,E) and (E,Z) isomers, the conformational preferences are more complex.
Table 3: Relative Stability of (E,E)-1,6-cyclodecadiene Conformers [1]
| Conformer | Relative Energy (kJ/mol) |
| Crown | 0.0 (most stable) |
| Chair-Chair-Boat | 7.4 |
| Twist-Boat | 10.3 |
Table 4: Relative Stability of (E,Z)-1,6-cyclodecadiene Conformers [1]
| Conformer | Relative Energy (kJ/mol) |
| Unsymmetrical Boat-Chair | 0.0 (most stable) |
| Axial-Symmetrical Twist | 16.6 |
Visualization of Energy Landscape
The following diagram illustrates the relative energy levels of the this compound isomers and the key conformers of the most stable (Z,Z) isomer.
Computational Methodology
The primary computational method cited for determining the relative stabilities of the this compound isomers and their conformers is the AM1 (Austin Model 1) semi-empirical SCF MO (Self-Consistent Field Molecular Orbital) method .[1]
Experimental Protocol (Computational):
-
Molecular Geometry Input: Initial 3D structures of the (Z,Z), (E,E), and (E,Z) isomers of this compound and their various conceivable conformations (chair, boat, twist, etc.) were generated.
-
Geometry Optimization: The geometry of each structure was optimized to find the local energy minimum on the potential energy surface. This process involves iteratively adjusting the atomic coordinates to minimize the forces on each atom until a stationary point is reached. The AM1 Hamiltonian was used for these calculations.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation was performed for each stationary point. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum (a stable conformer). The presence of one imaginary frequency indicated a transition state structure.
-
Energy Calculation: The heat of formation for each optimized conformer and transition state was calculated using the AM1 method.
-
Relative Energy Determination: The relative energy of each isomer and conformer was determined by taking the difference between its calculated heat of formation and the heat of formation of the most stable species (the chair conformation of the (Z,Z) isomer).
This systematic approach allows for a detailed exploration of the potential energy surface and the identification of the most stable isomers and their preferred three-dimensional arrangements. These theoretical insights are crucial for understanding the intrinsic properties of these cyclic dienes and for designing molecules with specific shapes and reactivities.
References
spectroscopic data (NMR, IR, MS) for 1,6-Cyclodecadiene characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data available for the characterization of 1,6-cyclodecadiene, with a focus on the cis,cis-isomer. Due to the limited availability of complete, publicly accessible datasets, this document summarizes the reported experimental values and provides generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
Table 1: ¹H NMR Spectral Data for cis,cis-1,6-Cyclodecadiene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.647 | Multiplet | 4H | Olefinic protons (-CH=CH-) |
Note: Further detailed analysis of the multiplet structure would require higher resolution spectra and advanced NMR techniques.
Table 2: ¹³C NMR Spectral Data for cis,cis-1,6-Cyclodecadiene
| Chemical Shift (δ) ppm | Assignment |
| Data not available in searched resources. | - |
Note: While 13C NMR data for this compound is mentioned in some databases, the actual spectral data with chemical shifts could not be retrieved through the conducted searches.
Table 3: IR Spectral Data for cis,cis-1,6-Cyclodecadiene
| Wavenumber (cm⁻¹) | Wavelength (µm) | Intensity | Assignment |
| ~1655 | ~6.04 | Weak | C=C stretch |
| ~709 | ~14.1 | Strong | Out-of-plane C-H bend (cis-alkene) |
Table 4: Mass Spectrometry Data for cis,cis-1,6-Cyclodecadiene
| m/z | Fragmentation Pattern |
| Data not available in searched resources. | - |
Note: While GC-MS data is indicated to exist in databases like PubChem, the specific mass spectrum and fragmentation pattern for cis,cis-1,6-cyclodecadiene were not found.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the characterization of this compound. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: 75 MHz or higher NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat, purified this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean salt plates prior to the sample scan.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
For a volatile compound like this compound, direct injection or Gas Chromatography (GC) coupling is suitable. For GC-MS, use a non-polar capillary column.
-
-
Ionization:
-
Method: Electron Ionization (EI) is a standard method for this type of compound.
-
Energy: 70 eV.
-
-
Mass Analysis:
-
Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: m/z 30-200.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Mandatory Visualization
Caption: Spectroscopic characterization workflow.
Caption: Technique-property correlation map.
The Stereochemical Landscape of 1,6-Cyclodecadiene Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Chirality, Stereoisomerism, and Biological Significance
The ten-membered carbocyclic framework of 1,6-cyclodecadiene serves as a core structural motif in a variety of natural products, particularly within the germacrane (B1241064) class of sesquiterpene lactones. The inherent flexibility of this medium-sized ring system, coupled with the geometric isomerism of its endocyclic double bonds and the potential for chiral centers, gives rise to a rich and complex stereochemical landscape. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing a characteristic reaction pathway. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these intriguing molecules.
Core Concepts: Stereoisomerism in this compound
The stereochemistry of this compound derivatives is primarily dictated by two factors: the configuration of the double bonds and the presence of stereogenic centers. The two double bonds can exist in cis (Z) or trans (E) configurations, leading to three possible geometric isomers for the parent this compound: (Z,Z), (E,E), and (E,Z).
Furthermore, the non-planar, flexible nature of the ten-membered ring can lead to different stable conformations for each geometric isomer. The introduction of substituents on the ring can create one or more chiral centers, resulting in the potential for enantiomeric and diastereomeric forms. The interplay between conformational flexibility and the spatial arrangement of substituents is crucial in determining the overall shape and, consequently, the biological activity of these molecules.
Quantitative Data on this compound Derivatives
While extensive quantitative data on the parent this compound stereoisomers is not abundant in the literature, studies on its derivatives, particularly the germacrane sesquiterpenes, provide valuable insights into the impact of stereochemistry on their properties.
Table 1: Antimicrobial Activity of Germacranolide-Type Sesquiterpene Lactones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Parthenolide | Mycobacterium tuberculosis | >128 | [1] |
| Mycobacterium avium | 64 | [1] | |
| Costunolide | Mycobacterium tuberculosis | 64 | [1] |
| Mycobacterium avium | 32 | [1] | |
| 1(10)-Epoxycostunolide | Mycobacterium tuberculosis | 128 | [1] |
| Mycobacterium avium | 64 | [1] | |
| Germacrane Dilactone 4 | Staphylococcus aureus | 6.25 | [2] |
| Bacillus cereus | 12.5 | [2] | |
| Escherichia coli | 12.5 | [2] | |
| Salmonella typhi | 12.5 | [2] | |
| Candida albicans | 6.25 | [2] | |
| Pseudomonas solanacearum | 6.25 | [2] | |
| Xanthomonas citri | 12.5 | [2] | |
| Germacrane Dilactone 9 | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of Germacranolide-Type Sesquiterpene Lactones
| Compound | Cell Line | IC50 (µM) | Reference |
| 15-Deoxygoyazensolide (10) | HT-29 (Human colon cancer) | 0.26 | [3] |
| Centaurea lactone 4 | HeLa (Cervical cancer) | ≤ 10 | [4] |
| SK-MEL-28 (Melanoma) | ≤ 10 | [4] | |
| HepG2 (Liver cancer) | ≤ 10 | [4] | |
| Centaurea lactone 8 | HeLa (Cervical cancer) | ≤ 10 | [4] |
| SK-MEL-28 (Melanoma) | ≤ 10 | [4] | |
| HepG2 (Liver cancer) | ≤ 10 | [4] | |
| Centaurea lactone 9 | HeLa (Cervical cancer) | ≤ 10 | [4] |
| SK-MEL-28 (Melanoma) | ≤ 10 | [4] | |
| HepG2 (Liver cancer) | ≤ 10 | [4] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Enantioselective Synthesis of Germacrenes
A scalable, enantioselective synthesis of germacrenes, which contain the this compound core, has been developed.[5] This method provides access to optically active germacrane-type intermediates that can be further elaborated into various natural products. A key step in this synthesis is a palladium-catalyzed macrocyclization to form the ten-membered ring.[5]
Representative Protocol:
-
Preparation of the Acyclic Precursor: The synthesis begins with the construction of a suitable acyclic precursor containing the necessary functional groups and stereocenters. This is typically achieved through a multi-step sequence involving asymmetric reactions to install the desired chirality.
-
Palladium-Catalyzed Macrocyclization: The acyclic precursor is subjected to a palladium-catalyzed intramolecular coupling reaction to form the this compound ring. Typical conditions involve a palladium catalyst, such as Pd(PPh3)4, and a suitable base in a non-polar solvent at elevated temperatures.
-
Purification: The resulting cyclic product is purified using column chromatography on silica (B1680970) gel. Due to the conformational flexibility and potential instability of germacrenes, purification can be challenging and may require careful optimization of the chromatographic conditions.[5]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers of chiral this compound derivatives can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
General Protocol for Chiral HPLC Separation:
-
Column Selection: A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The choice of column depends on the specific structure of the analyte. For many chiral compounds, cellulose and amylose-based columns provide good separation.
-
Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best resolution and retention times.
-
Detection: Detection is usually performed using a UV detector at a wavelength where the analyte absorbs.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Reaction Pathway Visualization: The Cope Rearrangement
The this compound system is structurally analogous to a 1,5-diene, making it susceptible to sigmatropic rearrangements, most notably the Cope rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons and proceeds through a cyclic transition state. The Cope rearrangement of germacrene-type sesquiterpenes is a key biosynthetic step in the formation of other sesquiterpene skeletons.
Caption: Cope Rearrangement of a this compound Derivative.
Conclusion
The stereoisomers and chirality of this compound derivatives play a pivotal role in their chemical and biological properties. While the parent ring system provides a foundational understanding, the rich diversity of this class of molecules is truly revealed in its naturally occurring derivatives, such as the germacranolides. The data and protocols presented in this guide offer a starting point for researchers interested in exploring the synthesis, characterization, and biological evaluation of these complex and fascinating molecules. Further research is needed to fully elucidate the chiroptical properties and biological activities of a wider range of this compound derivatives, which will undoubtedly open new avenues in drug discovery and natural product synthesis.
References
- 1. Antimycobacterial evaluation of germacranolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic and NF-κB inhibitory sesquiterpene lactones from Piptocoma rufescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic and anti-inflammatory activities of sesquiterpene lactones from Centaurea papposa (Coss.) Greuter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of germacrene D and its related 1,6-cyclodecadienes. These volatile sesquiterpenes are widely distributed in the plant kingdom and exhibit a range of biological activities, making them compelling targets for research and development in the pharmaceutical and agricultural sectors. This document offers detailed experimental protocols and consolidated quantitative data to facilitate further investigation into these promising natural products.
Natural Occurrence of Germacrene D
Germacrene D is a significant component of the essential oils of numerous plant species across various families. Its concentration can vary substantially depending on the plant species, the specific part of the plant, geographical location, and developmental stage. The following table summarizes the quantitative occurrence of germacrene D in several documented plant species.
| Plant Species | Family | Plant Part | Percentage/Concentration of Germacrene D | Reference(s) |
| Solidago canadensis | Asteraceae | Aerial Parts (dry mass) | 34.9% | [1] |
| Solidago canadensis | Asteraceae | Leaves (vegetative stage) | 39.2% | [2] |
| Solidago canadensis | Asteraceae | Inflorescences | 15.1% | [3] |
| Hypericum perforatum | Hypericaceae | Aerial Parts | 12.0–29.5% | [4][5][6] |
| Hypericum perforatum | Hypericaceae | Aerial Parts | 13.7% | |
| Hypericum perforatum | Hypericaceae | Aerial Parts | 6.37% | [7] |
| Bursera copallifera | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |
| Bursera excelsa | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |
| Bursera mirandae | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |
| Bursera ruticola | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |
| Bursera fagaroides var. purpusii | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |
| Nepeta govaniana | Lamiaceae | Aerial Parts | 9.4% | [12] |
Biosynthesis of Germacrene D
Germacrene D, like other sesquiterpenes, is synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the C15 backbone of germacrene D predominantly proceeds via the MEP pathway. The key committed step in germacrene D biosynthesis is the cyclization of farnesyl pyrophosphate (FPP), a C15 intermediate. This reaction is catalyzed by the enzyme germacrene D synthase.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and identification of germacrene D and related 1,6-cyclodecadienes from plant material.
Extraction of Essential Oils by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials.
Materials and Apparatus:
-
Fresh or dried plant material
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (500 mL)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Obtain approximately 25g of the plant material. If necessary, grind the material to a coarse powder to increase the surface area for extraction.
-
Place the ground plant material into a 500 mL round-bottom flask.
-
Add distilled water to the flask until it is about half full, ensuring the plant material is fully submerged. Add a few boiling chips to ensure smooth boiling.
-
Set up the Clevenger apparatus for hydrodistillation. The round-bottom flask serves as the distilling flask.
-
Heat the flask gently using a heating mantle. The steam and volatile oils will rise, be condensed, and collected in the collection arm of the Clevenger apparatus.
-
Continue the distillation for approximately 1-3 hours, or until no more oil is collected.
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil layer from the collection arm using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed vial in a cool, dark place until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds in a mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 series or similar.
-
Mass Spectrometer: Agilent 5973 series or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., methanol, hexane) to a concentration of approximately 1 µL/mL.
-
Inject 1 µL of the diluted sample into the GC-MS system.
Data Analysis:
-
Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).
-
Confirm the identification by comparing the retention indices (RI) of the compounds with literature values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the structural elucidation of isolated compounds.
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For ¹³C NMR, a more concentrated sample (50-200 mM) is typically required.[13]
-
Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]
-
Cap the NMR tube securely.
Instrumentation and Experiments:
-
Spectrometer: Bruker Avance series or similar, operating at a field strength of 400 MHz or higher.
-
Standard Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To determine the carbon skeleton.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the extraction and analysis of germacrene D, and the logical relationship of its biological activities.
References
- 1. Antimicrobial Activity and Chemical Composition of Essential Oil Extracted from Solidago canadensis L. Growing Wild in Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Invasive Alien Plant Solidago canadensis: Phytochemical Composition, Ecosystem Service Potential, and Application in Bioeconomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Germacrene D, a common sesquiterpene in the genus Bursera (Burseraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
basic reactivity of the diene system in 1,6-Cyclodecadiene
An In-depth Technical Guide on the Core Reactivity of the Diene System in 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cyclic diene featuring a ten-membered ring with two non-conjugated double bonds. Its (1Z,6Z) stereoisomer, commonly referred to as cis,cis-1,6-cyclodecadiene, is a molecule of significant interest in organic synthesis and medicinal chemistry. As a medium-sized ring (8-12 atoms), its chemistry is profoundly influenced by unique conformational preferences and transannular interactions—non-bonded interactions between atoms across the ring. This guide delves into the fundamental reactivity of the diene system, focusing on how its structural dynamics dictate its chemical behavior, making it a versatile precursor for constructing complex molecular architectures relevant to drug discovery.[1][2]
The ten-membered ring's flexibility allows the two isolated double bonds to approach each other in space, leading to reactivity patterns not observed in smaller rings or acyclic dienes.[2] This proximity is the cornerstone of its unique chemical profile, which is dominated by transannular reactions, intramolecular cycloadditions, and conformation-specific transformations. Understanding these core principles is crucial for leveraging this scaffold in the synthesis of novel therapeutics and complex natural products.
Conformational Analysis: The Driver of Reactivity
The reactivity of this compound cannot be understood without a thorough analysis of its conformational landscape. Unlike small rings, which are relatively rigid, or large rings, which are flexible with minimal strain, medium-sized rings like cyclodecadiene exist in a delicate balance of angle strain, torsional (Pitzer) strain, and transannular strain.
Molecular force field calculations and experimental studies have shown that cis,cis-1,6-cyclodecadiene predominantly exists as an equilibrium mixture of two key conformations: a stable chair form and a slightly less stable boat form.[3] More advanced computational studies using ab initio and density functional theory methods have further refined this model, identifying the chair conformation with C2h symmetry as the most stable geometry.[4]
The chair conformation is the major component of the equilibrium, but the energetic barrier to the boat form is low enough for interconversion to occur readily. The spatial arrangement of the double bonds in these conformers is critically different, directly impacting which reaction pathways are favored.
Quantitative Conformational Data
The relative populations and calculated properties of the primary conformers of cis,cis-1,6-cyclodecadiene are summarized below.
| Conformer | Calculated Population (%) | Calculated Dipole Moment (D) | Key Structural Feature |
| Chair | 65% | ~0 D | Double bonds are held apart in a staggered-like arrangement. |
| Boat | 35% | 1.5 D | Double bonds are brought into closer proximity across the ring. |
Data sourced from molecular force field calculations.[3]
Caption: Logical relationship between conformations and resulting reactivity.
Core Reactivity of the Diene System
The dual presence of isolated π-systems within a flexible medium-sized ring gives rise to a rich and predictable set of reactions.
Transannular Reactions
A hallmark of medium-sized ring chemistry, transannular reactions involve the formation of a bond between two non-adjacent atoms across the ring.[2] In this compound, this is typically initiated by an electrophilic attack on one double bond, generating a carbocationic intermediate. In the boat conformation, the second double bond is positioned ideally for an intramolecular nucleophilic attack on this carbocation, leading to the formation of bicyclic products.
A classic example is the reaction with bromine (Br₂). While a simple 1,2-addition product can form, a significant portion of the reaction proceeds via a transannular cyclization to yield a decalin-type bicyclic system.
Caption: Competing pathways in the bromination of this compound.
Intramolecular Alder-Ene Reaction
The 1,6-diene motif is perfectly structured to undergo an intramolecular Alder-ene reaction upon heating. This is a pericyclic reaction where an alkene with an allylic hydrogen (the "ene") reacts with another double bond (the "enophile"). In this case, one double bond of the cyclodecadiene acts as the ene and the other as the enophile. This transformation is a powerful method for constructing fused ring systems with high stereocontrol, preferentially yielding cis-fused five-membered rings from 1,6-dienes.[5]
Caption: Mechanism of the intramolecular Alder-ene reaction.
Electrophilic Addition
Electrophilic additions to conjugated dienes are well-known to produce 1,2- and 1,4-adducts via a resonance-stabilized allylic carbocation.[6] In the non-conjugated this compound, the initial electrophilic attack generates a standard carbocation. However, the proximity of the second double bond can lead to transannular hydride shifts or cyclizations, as discussed previously. If the reaction is performed under conditions that favor kinetic control (low temperature), the simple 1,2-addition product at a single double bond is often favored.[7] Under thermodynamic control (higher temperature), the more stable transannular products may dominate.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below is a representative protocol for a reaction characteristic of a cyclic diene system.
Protocol: Sodium-Ammonia Reduction for the Synthesis of cis,cis-1,6-Cyclodecadiene
This procedure outlines the reduction of a more unsaturated precursor to yield the target diene, a common strategy to access specific isomers.[2]
-
Apparatus: A three-necked flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer.
-
Procedure:
-
Anhydrous liquid ammonia (B1221849) (~250 mL) is condensed into the reaction flask, which is maintained at -78 °C (dry ice/acetone bath).
-
Small pieces of sodium metal are added until a persistent blue color indicates the solution is anhydrous. The color is then discharged by the addition of a small crystal of ferric nitrate.
-
A solution of 1,2,6-cyclodecatriene (0.1 mol) in anhydrous ether (50 mL) is added dropwise to the stirred solution over 30 minutes.
-
Sodium metal (0.22 mol) is added in small portions over 2 hours, maintaining the blue color.
-
The reaction is stirred for an additional 4 hours at -78 °C.
-
The reaction is quenched by the slow addition of solid ammonium (B1175870) chloride until the blue color disappears.
-
The ammonia is allowed to evaporate overnight.
-
Water (100 mL) is cautiously added to the residue, and the mixture is extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield cis,cis-1,6-cyclodecadiene.
-
Applications in Drug Development
The unique reactivity of this compound makes it an attractive starting point for generating molecular complexity in drug discovery campaigns.[8]
-
Scaffold Synthesis: Transannular reactions provide rapid access to rigid, three-dimensional bicyclic scaffolds (e.g., decalins, hydrindenes). These structures are highly desirable in medicinal chemistry as they can present functional groups in well-defined spatial orientations, improving binding affinity and selectivity for biological targets.
-
Diversity-Oriented Synthesis: The conformational control over reactivity allows for divergent synthesis pathways. By subtly changing reaction conditions (e.g., temperature, catalyst, electrophile), one can steer the reaction towards either simple addition products or complex transannular products from the same starting material. This is a core principle in building diverse small-molecule libraries for high-throughput screening.[9]
-
Natural Product Synthesis: Many complex natural products contain medium-sized rings or bicyclic systems. The predictable intramolecular reactions of this compound and its derivatives serve as powerful strategic tools for the total synthesis of these biologically active molecules.
Conclusion
The basic reactivity of the diene system in this compound is intrinsically linked to its nature as a medium-sized ring. Its conformational flexibility, particularly the equilibrium between chair and boat forms, is not a mere structural curiosity but the primary determinant of its chemical behavior. The proximity of the two double bonds in certain conformations facilitates a suite of powerful transannular and intramolecular reactions that are highly valuable in modern organic synthesis. For researchers in drug development, mastering the principles of this reactivity provides a direct route to novel, sterically complex, and diverse molecular scaffolds from a relatively simple and accessible precursor.
References
- 1. This compound | High Purity Cyclic Diene Reagent [benchchem.com]
- 2. ia801501.us.archive.org [ia801501.us.archive.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. dovepress.com [dovepress.com]
- 9. iris.cnr.it [iris.cnr.it]
Methodological & Application
Application Notes and Protocols for the Convenient Synthesis of cis,cis-1,6-Cyclodecadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis,cis-1,6-Cyclodecadiene is a valuable cyclic diene in organic synthesis, serving as a precursor for various complex molecules and as a ligand in organometallic chemistry. Its ten-membered ring structure with cis double bonds presents a unique conformational landscape. This document provides a detailed protocol for a convenient and efficient two-step synthesis of cis,cis-1,6-cyclodecadiene starting from the readily available cis,cis-1,5-cyclononadiene. The described method involves the formation of a dibromocyclopropane intermediate, followed by a Skattebøl-type rearrangement and subsequent reduction.
Overview of the Synthetic Pathway
The synthesis proceeds in two main stages, as illustrated in the workflow diagram below. The first step is the addition of dibromocarbene to cis,cis-1,5-cyclononadiene to yield 10,10-dibromobicyclo[7.1.0]dec-4-ene. The second step involves the treatment of this intermediate with methyllithium (B1224462) to induce a rearrangement to 1,2,6-cyclodecatriene, which is then reduced in situ with sodium in liquid ammonia (B1221849) to afford the target molecule, cis,cis-1,6-cyclodecadiene.
Figure 1: Overall synthetic workflow for cis,cis-1,6-cyclodecadiene.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of cis,cis-1,6-cyclodecadiene.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Dibromocarbene Addition | cis,cis-1,5-Cyclononadiene | Bromoform (B151600), Potassium t-butoxide | 10,10-Dibromobicyclo[7.1.0]dec-4-ene | 72[1] |
| 2 | Rearrangement & Reduction | 10,10-Dibromobicyclo[7.1.0]dec-4-ene | Methyllithium, Sodium, Liquid Ammonia | cis,cis-1,6-Cyclodecadiene | 76[1] |
Experimental Protocols
Step 1: Synthesis of 10,10-Dibromobicyclo[7.1.0]dec-4-ene
This procedure details the addition of dibromocarbene, generated in situ from bromoform and potassium t-butoxide, to cis,cis-1,5-cyclononadiene.[1]
Materials:
-
cis,cis-1,5-Cyclononadiene
-
Bromoform (CHBr₃)
-
Potassium t-butoxide (KOtBu)
-
Anhydrous diethyl ether (Et₂O)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis,cis-1,5-cyclononadiene in anhydrous pentane under an inert atmosphere (e.g., nitrogen or argon). To favor the formation of the monoadduct, an excess of cis,cis-1,5-cyclononadiene should be used.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of potassium t-butoxide in anhydrous diethyl ether.
-
Slowly add the potassium t-butoxide solution to the stirred solution of the diene.
-
To this mixture, add bromoform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 10,10-dibromobicyclo[7.1.0]dec-4-ene as a colorless oil. The product's identity can be confirmed by spectroscopic methods (IR, NMR). The presence of unsaturation can be confirmed by its reaction with bromine or acidified potassium permanganate (B83412) solution.[1]
Step 2: Synthesis of cis,cis-1,6-Cyclodecadiene
This protocol describes the reaction of 10,10-dibromobicyclo[7.1.0]dec-4-ene with methyllithium to form an allene (B1206475) intermediate, followed by reduction with sodium in liquid ammonia.[1]
Materials:
-
10,10-Dibromobicyclo[7.1.0]dec-4-ene
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Ammonium (B1175870) chloride (for quenching)
-
Dry ice/acetone bath
-
Dewar flask
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser, dissolve 10,10-dibromobicyclo[7.1.0]dec-4-ene in anhydrous diethyl ether under an inert atmosphere.
-
Cool the flask to approximately -40 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether to the stirred solution over 30 minutes. An excess of methyllithium is used.[1]
-
After the addition is complete, stir the mixture at -40 °C for an additional hour. This step forms the intermediate 1,2,6-cyclodecatriene.[1]
-
In a separate Dewar flask, condense liquid ammonia.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Transfer the reaction mixture containing the allene intermediate via cannula into the sodium-ammonia solution.
-
Stir the resulting mixture for 2-3 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by distillation at atmospheric pressure.
-
The crude product can be purified by vacuum distillation to afford cis,cis-1,6-cyclodecadiene. The purity can be assessed by vapor phase chromatography.[1]
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformations can be visualized as follows:
Figure 2: Logical flow of the key chemical transformations.
References
Application Notes and Protocol for the Hydroboration-Oxidation of cis,cis-1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydroboration-oxidation of cis,cis-1,6-cyclodecadiene, a key transformation for the synthesis of the corresponding diol, cis,cis-cyclodecane-1,6-diol. This reaction is a fundamental tool in organic synthesis, enabling the anti-Markovnikov hydration of alkenes with syn-stereospecificity.[1][2] The resulting diol is a valuable intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research.
The hydroboration-oxidation of alkenes is a two-step process.[3] The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), across the carbon-carbon double bonds of the diene. This hydroboration step proceeds in a concerted, syn-addition manner, where the boron atom adds to the less sterically hindered carbon of the double bond.[4] The second step is the oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide in the presence of a base like sodium hydroxide (B78521), to yield the alcohol.[3][5] This oxidation proceeds with retention of configuration at the carbon-boron bond.[5]
Due to the symmetry of cis,cis-1,6-cyclodecadiene, hydroboration-oxidation of both double bonds is expected to yield cis,cis-cyclodecane-1,6-diol. The cis relationship of the resulting hydroxyl groups is a direct consequence of the syn-addition of the borane and the retentive oxidation step.
Experimental Protocol
Materials:
-
cis,cis-1,6-Cyclodecadiene (C₁₀H₁₆)[6]
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Reflux condenser[7]
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
Part 1: Hydroboration
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with a nitrogen inlet on the other.
-
Flush the entire apparatus with dry nitrogen to ensure an inert atmosphere.
-
In the flask, dissolve cis,cis-1,6-cyclodecadiene (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of BH₃•THF (a slight excess, e.g., 2.2 eq, to ensure complete reaction of both double bonds) to the stirred solution of the diene via syringe. The addition should be dropwise to maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
Part 2: Oxidation
-
After the hydroboration is complete, cool the reaction mixture back down to 0 °C with an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide solution to the flask.
-
Following the addition of the base, add 30% hydrogen peroxide solution dropwise. This addition is exothermic, so ensure the internal temperature does not rise significantly.
-
Once the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The reaction mixture may become biphasic.
Part 3: Work-up and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, cis,cis-cyclodecane-1,6-diol.
Part 4: Purification
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure cis,cis-cyclodecane-1,6-diol.
Data Presentation
| Parameter | Value |
| Reactants | |
| cis,cis-1,6-Cyclodecadiene | Specify mass (g) and moles (mol) |
| BH₃•THF (1.0 M) | Specify volume (mL) and moles (mol) |
| 3 M NaOH | Specify volume (mL) |
| 30% H₂O₂ | Specify volume (mL) |
| Reaction Conditions | |
| Hydroboration Temperature | 0 °C to Room Temperature |
| Hydroboration Time | 2-4 hours |
| Oxidation Temperature | 0 °C to Room Temperature |
| Oxidation Time | 1-2 hours |
| Results | |
| Theoretical Yield of cis,cis-cyclodecane-1,6-diol | Calculate based on limiting reagent (g) |
| Actual Yield of Purified Product | Specify mass (g) |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Characterization Data | |
| Melting Point | Report range (°C) |
| ¹H NMR, ¹³C NMR | Report key shifts and multiplicities |
| Mass Spectrometry | Report m/z for molecular ion |
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application of 1,6-Cyclodecadiene Scaffolds in the Total Synthesis of Germacrane Sesquiterpenes
Introduction
The ten-membered carbocyclic ring system of 1,6-cyclodecadiene is a key structural motif present in a variety of natural products, most notably the germacrane (B1241064) family of sesquiterpenes. Many of these compounds exhibit significant biological activities, making them attractive targets for total synthesis. This application note details the strategic construction and derivatization of the this compound core in the context of the total synthesis of (±)-epi-costunolide, a representative germacrane sesquiterpene lactone. The methodologies presented are of significant interest to researchers in natural product synthesis, medicinal chemistry, and drug development.
Core Application: Construction of the Germacrane Skeleton
A primary application of the this compound framework in natural product synthesis is not its use as a starting material, but rather the stereoselective construction of this ten-membered ring system from acyclic precursors. The inherent conformational flexibility and potential for transannular reactions make the formation of this ring a significant synthetic challenge. A notable and efficient approach to the germacrane skeleton is demonstrated in the 7-step total synthesis of (±)-epi-costunolide.[1]
Total Synthesis of (±)-epi-Costunolide: A Case Study
The synthesis of (±)-epi-costunolide showcases an effective strategy for constructing the this compound ring via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction.[1] This reaction forms the ten-membered ring with good efficiency and serves as a key step in the overall synthetic sequence.
Quantitative Data Summary
The following table summarizes the yields for each step in the total synthesis of (±)-epi-costunolide.
| Step | Transformation | Product | Yield (%) |
| 1 | Silyl Protection, Epoxidation, and Rearrangement | Intermediate 4 | 49 (over 3 steps) |
| 2 | Oxidative Cleavage | Aldehyde 3 | 85 |
| 3 | Julia-Kocienski Olefination | Alkene 2 | 80 |
| 4 | Desilylation | Alcohol | 92 |
| 5 | Oxidation | Aldehyde 1 | 87 |
| 6 | Intramolecular NHK Reaction & Lactonization | (±)-epi-Costunolide | 45 |
| Overall | Total Synthesis | (±)-epi-Costunolide | ~12 [2] |
Experimental Workflow
The logical flow of the total synthesis of (±)-epi-costunolide is depicted in the following diagram.
Detailed Experimental Protocols
The following protocols are based on the synthesis of (±)-epi-costunolide by Zhang and colleagues.[1]
Step 1: Synthesis of Intermediate 4
-
To a solution of (E,E)-farnesol (1.0 equiv) and imidazole (B134444) (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C, add TBDPSCl (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of THF and water (3:1) and add N-bromosuccinimide (NBS, 1.2 equiv) in portions at 0 °C.
-
Stir the reaction for 2 hours and then quench with a saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Dissolve the residue in methanol, and add K₂CO₃ (2.0 equiv).
-
Stir the mixture at room temperature for 3 hours, then filter and concentrate.
-
Purify the crude product by flash column chromatography to afford intermediate 4 (49% yield over three steps).
Step 2: Synthesis of Aldehyde 3
-
To a solution of intermediate 4 (1.0 equiv) in a 4:1 mixture of THF and water, add NaIO₄ (4.0 equiv) and H₅IO₆ (0.1 equiv) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to give aldehyde 3 (85% yield).
Step 6: Intramolecular NHK Reaction and Lactonization to form (±)-epi-Costunolide
-
Add a solution of aldehyde 1 (1.0 equiv) in anhydrous DMF dropwise to a suspension of CrCl₂ (6.0 equiv) and a catalytic amount of NiCl₂ in anhydrous DMF under an argon atmosphere.
-
Stir the reaction mixture at room temperature for the time required for the completion of the reaction (monitored by TLC).
-
Upon completion, the reaction is worked up to yield (±)-epi-costunolide (45% yield).
Biological Significance of Costunolide (B1669451)
Costunolide, the natural stereoisomer of the synthesized epi-costunolide, exhibits a range of biological activities. It has been shown to induce apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species.[3] Additionally, costunolide can suppress skin cancer by inducing apoptosis and blocking cell proliferation. The inhibitory mechanism of costunolide on blood-ethanol elevation in rats has also been investigated, suggesting it inhibits gastric emptying and increases gastric juice secretion.
The biological importance of costunolide and related germacrane sesquiterpenes underscores the need for efficient synthetic routes to access these molecules and their analogs for further pharmacological evaluation. The synthesis of the this compound core is a critical aspect of these synthetic endeavors.
Signaling Pathway Visualization
The pro-apoptotic effect of costunolide in cancer cells involves the regulation of the Bcl-2 family of proteins. A simplified representation of this pathway is shown below.
Conclusion
The total synthesis of (±)-epi-costunolide provides a clear and detailed application of modern synthetic methodologies to construct the challenging this compound core of germacrane sesquiterpenes. The intramolecular Nozaki–Hiyama–Kishi reaction is a powerful tool for the formation of this ten-membered ring system. The strategies and protocols outlined in this note are valuable for researchers and scientists engaged in the synthesis of complex natural products and the development of new therapeutic agents. The biological activities of natural products containing the this compound scaffold continue to inspire new synthetic efforts in this field.
References
Application Notes and Protocols: Synthesis of Germacrenes Utilizing a 1,6-Cyclodecadiene Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germacrenes are a class of sesquiterpenes characterized by a 10-membered carbocyclic ring, specifically a substituted 1,6-cyclodecadiene skeleton. These compounds are of significant interest due to their role as key biosynthetic intermediates for a vast array of other sesquiterpenoids, including the cadinanes, eudesmanes, and guaianes. Furthermore, germacrenes themselves exhibit a range of biological activities, making them attractive targets in drug discovery. This document provides detailed application notes on the synthesis of the germacrene core, focusing on the formation of the crucial this compound ring system from acyclic precursors. A scalable, enantioselective protocol is highlighted, along with data on subsequent transformations of the germacrene scaffold.
Introduction
The synthesis of the medium-sized 10-membered ring of germacrenes presents a significant chemical challenge due to entropic factors and the potential for competing transannular reactions. Direct synthesis from a simple this compound is not a common strategy. Instead, the focus of modern synthetic chemistry has been on the intramolecular cyclization of highly functionalized acyclic precursors, such as derivatives of farnesol (B120207). This biomimetic approach mimics the natural biosynthetic pathway where farnesyl diphosphate (B83284) is cyclized by terpene synthases.
One of the most efficient and scalable methods for constructing the germacrene core is through a palladium-catalyzed intramolecular allylation. This key reaction establishes the this compound ring with high diastereoselectivity. Once formed, the germacrene skeleton can be further elaborated or rearranged to access a diverse range of other sesquiterpene frameworks. For instance, acid-catalyzed cyclization of germacrenes can lead to the formation of bicyclic sesquiterpenes.[1][2]
Key Synthetic Strategy: Intramolecular Palladium-Catalyzed Macrocyclization
A robust and scalable synthesis of the germacrene core has been developed, commencing from the readily available acyclic precursor, farnesol. This strategy involves the transformation of farnesol into a chlorinated epoxy aldehyde, which then undergoes a palladium-catalyzed intramolecular umpolung allylation to form the 10-membered ring.[3]
Experimental Workflow
Figure 1: A schematic overview of the synthetic workflow for producing germacrenes and related sesquiterpenes starting from farnesol.
Experimental Protocols
I. Synthesis of the Chlorinated Epoxy Aldehyde Precursor from Farnesol
This multi-step process converts the acyclic terpene alcohol, farnesol, into the key precursor for the macrocyclization reaction.
-
Sharpless Asymmetric Epoxidation: Farnesol is subjected to Sharpless epoxidation to introduce a stereocenter.
-
Parikh-Doering Oxidation: The resulting epoxy alcohol is then oxidized to the corresponding epoxy aldehyde.
-
Regioselective Chlorination: A regioselective chlorination with concomitant transposition of the internal double bond affords the chlorinated epoxy aldehyde. This three-step sequence can be performed on a decagram scale with a single chromatographic purification, yielding the precursor in approximately 63% overall yield.[3]
II. Palladium-Catalyzed Intramolecular Allylation
This is the crucial ring-forming step to create the this compound core of the germacrene.
-
Reaction Setup: A solution of the chlorinated epoxy aldehyde in an appropriate solvent (e.g., N,N-dimethylacetamide) is prepared.
-
Catalyst and Reagents: To this solution are added a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., K2CO3).
-
Slow Addition: The substrate and a zinc reagent (e.g., Et2Zn) are added dropwise to the catalyst mixture at a controlled temperature (e.g., 50 °C).
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed, followed by purification via column chromatography to yield the desired epoxy-germacrenol.
This optimized procedure has been reported to provide the product in 42% yield on a gram scale as a single diastereomer.[3]
Data Presentation
Table 1: Optimization of the Palladium-Catalyzed Macrocyclization
| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (20) | - | THF | 50 | 10-30 |
| 2 | Pd(PPh3)4 (20) | - | THF | 50 | 10-30 |
| 3 | PdCl2(PPh3)2 (10) | K2CO3 | DMA | 50 | 42 |
| 4 | PdCl2(PPh3)2 (10) | K2CO3 | THF | 50 | <40 |
| 5 | PdCl2(PPh3)2 (10) | K2CO3 | DMF | 50 | <40 |
Data adapted from Li, et al. The use of PdCl2(PPh3)2 in DMA with K2CO3 was found to be optimal.[3]
Further Transformations of the Germacrene Core
The synthesized epoxy-germacrenol, containing the core this compound structure, is a versatile intermediate for the synthesis of a variety of other sesquiterpenes.
Signaling Pathway of Germacrene Transformations
Figure 2: A diagram illustrating the divergent synthetic pathways from the epoxy-germacrenol intermediate to various sesquiterpene skeletons.
I. Synthesis of Germacrane-Type Sesquiterpenes
The epoxy-germacrenol can be converted to a variety of germacrane-type natural products through a series of chemo- and stereoselective oxidations. For example, acetylation of the hydroxyl group, followed by hydroboration-oxidation and subsequent oxidation can lead to the formation of sesquiterpene lactones.[3]
II. Acid-Mediated Transannular Cyclizations
Treatment of germacrene derivatives with acid can induce transannular cyclizations to yield bicyclic sesquiterpene frameworks. The specific product obtained is often dependent on the nature of the acid used and the substitution pattern of the germacrene precursor. This mimics the proposed biosynthetic pathways to these more complex structures.[1][3] For example, treatment of a germacrene-type alcohol with a Brønsted acid can lead to the formation of selinane-type sesquiterpenes.[3]
III. Thermal Cope Rearrangement
Germacrenes containing a 1,5-diene system are susceptible to a[4][4]-sigmatropic rearrangement known as the Cope rearrangement, particularly at elevated temperatures. This reaction typically yields elemen-type sesquiterpenes. This transformation is a key consideration during the analysis of germacrenes by gas chromatography, as the high temperatures of the injection port can induce this rearrangement.
Conclusion
While the direct use of a simple this compound as a starting material for germacrene synthesis is not a prevalent strategy, the formation of the substituted this compound core is the cornerstone of germacrene synthesis. The intramolecular palladium-catalyzed allylation of an acyclic precursor derived from farnesol provides a scalable and highly diastereoselective route to this key intermediate. The resulting epoxy-germacrenol is a versatile platform from which a wide variety of germacrane-type natural products and other polycyclic sesquiterpene frameworks can be synthesized. These detailed protocols and application notes provide a valuable resource for researchers in natural product synthesis and drug development.
References
- 1. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrene D cyclization: an Ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of (E,E)-1,6-Cyclodecadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of macrocyclic compounds, such as (E,E)-1,6-cyclodecadiene derivatives, is of significant interest in medicinal chemistry and natural product synthesis due to the unique conformational properties and biological activities of these structures. This document provides detailed application notes and experimental protocols for two powerful methods for the construction of these ten-membered rings with high stereocontrol: the Nozaki-Hiyama-Kishi (NHK) reaction and Ring-Closing Metathesis (RCM).
Application Note 1: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction for Macrocyclization
The Nozaki-Hiyama-Kishi (NHK) reaction is a highly effective method for the formation of carbon-carbon bonds, particularly for the synthesis of medium to large rings. This chromium(II)-mediated coupling of a vinyl halide with an aldehyde exhibits excellent chemoselectivity, tolerating a wide range of functional groups, which makes it suitable for late-stage macrocyclizations in complex molecule synthesis.[1][2] The reaction is typically catalyzed by a nickel(II) salt, which is essential for the oxidative addition to the vinyl halide.[2]
The stereochemical outcome of the intramolecular NHK reaction is often influenced by the pre-existing stereocenters in the acyclic precursor, allowing for substrate-controlled diastereoselectivity.[1][3] The choice of solvent and reaction conditions can also play a crucial role in maximizing the yield and stereoselectivity of the desired macrocycle.[2][3]
Quantitative Data Summary: Intramolecular NHK Macrocyclization
The following table summarizes representative data for the intramolecular NHK reaction in the synthesis of macrocyclic compounds, highlighting the influence of the vinyl halide and reaction conditions on the yield.
| Entry | Vinyl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| 1 | Vinyl Bromide | 10 eq. CrCl₂, 5 mol% NiCl₂ | THF/DMF/4-tBuPy (6:3:1) | 50 | 48 | 12 | Single diastereomer | [3] |
| 2 | Vinyl Iodide | 10 eq. CrCl₂, 5 mol% NiCl₂ | DMF | RT | 24 | 61 | Single diastereomer | [3] |
| 3 | Allyl Halide | CrCl₂ | THF | RT | - | 64 | 4:1 dr | [1] |
| 4 | Vinyl Halide | CrCl₂ | DMSO/THF | RT | - | 74 | 15:1 dr | [1] |
Experimental Protocol: Intramolecular NHK Macrocyclization
This protocol is a representative example for the synthesis of a 10-membered macrocycle via an intramolecular NHK reaction.
Materials:
-
Acyclic precursor containing a vinyl iodide and an aldehyde functional group
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the acyclic precursor (1.0 equiv) in anhydrous DMF, add CrCl₂ (10.0 equiv) and NiCl₂ (0.05 equiv) under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (E,E)-1,6-cyclodecadiene derivative.
Reaction Mechanism: Nozaki-Hiyama-Kishi Reaction
Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
Application Note 2: Ring-Closing Metathesis (RCM) for (E,E)-1,6-Cyclodecadiene Synthesis
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including macrocycles.[4] The reaction is catalyzed by well-defined transition metal complexes, most notably those based on ruthenium (Grubbs and Hoveyda-Grubbs catalysts) and molybdenum or tungsten (Schrock catalysts).[5]
Achieving high stereoselectivity for the (E,E) configuration in 1,6-cyclodecadienes via RCM can be challenging. The E/Z selectivity is often dependent on the ring strain of the product and the catalyst used.[4] For the synthesis of (E,E)-dienes, a two-step approach involving a ring-closing alkyne metathesis (RCAM) to form a cyclodecyne, followed by a stereoselective reduction, can be a highly effective strategy.[6] Alternatively, the use of specific catalysts, such as certain tungsten-based systems, has been shown to provide high Z-selectivity, which upon isomerization or further reaction can lead to the desired E,E-isomer.[7]
Quantitative Data Summary: Ring-Closing Metathesis for Macrocycles
The following table presents data on the stereoselectivity of RCM in macrocyclization, showcasing the performance of different catalyst systems.
| Entry | Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Reference |
| 1 | Grubbs I | Diene | Toluene (B28343) | 80 | >95 | E/Z mixture | [8] |
| 2 | Grubbs II | Diene | CH₂Cl₂ | 40 | >95 | E/Z mixture | [9] |
| 3 | Hoveyda-Grubbs II | Diene | Toluene | 110 | 85 | - | [10] |
| 4 | W-based catalyst | Diene | Toluene | 22 | 63 | 6:94 | [11] |
| 5 | (tBuO)₃W≡CCMe₃ (RCAM) | Enyne-yne | Toluene | 80 | 75 | (E,E)-diene after reduction | [6] |
Experimental Protocol: Two-Step RCAM/Reduction for (E,E)-1,6-Cyclodecadiene
This protocol outlines a two-step sequence for the synthesis of an (E,E)-1,6-cyclodecadiene derivative via RCAM followed by hydrosilylation and protodesilylation.[6]
Step 1: Ring-Closing Alkyne Metathesis (RCAM)
Materials:
-
Acyclic enyne-yne precursor
-
Schrock's catalyst ((tBuO)₃W≡CCMe₃)
-
Anhydrous toluene
-
Anhydrous silica gel
Procedure:
-
In a glovebox, dissolve the acyclic enyne-yne precursor (1.0 equiv) in anhydrous toluene.
-
Add a solution of the Schrock catalyst (0.1 equiv) in anhydrous toluene to the precursor solution.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography on anhydrous silica gel to yield the cyclodecenyne.
Step 2: Trans-Selective Hydrosilylation and Protodesilylation
Materials:
-
Cyclodecenyne from Step 1
-
[Cp*Ru(MeCN)₃]PF₆ catalyst
-
Triethylsilane (Et₃SiH)
-
Anhydrous Tetrahydrofuran (THF)
-
Silver fluoride (B91410) (AgF)
-
Methanol (MeOH)
Procedure:
-
To a solution of the cyclodecenyne (1.0 equiv) in anhydrous THF, add [Cp*Ru(MeCN)₃]PF₆ (0.02 equiv) and Et₃SiH (1.5 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture and purify by chromatography to isolate the vinylsilane intermediate.
-
Dissolve the vinylsilane in a mixture of THF and MeOH.
-
Add AgF (2.0 equiv) and stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the (E,E)-1,6-cyclodecadiene derivative.
Reaction Mechanism: Ring-Closing Metathesis
Caption: Catalytic cycle of Ring-Closing Metathesis.
Experimental Workflow
The following diagram illustrates a general workflow for the stereoselective synthesis of (E,E)-1,6-cyclodecadiene derivatives using either the NHK or RCM approach.
Caption: General experimental workflow for macrocyclization.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 1,6-Cyclodecadiene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of cyclic olefins, which are key structural motifs in many natural products and pharmaceutically active compounds.[1] The synthesis of 1,6-cyclodecadiene via RCM of a suitable acyclic diene precursor is a common application of this methodology. Accurate and reliable monitoring of these reaction mixtures is crucial for optimization of reaction conditions and for the characterization of the final product. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[2]
This application note provides a detailed protocol for the analysis of this compound reaction mixtures using GC-MS. The methodology covers reaction quenching, sample preparation, instrument parameters, and data analysis for the identification and quantification of the target compound and potential byproducts.
Experimental Protocols
A critical step before GC-MS analysis of an olefin metathesis reaction is the effective quenching of the catalyst to prevent further reaction or isomerization upon heating in the GC injector.[3] Ethyl vinyl ether is a commonly used and effective quenching agent.[3]
1. Reaction Quenching and Sample Preparation
-
Materials:
-
Reaction mixture containing this compound
-
Ethyl vinyl ether
-
Dichloromethane (B109758) (DCM), GC grade
-
Anhydrous sodium sulfate
-
0.2 µm syringe filters
-
2 mL GC vials with septa
-
-
Procedure:
-
Upon completion of the RCM reaction, add an excess of ethyl vinyl ether (typically 20-50 equivalents relative to the catalyst) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to ensure complete quenching of the ruthenium catalyst.[3]
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small volume of dichloromethane (e.g., 1-2 mL).
-
Dry the solution over anhydrous sodium sulfate, and then filter it through a 0.2 µm syringe filter into a clean vial.
-
Prepare a dilution of the sample in dichloromethane suitable for GC-MS analysis (e.g., approximately 10-100 µg/mL).[4]
-
Transfer the final diluted sample into a 2 mL GC autosampler vial.[4]
-
2. GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and separation requirements.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of hydrocarbons.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
-
Data Presentation
Qualitative and Quantitative Analysis
The primary product of the RCM of a suitable C12 diene is this compound (C10H16, MW: 136.23). However, other byproducts may be present in the reaction mixture, including various isomers and oligomeric species. Identification of these compounds is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST) and by interpretation of their fragmentation patterns.
Table 1: Expected Compounds in a this compound Reaction Mixture
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound (E/Z isomers) | C10H16 | 136.23 | ~10-12 | 136, 121, 107, 93, 79, 67 |
| Acyclic diene starting material | C12H22 | 166.30 | >12 | 166, 137, 123, 109, 95, 81 |
| Dimeric Byproducts | C20H32 | 272.47 | >15 | 272 and fragments |
Mass Spectral Data of this compound
The mass spectrum of this compound is characterized by a molecular ion peak at m/z 136. The fragmentation pattern is typical for cyclic alkenes and includes losses of alkyl fragments.[5]
Table 2: Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 136 | [M]+• (Molecular Ion) |
| 121 | [M - CH3]+ |
| 107 | [M - C2H5]+ |
| 93 | [M - C3H7]+ |
| 79 | [M - C4H9]+ |
| 67 | [C5H7]+ |
Workflow and Pathway Diagrams
Caption: Workflow for GC-MS analysis of this compound.
Caption: RCM of an acyclic diene to this compound.
References
Application Notes and Protocols for Transannular Cycloaddition Reactions of 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transannular cycloaddition reactions of 1,6-cyclodecadiene and its derivatives are powerful transformations in organic synthesis for the construction of bicyclic systems, particularly the decalin (bicyclo[4.4.0]decane) and bicyclo[5.3.0]decane frameworks. These reactions are driven by the spatial proximity of the two double bonds within the medium-sized ring, which can be induced to react intramolecularly under thermal, photochemical, or Lewis acid-catalyzed conditions. The resulting bicyclic structures are prevalent in a wide array of natural products with significant biological activities, making these reactions highly valuable in medicinal chemistry and drug discovery. This document provides an overview of the applications and detailed protocols for key transannular cycloaddition reactions of this compound.
Applications in Synthesis
The primary application of transannular cycloadditions of this compound is the stereoselective synthesis of fused bicyclic systems. The conformation of the ten-membered ring dictates the facial selectivity of the cycloaddition, allowing for the controlled formation of multiple stereocenters in a single step.
-
Natural Product Synthesis: The decalin skeleton is a common motif in terpenoids and steroids. Transannular Diels-Alder reactions of appropriately substituted 1,6-cyclodecadienes provide a convergent and stereocontrolled route to these complex natural products. For instance, this strategy has been employed in the synthesis of various bioactive molecules.
-
Drug Discovery: The resulting bicyclic scaffolds serve as rigid three-dimensional frameworks that are desirable in drug design. By varying the substitution pattern on the this compound precursor, libraries of diverse decalin derivatives can be generated for biological screening.
-
Development of Novel Antibiotics: Many natural products containing the trans-bicyclo[4.4.0]decane/decene core exhibit potent antibacterial activities. Efficient construction of these scaffolds via transannular cycloadditions is a key strategy in the development of new antibiotics to combat resistant pathogens.[1]
Key Transannular Cycloaddition Reactions
Thermal [4+2] Cycloaddition (Intramolecular Diels-Alder)
The thermal intramolecular Diels-Alder (IMDA) reaction of this compound, particularly isomers with appropriate geometry like the (Z,E)-isomer, can lead to the formation of the bicyclo[4.4.0]decane (decalin) ring system. The reaction proceeds through a concerted mechanism, and the stereochemical outcome is dictated by the conformation of the cyclodecadiene ring in the transition state.
Caption: Workflow for the thermal transannular [4+2] cycloaddition.
Experimental Protocol: Thermal Isomerization and Cycloaddition of cis,cis-1,6-Cyclodecadiene
This protocol is based on the principle that cis,cis-1,6-cyclodecadiene can isomerize to the reactive cis,trans-isomer, which then undergoes a transannular Diels-Alder reaction.
Materials:
-
cis,cis-1,6-Cyclodecadiene
-
Inert solvent (e.g., toluene (B28343) or xylene)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
A solution of cis,cis-1,6-cyclodecadiene in a high-boiling inert solvent (e.g., toluene) is prepared in a high-pressure reaction vessel.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen) and sealed.
-
The reaction mixture is heated to a high temperature (typically > 200 °C) for several hours.
-
The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product, primarily cis-bicyclo[4.4.0]dec-2-ene, is purified by column chromatography or distillation.
Quantitative Data:
| Reactant | Product | Conditions | Yield | Diastereoselectivity |
| (Z,E)-1,6-Cyclodecadiene derivative | trans-Bicyclo[4.4.0]decane derivative | Toluene, 150°C, 24 h | 50% | 50:50 (cis:trans) |
| (Z,E)-1,6-Cyclodecadiene derivative | trans-Bicyclo[4.4.0]decane derivative | EtAlCl₂, 23°C, 36 h | 88% | 88:12 (cis:trans) |
Note: The yields and selectivities are highly dependent on the substitution pattern of the cyclodecadiene.
Photochemical [2+2] Cycloaddition
Upon direct or sensitized irradiation, this compound can undergo an intramolecular [2+2] cycloaddition to afford bicyclo[4.4.0]decane derivatives containing a cyclobutane (B1203170) ring. This reaction proceeds through a triplet excited state and typically yields a mixture of "straight" and "crossed" cycloadducts, leading to different bicyclic systems.
Caption: Energy level diagram for photochemical [2+2] cycloaddition.
Experimental Protocol: Intramolecular Photochemical [2+2] Cycloaddition
Materials:
-
This compound
-
Acetone (B3395972) (as solvent and photosensitizer)
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)
-
Inert gas supply (argon or nitrogen)
Procedure:
-
A solution of this compound in acetone is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas for at least 30 minutes to prevent quenching of the triplet excited state by oxygen.
-
The reaction vessel is placed in a photoreactor and irradiated with a medium-pressure mercury lamp using a Pyrex filter. The reaction is typically carried out at room temperature.
-
The progress of the reaction is monitored by GC or TLC.
-
Upon completion or when a desired conversion is reached, the irradiation is stopped.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of photoproducts is separated and purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant | Product(s) | Conditions | Yield | Product Ratio |
| This compound | Bicyclo[6.2.0]decane and Bicyclo[4.4.0]decane derivatives | Acetone, hν (>290 nm) | High | Varies with isomer |
Note: The product ratio can be influenced by the specific isomer of this compound used and the reaction conditions.
Lewis Acid-Catalyzed [4+2] Cycloaddition
Lewis acids can promote the transannular Diels-Alder reaction of 1,6-cyclodecadienes by coordinating to a dienophilic moiety within the ring, thereby lowering the LUMO energy and accelerating the cycloaddition. This approach often leads to higher yields and improved stereoselectivity compared to the purely thermal reaction, allowing the reaction to proceed at lower temperatures.[1]
Caption: Workflow for Lewis acid-catalyzed transannular cycloaddition.
Experimental Protocol: Lewis Acid-Promoted Transannular Diels-Alder
This protocol is a general representation for a substituted this compound bearing a coordinating group.
Materials:
-
Substituted this compound (e.g., with an enone moiety)
-
Lewis acid (e.g., ethylaluminum dichloride (EtAlCl₂), boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Inert gas atmosphere (argon or nitrogen)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
The substituted this compound is dissolved in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
The Lewis acid is added dropwise to the stirred solution.
-
The reaction mixture is stirred at the low temperature for a specified period, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data:
| Reactant | Lewis Acid | Product | Conditions | Yield | Diastereoselectivity |
| Triene 9 (a complex precursor to a TBD) | Et₂AlCl | TBD 11 | CH₂Cl₂, -78 °C | High | High (endo selective) |
Note: This data is from the synthesis of (+)-apiosporamide, which involves a complex triene that cyclizes to a trans-bicyclo[4.4.0]decane (TBD) system.[1] The principles are applicable to simpler this compound systems with appropriate functionalization.
Conclusion
Transannular cycloaddition reactions of this compound are a versatile and powerful tool for the synthesis of complex bicyclic molecules. The choice of thermal, photochemical, or Lewis acid-catalyzed conditions allows for access to a variety of bicyclo[4.4.0]decane and other fused ring systems with a high degree of stereocontrol. These methodologies are of significant importance for the synthesis of natural products and for the generation of novel molecular scaffolds in drug discovery programs. The provided protocols serve as a foundation for the application of these elegant transformations in a research setting.
References
Application Notes and Protocols for the Synthesis of 1,6-Cyclodecanediol from 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Cyclodecanediol (B15475961) is a macrocyclic diol with potential applications in materials science and as a building block in the synthesis of more complex molecules. Its ten-membered ring structure offers a unique conformational landscape that can be exploited in the design of novel compounds. While direct applications in drug development are not yet extensively documented, diols are a common functional group in pharmacologically active molecules, serving as key hydrogen bond donors and acceptors, or as precursors for further functionalization. This document provides detailed protocols for the synthesis of 1,6-cyclodecanediol from cis,cis-1,6-cyclodecadiene via three common synthetic routes: hydroboration-oxidation, epoxidation followed by acid-catalyzed hydrolysis, and syn-dihydroxylation.
Synthetic Pathways Overview
The synthesis of 1,6-cyclodecanediol from cis,cis-1,6-cyclodecadiene can be achieved through several methods, each yielding different stereoisomers of the final product. The choice of method will depend on the desired stereochemistry of the diol.
Caption: Synthetic routes to 1,6-cyclodecanediol.
Method 1: Hydroboration-Oxidation (Syn-Addition)
Hydroboration-oxidation is a two-step reaction that results in the syn-addition of a hydroxyl group and a hydrogen atom across a double bond, following anti-Markovnikov regioselectivity.[1] For a symmetrical alkene like cis,cis-1,6-cyclodecadiene, the regioselectivity is not a factor. The reaction is expected to produce a mixture of diastereomeric diols due to the formation of new stereocenters.
Experimental Protocol
Caption: Workflow for hydroboration-oxidation.
Materials:
-
cis,cis-1,6-cyclodecadiene (1.00 g, 7.34 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF), 20 mL
-
Borane-THF complex (1.0 M solution in THF), 16.15 mL (16.15 mmol)
-
3 M Sodium hydroxide (B78521) (NaOH) solution, 5 mL
-
30% Hydrogen peroxide (H₂O₂), 5 mL
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cis,cis-1,6-cyclodecadiene (1.00 g, 7.34 mmol) and anhydrous THF (20 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the borane-THF complex (16.15 mL, 16.15 mmol) dropwise to the solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (5 mL).
-
Carefully add 30% H₂O₂ (5 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,6-cyclodecanediol.
Data Presentation
| Parameter | Expected Value |
| Yield | 70-85% |
| Stereochemistry | Mixture of syn-addition diastereomers |
| Physical Appearance | White solid |
| Analytical Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Method 2: Epoxidation and Acid-Catalyzed Hydrolysis (Anti-Addition)
This two-step method involves the initial epoxidation of the double bonds using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening of the epoxide to yield a diol. This sequence results in the anti-addition of the two hydroxyl groups.[2]
Experimental Protocol
Step 1: Epoxidation
Materials:
-
cis,cis-1,6-cyclodecadiene (1.00 g, 7.34 mmol)
-
Dichloromethane (DCM), 50 mL
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%), 4.12 g (18.35 mmol)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
Procedure:
-
Dissolve cis,cis-1,6-cyclodecadiene (1.00 g, 7.34 mmol) in DCM (50 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
Add m-CPBA (4.12 g, 18.35 mmol) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction by adding saturated sodium sulfite solution (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (3 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude diepoxide, which can be used in the next step without further purification.
Step 2: Acid-Catalyzed Hydrolysis
Materials:
-
Crude diepoxide from Step 1
-
Acetone (B3395972)/Water mixture (10:1), 55 mL
-
Perchloric acid (10%), 1 mL
Procedure:
-
Dissolve the crude diepoxide in a mixture of acetone (50 mL) and water (5 mL).
-
Add 10% perchloric acid (1 mL) and stir the mixture at room temperature for 12 hours.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Parameter | Expected Value |
| Yield (overall) | 60-75% |
| Stereochemistry | Mixture of anti-addition diastereomers |
| Physical Appearance | White solid |
| Analytical Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Method 3: Syn-Dihydroxylation with Osmium Tetroxide
Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the catalyst.[3] This method provides cis-diols with high stereospecificity. Due to the toxicity of osmium tetroxide, this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocol
Materials:
-
cis,cis-1,6-cyclodecadiene (1.00 g, 7.34 mmol)
-
Acetone/Water/t-butanol mixture (10:1:1), 60 mL
-
N-methylmorpholine N-oxide (NMO, 50 wt% in water), 3.44 g (14.68 mmol)
-
Osmium tetroxide (4 wt% solution in water), 0.93 mL (0.15 mmol)
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask, dissolve cis,cis-1,6-cyclodecadiene (1.00 g, 7.34 mmol) in the acetone/water/t-butanol solvent mixture (60 mL).
-
Add NMO (3.44 g, 14.68 mmol) to the solution and stir until dissolved.
-
Add the osmium tetroxide solution (0.93 mL, 0.15 mmol) and stir the reaction mixture at room temperature for 24 hours. The solution will likely turn dark brown.
-
Quench the reaction by adding solid sodium sulfite (2.0 g) and stir for an additional 1 hour.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Parameter | Expected Value |
| Yield | 75-90% |
| Stereochemistry | Mixture of syn-addition diastereomers |
| Physical Appearance | White solid |
| Analytical Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
Potential Applications in Drug Development
While specific studies detailing the pharmacological applications of 1,6-cyclodecanediol are limited, the structural motif of a macrocyclic diol holds potential in several areas of drug development:
-
Scaffold for Combinatorial Chemistry: The diol functionality can be readily derivatized to create libraries of compounds for high-throughput screening.
-
Metal-Binding Moieties: The diol can act as a ligand for metal ions, which is a feature in some therapeutic and diagnostic agents.
-
Conformational Scaffolding: The ten-membered ring can serve as a template to hold pharmacophoric groups in a specific spatial orientation to enhance binding to biological targets.
It is important to distinguish 1,6-cyclodecanediol from cyclodextrins, which are cyclic oligosaccharides widely used as formulation aids in the pharmaceutical industry to improve the solubility and bioavailability of drugs. While both are cyclic molecules, their chemical nature and applications are distinct.
Disclaimer: The provided protocols are based on general procedures for the described transformations and may require optimization for the specific substrate, cis,cis-1,6-cyclodecadiene. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols for the Photochemistry of 1,6-Cyclodecadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical reactions of 1,6-cyclodecadiene derivatives, a class of compounds with significant potential in organic synthesis and drug development. The inherent flexibility and reactivity of the ten-membered ring system, combined with the presence of two double bonds, allow for a rich and diverse range of photochemical transformations. This document outlines the primary photochemical pathways, presents quantitative data for key reactions, provides detailed experimental protocols, and illustrates the underlying mechanisms and workflows.
Key Photochemical Reactions of this compound Derivatives
The photochemistry of this compound derivatives is dominated by three main types of reactions: cis-trans isomerization, intramolecular [2+2] cycloaddition, and transannular cyclization. These reactions are often stereoselective and can be influenced by the substitution pattern on the cyclodecadiene ring, the solvent, and the use of photosensitizers.
cis-trans Isomerization
Upon direct or sensitized irradiation, this compound derivatives can undergo isomerization of their endocyclic double bonds. This process typically leads to a photostationary state, which is a dynamic equilibrium mixture of isomers.[1][2] The composition of this mixture is dependent on the excitation wavelength and the molar extinction coefficients of the isomers at that wavelength.[1] For many alkenes, direct irradiation favors the formation of the cis-isomer.[1]
Natural products containing the this compound scaffold, such as germacranolides, exhibit this type of photoisomerization. For example, dihydrocostunolide, an (E,E)-1,6-germacradien-6,12-olide, can be photoisomerized.[3]
Intramolecular [2+2] Photocycloaddition
Intramolecular [2+2] photocycloaddition is a powerful tool for the synthesis of bicyclic systems.[4] In the case of this compound derivatives, this reaction leads to the formation of bicyclo[4.4.0]decane or bicyclo[8.1.0]undecane skeletons, depending on which double bonds are involved and the reaction conditions. These reactions can proceed via a triplet excited state and are often facilitated by the use of a photosensitizer.[5] The regioselectivity of the cycloaddition can be influenced by the substitution pattern on the diene.
Transannular Cyclization
The close proximity of the double bonds in the flexible ten-membered ring of this compound derivatives allows for transannular cyclization reactions upon photoexcitation.[6] These reactions can lead to the formation of a variety of bicyclic and polycyclic structures. For instance, the photocyclization of germacranolides can yield guaianolides, a class of sesquiterpene lactones with interesting biological activities.[3] The stereoselectivity of these cyclizations is often high, making them valuable in the synthesis of complex natural products.
Quantitative Data
The efficiency of photochemical reactions is often described by the quantum yield (Φ), which is the number of molecules undergoing a specific event for each photon absorbed.[7] The composition of the mixture at equilibrium under irradiation is known as the photostationary state.
Table 1: Photochemical Reaction Data for this compound Derivatives
| Derivative | Reaction Type | Irradiation Conditions | Solvent | Quantum Yield (Φ) | Product Distribution at Photostationary State | Reference(s) |
| (Z,Z)-Cyclodecene | cis-trans Isomerization & Rearrangement | Direct Irradiation | Pentane | Not Reported | (E)-Cyclodecene (70%), Bicyclo[5.3.0]decane (trace) | [8] |
| (Z,Z)-Cyclodecene | cis-trans Isomerization & Rearrangement | Direct Irradiation | Methanol (B129727) | Not Reported | (E)-Cyclodecene (major), 1-Methoxycyclodecane | [8] |
| Dihydrocostunolide | Transannular Cyclization | Sensitized (Xylene) | Isopropanol | Not Reported | Photunolide (major product) | [3] |
Experimental Protocols
General Protocol for Preparative Photochemical Reactions
This protocol provides a general guideline for carrying out preparative scale photochemical reactions. The specific parameters will need to be optimized for each substrate and desired transformation.
Equipment:
-
Photochemical reactor (e.g., immersion well reactor with a medium-pressure mercury lamp)
-
Cooling system (e.g., water circulator)
-
Inert gas supply (e.g., nitrogen or argon)
-
Reaction vessel (quartz or Pyrex, depending on the required wavelength)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Dissolve the this compound derivative in an appropriate solvent (e.g., pentane, methanol, acetonitrile) in the reaction vessel. The concentration should be optimized, typically in the range of 0.01-0.1 M. If a photosensitizer is used, add it to the solution at the desired concentration.
-
Degassing: Degas the solution for at least 30 minutes by bubbling a gentle stream of inert gas through it. This is crucial to remove dissolved oxygen, which can quench the excited states and lead to side reactions.
-
Irradiation: Assemble the photochemical reactor, ensuring the lamp is properly cooled. Place the reaction vessel in the reactor and start the irradiation. Maintain a constant temperature using the cooling system.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique (e.g., GC, TLC, NMR).
-
Work-up and Purification: Once the reaction has reached the desired conversion or photostationary state, stop the irradiation. Remove the solvent under reduced pressure. Purify the product mixture using standard techniques such as column chromatography.
Protocol for Determination of Photoisomerization Quantum Yield
The following protocol outlines a method for determining the quantum yield of a photoisomerization reaction using a chemical actinometer.
Equipment:
-
UV-Vis spectrophotometer
-
Photochemical reactor with a monochromatic light source
-
Matched quartz cuvettes
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
Procedure:
-
Actinometry: Irradiate the actinometer solution under the same conditions (wavelength, light intensity, geometry) as the sample for a defined period. Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance and using the known quantum yield of the actinometer.
-
Sample Irradiation: Prepare a solution of the this compound derivative of known concentration in a quartz cuvette. Irradiate the sample for a specific time, ensuring that the conversion is low (typically <10%) to simplify kinetic analysis.
-
Analysis: Determine the change in concentration of the starting material and the product(s) using a calibrated analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed by the sample)
Signaling Pathways and Experimental Workflows
Reaction Pathways
The photochemical reactions of this compound derivatives can be visualized as proceeding through distinct pathways from the excited state.
Caption: Photochemical reaction pathways of this compound derivatives.
Experimental Workflow
A typical workflow for investigating the photochemistry of a this compound derivative involves several key stages, from reaction setup to product characterization.
Caption: Experimental workflow for photochemical studies.
Logical Relationship for Product Formation
The formation of different photoproducts is a result of competing reaction pathways from the excited state, influenced by various factors.
Caption: Factors influencing photochemical product distribution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The total synthesis of dihydrocostunolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Quantum Yield [omlc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Modification of 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biocatalytic modification of 1,6-cyclodecadiene. Leveraging the high selectivity and mild reaction conditions of enzymatic catalysis, these methods offer sustainable alternatives to traditional chemical synthesis for producing valuable epoxide and hydroxylated derivatives. These derivatives serve as versatile chiral building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients.
Introduction to Biocatalytic Approaches
The functionalization of cyclic olefins is a cornerstone of synthetic organic chemistry. Biocatalysis has emerged as a powerful tool for these transformations, offering high regio-, chemo-, and enantioselectivity that is often difficult to achieve with conventional chemical methods. For a non-activated, non-conjugated diene like this compound, enzymatic approaches can provide access to mono- and di-epoxides, as well as hydroxylated products with controlled stereochemistry.
Two primary biocatalytic strategies are presented here:
-
Chemoenzymatic Epoxidation using Lipases: This approach utilizes a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym® 435), to generate a peroxy acid in situ. This peroxy acid then acts as the oxidizing agent for the epoxidation of the double bonds of this compound. This method is known for its operational simplicity and the use of greener oxidants like hydrogen peroxide.[1][2][3][4]
-
Direct Oxyfunctionalization using Peroxygenases and Cytochrome P450 Monooxygenases: Unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases (P450s) are heme-containing enzymes capable of directly transferring an oxygen atom from a peroxide or molecular oxygen, respectively, to the substrate.[5][6] These enzymes can catalyze both epoxidation and hydroxylation reactions, often with high selectivity.[5][6]
Data Presentation
The following tables summarize expected outcomes for the biocatalytic modification of cyclic alkenes, which can be extrapolated to this compound. Note that specific yields and selectivities for this compound will require experimental optimization.
Table 1: Chemoenzymatic Epoxidation of Cyclic Alkenes using Novozym® 435
| Substrate | Product(s) | Yield (%) | Reaction Time (h) | Reference |
| Cyclohexene | Cyclohexene oxide | 75-95 | 5-16 | [4][7] |
| 1-Methylcyclohexene | 1-Methylcyclohexene oxide | 90 | 16 | [4] |
| Cyclooctene | Cyclooctene oxide | >95 | 5 | [8] |
| 1-Octene | 1,2-Epoxyoctane | >99 | 12 | [4] |
Table 2: Oxyfunctionalization of Cyclic Alkenes using Unspecific Peroxygenase (UPO) from Agrocybe aegerita
| Substrate | Product(s) | Conversion (%) | Selectivity | Reference |
| Cyclohexene | Cyclohexene oxide, 2-Cyclohexen-1-ol | Not specified | Epoxide and allylic hydroxylation products formed | [6] |
| Limonene | 1,2-Limonene oxide, 8,9-Limonene oxide, Carveol | Not specified | Formation of two epoxides and an alcohol | [6] |
Experimental Protocols
Protocol 1: Chemoenzymatic Epoxidation of this compound using Novozym® 435 and Urea-Hydrogen Peroxide
This protocol describes a green method for the epoxidation of this compound using immobilized Candida antarctica lipase B (Novozym® 435) and urea-hydrogen peroxide (UHP) as a safe and stable source of hydrogen peroxide.[1][3] Ethyl acetate (B1210297) serves as both the solvent and the acyl donor for the in situ generation of peracetic acid.[1][3]
Materials:
-
This compound
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Urea-hydrogen peroxide (UHP)
-
Ethyl acetate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Shaker or orbital incubator
Procedure:
-
To a reaction vessel, add this compound (1 mmol, 136.24 mg).
-
Add ethyl acetate (3 mL).
-
Add Novozym® 435 (50 mg).
-
Add urea-hydrogen peroxide (2.2 mmol, 207 mg, for potential diepoxidation, or 1.1 mmol for monoepoxidation).
-
Seal the vessel and place it in a shaker or on a stirrer plate at 27 °C and 250 rpm.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to proceed for 5-24 hours.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with acetonitrile (B52724) and then ethyl acetate for reuse.[3]
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) to remove any remaining urea (B33335) and acetic acid.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide product(s).
-
Purify the product(s) by column chromatography on silica (B1680970) gel.
Expected Outcome:
This reaction is expected to yield a mixture of mono- and di-epoxides of this compound. The ratio of these products can be influenced by the stoichiometry of the urea-hydrogen peroxide. Due to the non-conjugated nature of the diene, regioselectivity might not be pronounced, leading to a mixture of isomeric monoepoxides.
Protocol 2: Epoxidation and Hydroxylation of this compound using Unspecific Peroxygenase (UPO)
This protocol is adapted from procedures for the oxyfunctionalization of other cyclic alkenes using UPO from Agrocybe aegerita.[5][6] UPOs are promising biocatalysts as they only require hydrogen peroxide as a co-substrate.[5]
Materials:
-
This compound
-
Unspecific Peroxygenase (UPO) from Agrocybe aegerita (commercially available or purified)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Acetonitrile or acetone (B3395972) (as a co-solvent)
-
Syringe pump
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
Procedure:
-
In a reaction vial, prepare a 500 µL reaction mixture containing:
-
50 mM phosphate buffer (pH 7.0)
-
Acetonitrile or acetone (10-20% v/v to aid substrate solubility)
-
This compound (1 mM final concentration)
-
UPO (e.g., 1 µM final concentration)
-
-
Place the vial in a temperature-controlled stirrer at 30 °C.
-
Slowly add hydrogen peroxide to the reaction mixture using a syringe pump to a final concentration of 1-2 mM over a period of several hours. This is crucial to avoid enzyme inactivation.
-
Monitor the reaction progress by GC-MS or HPLC.
-
Upon completion, quench the reaction by adding a small amount of catalase or by extraction.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze and purify the products by chromatography.
Expected Outcome:
This reaction may yield a mixture of products, including the mono- and di-epoxides of this compound, as well as allylic hydroxylation products.[6] The product distribution will depend on the specific UPO used and the reaction conditions.
Visualizations
Chemoenzymatic Epoxidation Workflow
Caption: Workflow for the chemoenzymatic epoxidation of this compound.
UPO-Catalyzed Oxyfunctionalization Pathway
Caption: Potential pathways in the UPO-catalyzed modification of this compound.
Concluding Remarks
The biocatalytic modification of this compound presents a promising avenue for the synthesis of valuable chiral synthons. The protocols provided herein for chemoenzymatic epoxidation and direct oxyfunctionalization serve as a robust starting point for further investigation and process optimization. Researchers are encouraged to adapt these methodologies to their specific needs, focusing on the optimization of reaction parameters such as enzyme and substrate concentrations, reaction time, and temperature to achieve the desired product profile and yield. The inherent selectivity of enzymes, coupled with the mild and environmentally benign reaction conditions, underscores the potential of biocatalysis in modern drug discovery and development.
References
- 1. Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Lipase-mediated epoxidation utilizing urea–hydrogen peroxide in ethyl acetate (2006) | Emanuel G. Ankudey | 122 Citations [scispace.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for the Cope Rearrangement of 1,6-Cyclodecadienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cope rearrangement, a[1][1]-sigmatropic rearrangement of 1,5-dienes, is a powerful tool in organic synthesis for the construction of complex molecular architectures.[2][3] In the context of 1,6-cyclodecadienes, this pericyclic reaction is of particular significance as it allows for the stereoselective formation of various bicyclic and macrocyclic systems, which are core structures in many natural products, including the germacranolide and eudesmanolide families of sesquiterpene lactones.[4][5][6] This document provides detailed application notes and experimental protocols for conducting the Cope rearrangement on 1,6-cyclodecadiene scaffolds, targeting researchers and professionals in the fields of organic synthesis and drug development.
The Cope rearrangement of 1,6-cyclodecadienes can be induced under thermal conditions, accelerated by microwave irradiation, or facilitated by catalysts.[2][7] The choice of experimental setup is dictated by the specific substrate, desired outcome, and the presence of functional groups. For instance, the oxy-Cope and anionic oxy-Cope rearrangements offer regioselective transformations for hydroxyl-substituted 1,6-cyclodecadienes.[8]
Data Presentation: Quantitative Analysis of Cope Rearrangement of 1,6-Cyclodecadienes
The following tables summarize quantitative data from various studies on the Cope rearrangement of substituted 1,6-cyclodecadienes, providing a comparative overview of reaction conditions and outcomes.
Table 1: Thermal Cope Rearrangement of Germacrene Derivatives
| Substrate | Conditions | Product(s) | Yield (%) | Reference |
| Germacrene A | Toluene (B28343), reflux | (-)-β-Elemene | Not specified | [1] |
| Germacrene A | GC injector, 150°C | Germacrene A (major), (-)-β-Elemene (minor) | Rearrangement observed | [9] |
| Germacrene A | GC injector, 250°C | (-)-β-Elemene | Complete rearrangement | [9] |
| Germacrene C | Solution, 100°C | Elemene-type derivative | Not specified | [10] |
| Germacrene B | >120°C | Elemene-type derivative | Not specified | [10] |
Table 2: Rearrangement of Costunolide (B1669451) (a Germacranolide)
| Catalyst / Method | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| Pd(OAc)₂ / Microwave | Toluene | 150 | 10 min | Elemanolide derivative | 18 | [7] |
| Pd(OAc)₂ + (NCPh)₂PdCl₂ / Microwave | Toluene | 150 | 5 min | Elemanolide derivative | 34 | [7] |
| Thermal (conventional heating) | Not specified | High | Several hours | Elemanolide, Eudesmanolides, Germacranolide | Not specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Cope rearrangement of 1,6-cyclodecadienes.
Protocol 1: Thermal Cope Rearrangement of Germacrene A in Solution
This protocol is based on the thermal rearrangement of germacrene A to β-elemene.[1]
Materials:
-
(+)-Germacrene A
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Nitrogen or Argon inert gas supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography elution
Procedure:
-
Dissolve (+)-germacrene A in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Heat the solution to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the rearrangement, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford pure (-)-β-elemene.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare with literature data.
Protocol 2: Microwave-Assisted Cope Rearrangement of Costunolide
This protocol describes the palladium-catalyzed microwave-assisted rearrangement of costunolide.[7]
Materials:
-
Costunolide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(benzonitrile)palladium(II) chloride ((NCPh)₂PdCl₂)
-
Toluene, anhydrous
-
Microwave synthesis reactor vial with a stir bar
-
Microwave synthesizer
-
HPLC for purification
Procedure:
-
To a microwave reaction vial, add costunolide and the palladium catalyst(s) (e.g., a mixture of Pd(OAc)₂ and (NCPh)₂PdCl₂).
-
Add anhydrous toluene to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at the desired temperature (e.g., 150°C) for the specified time (e.g., 5-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by semi-preparative HPLC to isolate the elemanolide product.
-
Characterize the product by spectroscopic methods.
Protocol 3: General Procedure for Anionic Oxy-Cope Rearrangement
This is a general protocol that can be adapted for 1,6-cyclodecadien-3-ols.[6]
Materials:
-
1,6-cyclodecadien-3-ol substrate
-
Potassium hydride (KH)
-
18-crown-6
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath and -78°C bath (e.g., dry ice/acetone)
-
Methanol (for quenching)
-
Standard workup and purification equipment
Procedure:
-
To a solution of the 1,6-cyclodecadien-3-ol in anhydrous THF in a round-bottom flask, add 18-crown-6.
-
Cool the flask in an ice bath.
-
Carefully add potassium hydride (KH) in one portion.
-
Stir the reaction mixture at 0°C for the required time (e.g., 2 hours) to allow for the formation of the potassium alkoxide.
-
Monitor the rearrangement by TLC.
-
Once the rearrangement is complete, cool the reaction mixture to -78°C and slowly quench with methanol.
-
Allow the mixture to warm to room temperature and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel to obtain the rearranged unsaturated carbonyl compound.
-
Characterize the product using spectroscopic techniques.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in the Cope rearrangement of 1,6-cyclodecadienes.
Conclusion
The Cope rearrangement of 1,6-cyclodecadienes is a versatile and powerful transformation for the synthesis of complex cyclic systems. The choice of reaction conditions—thermal, microwave-assisted, or catalytic—can significantly influence the reaction rate, yield, and product distribution. The protocols and data presented herein provide a solid foundation for researchers to design and execute these rearrangements effectively. Careful consideration of the substrate's stereochemistry and functional groups is crucial for achieving the desired stereochemical outcome, particularly in the synthesis of bioactive natural products and their analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Collective Synthesis of Highly Oxygenated (Furano)germacranolides Derived from Elephantopus mollis and Elephantopus tomentosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. scielo.br [scielo.br]
- 8. Cope Rearrangement [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vicinal stereocenters via asymmetric allylic alkylation and Cope rearrangement: a straightforward route to functionally and stereochemically rich heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the synthesis of medium-sized rings like 1,6-Cyclodecadiene
Welcome to the Technical Support Center for Medium-Sized Ring Synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 8- to 11-membered rings, with a special focus on structures like 1,6-cyclodecadiene. Here you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of medium-sized rings like this compound so challenging?
A1: The synthesis of medium-sized rings (8-11 membered) is notoriously difficult due to a combination of unfavorable enthalpic and entropic factors.[1] Kinetically, the probability of the two ends of a linear precursor molecule meeting to form a ring is low, leading to a significant loss of entropy.[1] Thermodynamically, these rings are destabilized by transannular strain, which is the steric repulsion between atoms across the ring.[2][3] This contrasts with smaller rings (5-7 members) which have less ring strain and macrocycles (12+ members) which are flexible enough to minimize unfavorable interactions.[1]
Q2: What are the main synthetic strategies to overcome the challenges of medium-sized ring synthesis?
A2: The primary strategies include:
-
High Dilution Conditions: This technique favors intramolecular cyclization over intermolecular polymerization by keeping the concentration of the acyclic precursor very low.[4]
-
Ring-Expansion Reactions: This approach involves the formation of a smaller, more stable ring followed by a rearrangement to expand it to the desired medium size, thus bypassing the challenging direct cyclization step.[1][5]
-
Ring-Closing Metathesis (RCM): A powerful method that uses metal catalysts (typically ruthenium-based) to form a cyclic olefin from a diene precursor.[4][6]
-
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium/nickel-mediated coupling is effective for forming medium-sized rings, particularly for complex natural product synthesis.[7][8][9]
-
Cope Rearrangement: A[5][5]-sigmatropic rearrangement of 1,5-dienes that can be used to construct medium-sized rings, often driven by the release of ring strain from a smaller precursor.[10][11]
Troubleshooting Guides
Ring-Closing Metathesis (RCM) for this compound Synthesis
Problem 1: Low or no yield of the desired cyclized product.
-
Question: I am attempting an RCM reaction to synthesize a this compound derivative, but I am observing very low conversion of my starting diene. What are the possible causes and solutions?
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh batch of catalyst. Grubbs' catalysts, while relatively air-stable, can degrade over time.[12] - Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[13] - Certain functional groups on the substrate can poison the catalyst. Consider using a more robust second or third-generation Grubbs catalyst.[12][14] |
| Unfavorable Substrate Conformation | - The conformation of the acyclic diene precursor is critical for successful RCM.[15] If the reactive alkene moieties are not in proximity, cyclization will be slow or may not occur. - Modify the substrate to introduce conformational constraints that favor a pre-cyclization conformation.[15] |
| High Reaction Concentration | - RCM for medium-sized rings is highly susceptible to competing intermolecular reactions (polymerization).[4] - Employ high-dilution conditions by adding the substrate and catalyst solution slowly via a syringe pump to a large volume of refluxing solvent.[4] |
| Ethylene (B1197577) Inhibition | - The ethylene byproduct can inhibit the catalyst and reverse the reaction.[16] - Remove ethylene by performing the reaction under a vacuum or by bubbling an inert gas (e.g., argon) through the reaction mixture.[16] |
Problem 2: Formation of undesired E/Z isomers.
-
Question: My RCM reaction is producing a mixture of E and Z isomers of this compound, and I need to selectively obtain the Z-isomer. How can I control the stereoselectivity?
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | - In many cases, the E-isomer is the thermodynamically more stable product for medium-sized rings.[4] - To favor the kinetically formed Z-isomer, consider using a catalyst that promotes faster cyclization at lower temperatures. Molybdenum-based Schrock catalysts can sometimes favor Z-selectivity.[17] |
| Catalyst Choice | - Different generations and types of Grubbs catalysts can exhibit different selectivities.[4] - Screen various catalysts (e.g., Grubbs I, II, III, Hoveyda-Grubbs) to find the optimal one for your specific substrate.[16] Tungsten-based catalysts have shown high Z-selectivity in some macrocyclizations.[18] |
Experimental Workflow for Troubleshooting RCM Reactions
References
- 1. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 8. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. scholar.utc.edu [scholar.utc.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. pmc.umicore.com [pmc.umicore.com]
- 17. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Two-Step Synthesis of cis,cis-1,6-cyclodecadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the two-step synthesis of cis,cis-1,6-cyclodecadiene.
Synthesis Overview
The two-step synthesis of cis,cis-1,6-cyclodecadiene begins with the reaction of cis,cis-1,5-cyclononadiene with dibromocarbene, generated in situ, to form 10,10-dibromobicyclo[7.1.0]dec-4-ene. This intermediate is then treated with methyllithium (B1224462) to produce 1,2,6-cyclodecatriene. The final step involves the reduction of the allene (B1206475) group in 1,2,6-cyclodecatriene using sodium in liquid ammonia (B1221849) to yield the target molecule, cis,cis-1,6-cyclodecadiene.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported yield for the first step of the synthesis?
A1: The formation of 10,10-dibromobicyclo[7.1.0]dec-4-ene from cis,cis-1,5-cyclononadiene via dibromocarbene addition has been reported to proceed with a yield of approximately 72%.[1]
Q2: What are some common methods for generating dibromocarbene for this reaction?
A2: Dibromocarbene is typically generated in situ. Common methods include the reaction of bromoform (B151600) (CHBr₃) with a strong base like potassium tert-butoxide, or through phase-transfer catalysis.
Q3: What is the role of methyllithium in the first step?
A3: Methyllithium acts as a reagent to induce an elimination and rearrangement of the gem-dibromocyclopropane intermediate (10,10-dibromobicyclo[7.1.0]dec-4-ene) to form the allene, 1,2,6-cyclodecatriene.
Q4: Why is a low temperature required for the sodium in liquid ammonia reduction?
A4: The reduction of the allene is carried out in liquid ammonia, which has a boiling point of -33°C.[2] Maintaining a low temperature is crucial for keeping the ammonia in a liquid state to act as the solvent for the reaction.
Q5: Are there alternative reducing agents for the second step?
A5: While sodium in liquid ammonia is a common method for reducing allenes to alkenes, other dissolving metal reduction systems, such as lithium in low-molecular-weight amines (e.g., methylamine (B109427) or ethylamine), can also be employed.[3]
Troubleshooting Guides
Step 1: Synthesis of 1,2,6-cyclodecatriene
Issue 1.1: Low yield of 10,10-dibromobicyclo[7.1.0]dec-4-ene.
| Potential Cause | Troubleshooting Steps |
| Inefficient dibromocarbene generation | Ensure the base used (e.g., potassium tert-butoxide) is fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the base. |
| Side reactions of dibromocarbene | Dibromocarbene can react with itself or other species in the reaction mixture. Ensure slow addition of the bromoform to the base and substrate mixture to maintain a low concentration of the carbene and favor the reaction with the cyclononadiene. |
| Suboptimal reaction temperature | The reaction is typically carried out at low temperatures (e.g., 0°C to -20°C) to control the reactivity of the carbene. Ensure the reaction temperature is maintained throughout the addition. |
| Incomplete reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the starting material is consumed before workup. |
Issue 1.2: Low yield of 1,2,6-cyclodecatriene from the methyllithium reaction.
| Potential Cause | Troubleshooting Steps |
| Inactive methyllithium | The concentration of commercially available methyllithium solutions can decrease over time. It is recommended to titrate the solution before use to determine the accurate concentration. |
| Presence of moisture | Methyllithium is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. |
| Formation of side products | The reaction of gem-dibromocyclopropanes with methyllithium can sometimes lead to the formation of cyclopropylidene dimers or other rearrangement products.[4] Controlling the reaction temperature (typically starting at low temperatures like -78°C) and the rate of addition of methyllithium can help minimize these side reactions. |
| Incomplete reaction | Use a slight excess of methyllithium to ensure complete conversion of the dibromo intermediate. Monitor the reaction by TLC or GC. |
Step 2: Reduction of 1,2,6-cyclodecatriene
Issue 2.1: Incomplete reduction or low yield of cis,cis-1,6-cyclodecadiene.
| Potential Cause | Troubleshooting Steps |
| Insufficient sodium | Ensure that a sufficient excess of sodium metal is used to achieve complete reduction. The dissolution of sodium in liquid ammonia produces a characteristic deep blue color, which should persist until the reaction is complete. |
| Presence of impurities | Impurities in the 1,2,6-cyclodecatriene starting material can interfere with the reduction. Ensure the intermediate is sufficiently pure before proceeding to the reduction step. |
| Over-reduction | While the sodium/ammonia system is generally selective for the reduction of allenes to alkenes, prolonged reaction times or excessive amounts of sodium could potentially lead to further reduction of the double bonds.[5] Quench the reaction promptly after the starting material has been consumed. |
| Workup issues | The workup of dissolving metal reductions requires careful quenching of the excess sodium, typically with a proton source like ethanol (B145695) or ammonium (B1175870) chloride, before the addition of water. Ensure the quenching is done at low temperature to control the reaction rate. |
Issue 2.2: Formation of undesired isomers.
| Potential Cause | Troubleshooting Steps |
| Isomerization during reaction | The stereochemical outcome of dissolving metal reductions can sometimes be influenced by reaction conditions. The reduction of allenes to cis-alkenes is generally favored. |
| Isomerization during workup or purification | Acidic or basic conditions during workup or purification on certain stationary phases (e.g., silica (B1680970) gel) can potentially cause isomerization of the double bonds. Neutralize the reaction mixture carefully during workup and consider using a neutral purification support like alumina (B75360) if isomerization is observed. |
Experimental Protocols
Protocol 1: Synthesis of 10,10-dibromobicyclo[7.1.0]dec-4-ene
-
To a stirred solution of cis,cis-1,5-cyclononadiene and potassium tert-butoxide in a suitable anhydrous solvent (e.g., pentane (B18724) or diethyl ether) at 0°C under an inert atmosphere, add a solution of bromoform in the same solvent dropwise over a period of 2-3 hours.
-
Maintain the reaction temperature at 0°C for an additional 2 hours after the addition is complete.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Synthesis of 1,2,6-cyclodecatriene
-
To a solution of 10,10-dibromobicyclo[7.1.0]dec-4-ene in anhydrous diethyl ether at -40°C under an inert atmosphere, add a solution of methyllithium in diethyl ether dropwise.[1]
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Monitor the reaction progress by GC-MS.
-
Cool the reaction mixture to 0°C and quench by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 1,2,6-cyclodecatriene.
Protocol 3: Synthesis of cis,cis-1,6-cyclodecadiene
-
In a flask equipped with a dry-ice condenser, condense ammonia gas at -78°C.
-
To the liquid ammonia, add small pieces of sodium metal until a persistent deep blue color is obtained.
-
Add a solution of 1,2,6-cyclodecatriene in an anhydrous ether solvent to the sodium-ammonia solution.
-
Stir the reaction mixture at -78°C until the blue color disappears, indicating the consumption of sodium.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water to the residue and extract the product with a low-boiling point solvent such as pentane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent carefully to obtain the crude cis,cis-1,6-cyclodecadiene.
-
The final product can be further purified by distillation.
Data Presentation
Table 1: Reported Yields for Key Reaction Steps
| Reaction Step | Product | Reported Yield |
| Dibromocarbene addition to cis,cis-1,5-cyclononadiene | 10,10-dibromobicyclo[7.1.0]dec-4-ene | ~72%[1] |
| Reaction with methyllithium | 1,2,6-cyclodecatriene | Yield not specified |
| Sodium-ammonia reduction | cis,cis-1,6-cyclodecadiene | Yield not specified |
Visualizations
References
Technical Support Center: Purification of 1,6-Cyclodecadiene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,6-cyclodecadiene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: The primary challenge lies in the similar physicochemical properties of the geometric (cis/trans or E/Z) and optical (enantiomers) isomers of this compound. These isomers often have very close boiling points and polarities, making their separation by standard laboratory techniques like simple distillation or conventional column chromatography difficult.
Q2: Which purification methods are most effective for separating geometric isomers of this compound?
A2: Argentation chromatography is the most effective and widely cited method for separating geometric isomers of unsaturated compounds like this compound.[1][2] This technique utilizes the reversible interaction between silver ions and the π-electrons of the double bonds. Gas chromatography (GC) with specific stationary phases can also be employed. For larger quantities, vacuum fractional distillation may be an option, provided there is a sufficient difference in the boiling points of the isomers.[3][4]
Q3: How does argentation chromatography work for separating diene isomers?
A3: Argentation chromatography relies on the formation of weak charge-transfer complexes between silver ions (Ag+) immobilized on a solid support (typically silica (B1680970) gel) and the double bonds of the diene isomers. The strength of this interaction is sensitive to the steric environment of the double bonds. Generally, cis (Z) double bonds, being more sterically accessible, form stronger complexes with silver ions compared to trans (E) double bonds.[2] This differential binding affinity leads to different retention times on the column, allowing for their separation. The expected elution order is typically trans isomers eluting before cis isomers.[1]
Q4: What are the recommended techniques for separating enantiomers of this compound?
A4: For the separation of enantiomers, chiral chromatography is necessary. The most common approaches are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or Gas Chromatography (GC) with a chiral capillary column.[5][6] The choice of the chiral selector (the stationary phase) is crucial and often requires empirical screening to find the optimal conditions for separation.
Q5: Can I use fractional distillation to separate this compound isomers?
A5: Fractional distillation can be used if the geometric isomers have a sufficiently large difference in their boiling points.[7] However, for many isomers, this difference is small, requiring a highly efficient fractional distillation column. Due to the relatively high boiling point of this compound, this process should be performed under vacuum to prevent thermal degradation of the compound.[3][8]
Troubleshooting Guides
Argentation Chromatography
Issue: Poor or no separation of isomers.
-
Possible Cause: Incorrect silver nitrate (B79036) loading on silica gel.
-
Solution: Ensure the silver nitrate is properly impregnated into the silica gel. A common loading is 10% (w/w). The preparation method is critical for the stationary phase's effectiveness.
-
-
Possible Cause: Inappropriate solvent system.
-
Solution: The polarity of the eluent is crucial. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a more polar solvent like diethyl ether or dichloromethane (B109758). Avoid polar protic solvents like methanol (B129727) or water as they can wash the silver nitrate off the column.[4]
-
-
Possible Cause: Deactivation of the stationary phase.
-
Solution: Silver nitrate is light-sensitive. Protect the column from light during preparation, packing, and elution. Use freshly prepared argentated silica gel for best results.[4]
-
Issue: Tailing of peaks.
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Possible Cause: Inconsistent packing of the column.
-
Solution: Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally recommended.
-
Gas Chromatography (GC)
Issue: Co-elution of isomers.
-
Possible Cause: Incorrect stationary phase.
-
Solution: For geometric isomers, consider using a highly polar stationary phase (e.g., a polyethylene (B3416737) glycol/Carbowax type) or a liquid crystalline stationary phase. For enantiomers, a chiral stationary phase (e.g., based on cyclodextrins) is required.
-
-
Possible Cause: Suboptimal temperature program.
-
Solution: Use a slow temperature ramp to maximize the difference in retention times between the isomers. An initial isothermal period at a lower temperature can also improve the separation of more volatile isomers.
-
Issue: Peak broadening.
-
Possible Cause: High injector temperature leading to thermal degradation.
-
Solution: Lower the injector temperature. Given that this compound is a medium-ring diene, it may be susceptible to thermal rearrangement.
-
-
Possible Cause: Column contamination.
-
Solution: Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column inlet.
-
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Issue: No enantiomeric separation.
-
Possible Cause: Incorrect chiral stationary phase (CSP).
-
Solution: The selection of the CSP is the most critical factor. Screen a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).
-
-
Possible Cause: Inappropriate mobile phase.
-
Solution: The mobile phase composition significantly affects chiral recognition. For normal-phase HPLC, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures. For reversed-phase, acetonitrile/water or methanol/water are common. The specific ratio will need to be optimized.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Isomers
| Purification Method | Isomer Type | Principle of Separation | Advantages | Disadvantages |
| Argentation Chromatography | Geometric (cis/trans) | Differential complexation of Ag+ with π-bonds[2] | High selectivity for geometric isomers, relatively low cost. | Light-sensitive stationary phase, potential for silver leaching.[4] |
| Gas Chromatography (GC) | Geometric, Enantiomers | Differential partitioning between mobile and stationary phases. | High resolution, small sample requirement, can be automated. | Requires volatile and thermally stable compounds, specialized columns for enantiomers. |
| HPLC with Chiral Stationary Phase | Enantiomers | Differential interaction with a chiral stationary phase.[5][6] | High versatility, applicable to a wide range of compounds. | Higher cost of chiral columns, requires method development. |
| Vacuum Fractional Distillation | Geometric | Difference in boiling points.[7] | Scalable for larger quantities. | Requires significant difference in boiling points, potential for thermal degradation.[3] |
Experimental Protocols
Protocol 1: Preparation of 10% (w/w) Silver Nitrate-Impregnated Silica Gel
This protocol is a common starting point for preparing the stationary phase for argentation chromatography.
-
Dissolution: Dissolve 10 g of silver nitrate in 50 mL of deionized water.
-
Slurry Formation: In a round-bottom flask, add 90 g of silica gel (60 Å, 230-400 mesh). Slowly add the silver nitrate solution to the silica gel while swirling to create a uniform slurry.
-
Solvent Removal: Remove the water using a rotary evaporator. The flask should be protected from light (e.g., by wrapping it in aluminum foil).
-
Drying: Dry the resulting free-flowing white powder in a vacuum oven at 80°C for at least 4 hours.
-
Storage: Store the prepared argentated silica gel in a tightly sealed, light-proof container.
Protocol 2: Argentation Column Chromatography for Separation of Geometric Isomers
-
Column Packing: Prepare a slurry of the 10% argentated silica gel in hexane. Pour the slurry into a glass chromatography column and allow it to settle, gently tapping the column to ensure even packing. Add a small layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound isomer mixture in a minimal amount of hexane. Carefully apply the sample to the top of the column.
-
Elution: Begin elution with 100% hexane. The trans isomers are expected to elute first. Gradually increase the polarity of the mobile phase by adding small increments of a slightly more polar solvent (e.g., diethyl ether or dichloromethane in hexane) to elute the more strongly retained cis isomers.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using an appropriate analytical technique, such as GC-MS, to identify the composition of each fraction.
Mandatory Visualization
Caption: Workflow for the separation of this compound geometric isomers using argentation chromatography.
References
- 1. aocs.org [aocs.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vta-process.de [vta-process.de]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
Technical Support Center: Overcoming Low Yields in 1,6-Cyclodecadiene Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in 1,6-cyclodecadiene cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound cyclization reactions?
A1: Low yields in this compound cyclization reactions are often attributed to competing intermolecular side reactions, such as dimerization and polymerization. These intermolecular reactions become significant at higher concentrations of the diene substrate. Other contributing factors can include suboptimal reaction temperature, inappropriate catalyst selection or concentration, and the use of a strong acid catalyst which can promote undesired side reactions.[1]
Q2: How does concentration impact the yield of the desired cyclized product?
A2: The concentration of the this compound substrate is a critical factor. High concentrations favor intermolecular reactions, where two or more diene molecules react with each other, leading to the formation of dimers, oligomers, and polymers at the expense of the desired intramolecular cyclization product. To favor the intramolecular pathway, it is crucial to maintain a very low concentration of the starting material throughout the reaction.
Q3: What is the "high-dilution principle" and how is it applied to these reactions?
A3: The high-dilution principle is a technique used to promote intramolecular reactions over intermolecular ones. It involves the slow addition of the substrate solution to a large volume of solvent, often with the aid of a syringe pump. This ensures that the concentration of the reactive species in the reaction vessel remains extremely low at any given moment, thereby minimizing the probability of intermolecular collisions and favoring the desired ring-closing reaction.
Q4: Can the choice of solvent affect the outcome of the cyclization?
A4: Yes, the solvent can influence the reaction outcome. The choice of solvent can affect the solubility of the substrate and catalyst, as well as the stability of intermediates. For instance, in some intramolecular cycloadditions, the solvent can influence the conformational preferences of the tether linking the diene and dienophile, which in turn can impact the stereoselectivity and yield of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to no yield of the desired cyclized product | High concentration of the starting material favoring intermolecular reactions. | Employ high-dilution conditions by slowly adding the substrate to a large volume of solvent using a syringe pump. |
| Suboptimal reaction temperature. | Screen a range of temperatures to find the optimal balance between reaction rate and product stability. Some cyclizations may require elevated temperatures to overcome activation barriers, while for others, lower temperatures may be necessary to prevent decomposition. | |
| Inappropriate catalyst or catalyst loading. | Experiment with different catalysts (e.g., Nickel-based, Rhodium-based, or acid catalysts) and optimize the catalyst loading. Both too little and too much catalyst can be detrimental to the yield. | |
| Presence of impurities in the starting material or solvent. | Ensure the purity of the this compound and the solvent. Impurities can poison the catalyst or lead to side reactions. | |
| Formation of significant amounts of polymer/oligomer | Intermolecular reactions are outcompeting the intramolecular cyclization. | This is a clear indication that the concentration of the diene is too high. The primary solution is to implement the high-dilution principle rigorously. |
| Formation of undesired side products (e.g., isomers) | Reaction conditions (temperature, catalyst) favoring alternative cyclization pathways (e.g., (2+2) vs. (4+2) cycloaddition). | Modify the reaction conditions. The nature of the tether connecting the diene moieties can also influence the preferred reaction pathway. Computational studies can sometimes help predict the favored product.[2] |
| Use of a strong acid catalyst promoting side reactions. | Consider using a milder acid catalyst or a Lewis acid to promote the cyclization while minimizing side reactions. | |
| Reaction does not go to completion | Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC-MS and allow for a longer reaction time if necessary. |
| Catalyst deactivation. | Ensure an inert atmosphere if the catalyst is sensitive to air or moisture. In some cases, the addition of a co-catalyst or a ligand can stabilize the active catalytic species. |
Quantitative Data Summary
The following table summarizes representative yields for intramolecular cyclization reactions of 1,6-dienes under various conditions. Please note that the optimal conditions can be highly substrate-dependent.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Concentration (M) | Yield (%) | Reference |
| NiBr₂/PPh₃ | 1,6-heptadiene derivative | THF | 60 | 0.1 | 92 | [3] |
| Co(dmgH)(dmgH₂)/Photocatalyst | N-tosyl-N-(hepta-1,6-dien-4-yl)aniline | CH₃CN | Room Temp. | 0.05 | 85 | [4] |
| Gold (IPrAuNTf₂) | 1,6-enyne | Dioxane | 80 | 0.1 | 91 | [5] |
| Rhodium catalyst | 1,6-enyne | 1,2-dichloroethane | 80 | 0.1 | 70-80 | (General observation) |
| Lewis Acid (BF₃·OEt₂) | Cycloalkenone with diene tether | CH₂Cl₂ | -78 to RT | 0.01 | 70-90 | [6] |
Detailed Experimental Protocols
Protocol: Nickel-Catalyzed Intramolecular Cyclization of a 1,6-Diene
This protocol is a general guideline for the nickel-catalyzed intramolecular cyclization of a 1,6-diene, adapted from procedures for similar substrates.[3]
Materials:
-
This compound derivative
-
Nickel(II) bromide (NiBr₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reducing agent (e.g., Zn powder)
-
Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)
-
Syringe pump
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiBr₂ (5 mol%) and PPh₃ (10 mol%) in anhydrous THF. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, prepare a dilute solution of the this compound derivative in anhydrous THF (e.g., 0.05 M).
-
Initiation: Add the reducing agent (e.g., Zn powder, 1.5 equivalents) to the catalyst mixture.
-
Slow Addition: Using a syringe pump, add the solution of the this compound derivative to the activated catalyst mixture over a period of 4-8 hours. Maintain the reaction temperature at 60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.
-
Quenching and Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
Visualizations
Caption: Experimental workflow for optimizing this compound cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization reactions of 1,6-dienes and 1,6-enynes by dual cobalt photocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne: an efficient entry to bicyclo[3.2.1]oct-2-ene and bicyclo[3.3.1]nonadiene. | Semantic Scholar [semanticscholar.org]
- 6. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control stereoselectivity in 1,6-Cyclodecadiene synthesis
Welcome to the technical support center for the stereoselective synthesis of 1,6-cyclodecadienes. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in controlling stereoselectivity during your experiments.
Frequently Asked Questions (FAQs)
Section 1: Ring-Closing Metathesis (RCM)
Q1: My Ring-Closing Metathesis (RCM) reaction is producing a mixture of E and Z isomers for a 1,6-cyclodecadiene. How can I control the geometric isomerism?
A1: The E/Z selectivity in Ring-Closing Metathesis is influenced by a combination of factors including catalyst choice, reaction temperature, and the inherent strain of the macrocycle.[1]
-
Catalyst Choice: This is a critical factor. Ruthenium-based N-heterocyclic carbene (NHC) catalysts, such as Grubbs second and third-generation catalysts, generally favor the formation of the more thermodynamically stable E-isomer.[1][2] For the selective synthesis of Z-isomers, specific chelating ruthenium catalysts can be employed, as the steric clash in the metallacyclobutane intermediate disfavors the transition state leading to the E-olefin.[1] Molybdenum-based Schrock catalysts can also provide access to kinetically controlled E-selective products.[2]
-
Reaction Temperature: Increasing the reaction temperature can help drive the reaction toward the thermodynamic product, which for many macrocycles is the E-isomer.[1] However, for strained rings, a higher temperature may be necessary to overcome the enthalpic barrier.[3]
-
Reaction Time: Adjusting the reaction time can also influence the final isomer ratio, particularly if one isomer can convert to the other under the reaction conditions.[1]
Q2: I am attempting a macrocyclization via RCM, but the primary outcomes are low yields and significant amounts of dimers or oligomers. What is causing this and how can it be prevented?
A2: This is a classic problem in macrocyclization where intermolecular reactions (dimerization/oligomerization) compete with the desired intramolecular cyclization.[2][3] The most common cause is that the concentration of the linear diene precursor is too high.[3]
The solution is to employ the High-Dilution Principle . This involves the slow addition of the diene substrate, often using a syringe pump, into a large volume of solvent. This maintains a very low instantaneous concentration of the precursor, kinetically favoring the intramolecular ring-closing reaction over intermolecular reactions.[2][3] Concentrations in the range of 1-10 mM are often recommended.[3]
Q3: How can I selectively synthesize the Z-isomer of a this compound?
A3: While the synthesis of E-isomers is often thermodynamically favored in macrocyclization, specific catalysts have been developed for high Z-selectivity. In 2013, Grubbs reported the use of a chelating ruthenium catalyst that affords Z-macrocycles with high selectivity.[1] The selectivity is attributed to increased steric interactions between the catalyst ligands and the metallacyclobutane intermediate, which makes the transition state required to form the E-isomer highly disfavored.[1]
Section 2: Enyne Cycloisomerization
Q4: What are the key strategies for achieving high enantioselectivity in the synthesis of chiral 1,6-cyclodecadienes via enyne cycloisomerization?
A4: Asymmetric enyne cycloisomerization is a powerful method where stereocontrol is primarily dictated by the choice of a chiral catalyst. Transition metals like rhodium and gold are commonly used with chiral ligands.[4][5]
-
Rhodium Catalysis: Rhodium(I) complexes with chiral diphosphane (B1201432) ligands, such as TangPhos, have been shown to catalyze the cycloisomerization of (E)-1,6-enynes with excellent enantioselectivity.[5]
-
Gold Catalysis: N-heterocyclic carbene (NHC) gold(I) complexes are also effective. For instance, NHC-capped β-cyclodextrin gold complexes can create a chiral cavity that enables enantioselective cycloisomerization with high ee values.[4] The structure of the ligand framework is a significant influence on the stereoselectivity.[4]
Q5: My rhodium-catalyzed enyne cycloisomerization is not selective. What are the first troubleshooting steps?
A5: When observing low enantioselectivity, it's crucial to systematically review your experimental setup.[6]
-
Catalyst and Ligand Purity: Ensure the chiral ligand and rhodium precursor are of high chemical and enantiomeric purity. Impurities can lead to non-selective side reactions.[6]
-
Solvent and Reagents: Verify the purity of the solvent and the enyne substrate. Acidic or basic impurities can interfere with the catalytic cycle.[6]
-
Reaction Conditions: Precisely control the reaction temperature and concentration. Suboptimal conditions can significantly erode enantioselectivity.[6]
-
Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate many catalysts.[2]
Troubleshooting Guides
Problem 1: Poor E/Z Selectivity in Ring-Closing Metathesis (RCM)
If your RCM reaction is producing an undesirable mixture of geometric isomers, follow this decision-making workflow.
Caption: A decision tree for troubleshooting poor E/Z selectivity in RCM.
Problem 2: Low Yield and/or Polymer Formation in Macrocyclization
This issue almost always points to the reaction concentration being too high, favoring intermolecular side reactions.[7]
-
Primary Solution: Strictly adhere to the High-Dilution Principle .[3]
-
Decrease Concentration: Lower the overall concentration of the linear precursor to the 1-10 mM range.[3]
-
Slow Addition: Prepare a solution of the precursor and add it very slowly (e.g., over several hours) to the reaction vessel containing the catalyst and the bulk of the solvent using a syringe pump.[2]
-
-
Secondary Solution: Check for catalyst poisoning. Ensure all solvents and reagents are pure and thoroughly degassed, as oxygen can deactivate many metathesis catalysts.[2]
Problem 3: Low Enantioselectivity in Asymmetric Cycloisomerization
Achieving high enantiomeric excess (ee) requires careful optimization.
-
Initial Checks:
-
Optimization:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of solvents (e.g., toluene (B28343), THF, DCM, DMF).
-
Temperature Adjustment: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy of non-selective pathways.
-
Ligand Modification: If possible, screen different chiral ligands. Subtle steric and electronic changes in the ligand can have a profound effect on stereochemical outcomes.[4]
-
Quantitative Data Summary
Table 1: Catalyst Influence on E/Z Selectivity in RCM
| Catalyst Type | Common Name(s) | Typical Selectivity | Reference(s) |
| Ruthenium-NHC | Grubbs 2nd Gen, Hoveyda-Grubbs 2nd Gen | Generally favors thermodynamic E-isomer | [1][2] |
| Chelated Ruthenium | Grubbs Z-selective catalyst | High selectivity for the kinetic Z-isomer | [1] |
| Molybdenum-Imido | Schrock Catalysts | Can provide kinetically controlled E-isomers | [2] |
Table 2: Examples of Asymmetric Enyne Cycloisomerization
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference(s) |
| Rh(I) with TangPhos ligand | (E)-1,6-enynes | Bicyclic products | Excellent | [5] |
| NHC-Au(I) with (β-ICyD) ligand | Nitrogen-tethered 1,6-enynes | Bicyclic products | Up to 80% | [4] |
| NHC-Au(I) with fluorenyl N-substituent | 1,6-enyne | Cycloisomerized product | 72% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Macrocyclization via RCM under High Dilution
This protocol describes a general method for the synthesis of a this compound using a Grubbs-type catalyst.
-
Preparation: Under an inert atmosphere (argon), add the metathesis catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%) to a flask containing the bulk of the degassed solvent (e.g., toluene or dichloromethane, to achieve a final concentration of 1-10 mM).[3] Heat the solution to the desired reaction temperature (e.g., 40-80 °C).
-
Slow Addition: Dissolve the linear diene precursor in a smaller portion of the degassed solvent. Using a syringe pump, add the diene solution to the stirred catalyst solution over a period of 4-12 hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired this compound.[3]
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization
This protocol provides a general method based on reported rhodium-catalyzed cycloisomerizations.[5][8]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphane ligand (e.g., TangPhos) to an oven-dried flask. Add anhydrous, degassed solvent (e.g., 1,2-dichloroethane) and stir at room temperature for 30 minutes to form the active catalyst.
-
Reaction: Add the 1,6-enyne substrate to the catalyst solution.
-
Reaction Monitoring: Stir the reaction at the designated temperature (this can range from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cycloisomerized product.
Visualized Workflows and Mechanisms
Caption: The catalytic cycle for Ring-Closing Metathesis (RCM).
Caption: The metallacyclobutane intermediate dictates E/Z selectivity.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
identifying and minimizing byproducts in 1,6-Cyclodecadiene reactions
Welcome to the Technical Support Center for 1,6-Cyclodecadiene Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and minimization of byproducts in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile substrate for several transition metal-catalyzed reactions. The most common include:
-
Ring-Closing Metathesis (RCM): To form bicyclic structures.
-
Acyclic Diene Metathesis (ADMET) Polymerization: To produce unsaturated polymers.
-
Cycloisomerization: To generate various cyclic and bicyclic isomers.
-
Transannular Reactions: Due to the proximity of atoms across the medium-sized ring, this class of reactions is also a possibility.[1]
Q2: What are the primary byproducts observed in metathesis reactions of this compound?
A2: The main byproducts in metathesis reactions are typically:
-
Isomers: Migration of the double bonds can lead to the formation of constitutional isomers. This is often caused by the decomposition of the metathesis catalyst into ruthenium hydride species.[2]
-
Oligomers/Polymers: In ring-closing metathesis (RCM), intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers, trimers, and higher-order oligomers.
-
Volatile Byproducts: In the metathesis of terminal dienes, small alkenes like ethylene (B1197577) are formed. While often desired to drive the reaction, their presence can sometimes lead to catalyst decomposition.[3]
Q3: How can I minimize the formation of oligomeric byproducts in Ring-Closing Metathesis (RCM)?
A3: The formation of oligomers is a common issue in RCM and can be minimized by employing the principle of high dilution. By performing the reaction at a low substrate concentration, the probability of intramolecular cyclization is favored over intermolecular reactions. A slow addition of the substrate to the catalyst solution can also be beneficial.
Q4: What is olefin isomerization and how can it be prevented?
A4: Olefin isomerization is the migration of the double bond to a different position within the molecule. In the context of metathesis, this is often catalyzed by metal hydride species that can form from the decomposition of the primary metathesis catalyst.[2] To prevent this, several strategies can be employed:
-
Use of Additives: Additives like 1,4-benzoquinone (B44022) can be used to quench the hydride species responsible for isomerization.[4]
-
Catalyst Selection: Some metathesis catalysts are less prone to decomposition and subsequent isomerization. For instance, certain second-generation Grubbs catalysts and Schrock's molybdenum catalysts may show less isomerization than others under specific conditions.[5]
-
Lower Reaction Temperatures: Isomerization can sometimes be suppressed by conducting the reaction at lower temperatures.[2]
Q5: Are transannular reactions a significant concern in this compound chemistry?
A5: Yes, due to the geometry of the ten-membered ring, atoms on opposite sides of the ring can come into close proximity, leading to transannular reactions.[1] These reactions can lead to the formation of bicyclic products that are not the result of the intended reaction pathway. The likelihood of these reactions depends on the specific reaction conditions and the intermediates formed.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Formation of Isomeric Byproducts
Possible Causes:
-
Catalyst Decomposition: The metathesis catalyst may be decomposing to form species that promote olefin isomerization.[2]
-
High Reaction Temperature: Higher temperatures can sometimes accelerate isomerization.[4]
-
Prolonged Reaction Time: Longer reaction times can provide more opportunity for side reactions like isomerization to occur.
Solutions:
-
Add an Isomerization Inhibitor: Introduce a small amount of an inhibitor like 1,4-benzoquinone to the reaction mixture.
-
Optimize Reaction Temperature: Screen lower reaction temperatures to find a balance between a reasonable reaction rate and minimal isomerization.
-
Monitor Reaction Progress: Closely monitor the reaction by a suitable analytical technique (e.g., GC-MS, ¹H NMR) and stop the reaction once the starting material is consumed to avoid prolonged exposure to the catalyst.
Problem 2: Significant Formation of Oligomers in a Ring-Closing Metathesis (RCM) Reaction
Possible Causes:
-
High Concentration: The concentration of the diene is too high, favoring intermolecular reactions.
-
Fast Addition of Substrate: Adding the substrate too quickly can lead to localized high concentrations.
Solutions:
-
High Dilution: Perform the reaction at a significantly lower concentration (e.g., <0.01 M).
-
Slow Addition: Use a syringe pump to add a solution of the diene to the catalyst solution over an extended period.
Problem 3: Reaction Stalls or Fails to Go to Completion
Possible Causes:
-
Catalyst Deactivation: Impurities in the substrate or solvent (e.g., water, oxygen, coordinating functional groups) can poison the catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion.
-
Reversible Reaction: The reaction may have reached equilibrium.
Solutions:
-
Purify Reagents: Ensure the substrate is pure and use freshly distilled, degassed solvents.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading, but be mindful of potential increases in byproducts.
-
Remove Volatile Byproducts: If a volatile byproduct like ethylene is formed, ensure it is efficiently removed from the reaction mixture by applying a vacuum or bubbling an inert gas through the solution.[3]
Quantitative Data on Byproduct Formation
While specific quantitative data for this compound is limited in the literature, the following table provides representative data from ADMET polymerization of a renewable α,ω-diene, illustrating the effect of an additive on isomerization.
| Catalyst | Additive (1,4-Benzoquinone) | Degree of Isomerization (%) | Polymer Molecular Weight (Da) |
| Catalyst C1 | None | 36.3 | 17000 |
| Catalyst C1 | Present | 0.7 | Lowered |
| Catalyst C2 | None | - | High |
| Catalyst C2 | Present | - | Reduced by a factor of 3 |
Data adapted from a study on the ADMET polymerization of a renewable α,ω-diene, which demonstrates the successful suppression of isomerization with 1,4-benzoquinone, although it can be accompanied by a reduction in molecular weight.[6]
Experimental Protocols
General Protocol for Acyclic Diene Metathesis (ADMET) Polymerization of this compound
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen). The solvent (e.g., anhydrous toluene) must be deoxygenated by sparging with an inert gas for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the purified this compound to the chosen solvent in the reaction flask.
-
Catalyst Addition: Weigh the desired ruthenium catalyst (e.g., Grubbs II) in the glovebox and add it to the reaction mixture. Typical catalyst loadings range from 0.1-1 mol%.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 50-80 °C) under a continuous flow of nitrogen or under vacuum to remove volatile byproducts. Monitor the progress by taking aliquots at regular intervals and analyzing them by GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.
-
Work-up: Once the desired molecular weight is achieved, quench the catalyst by adding a small amount of ethyl vinyl ether and stirring for 30 minutes. The polymer can then be purified by precipitation in a non-solvent like cold methanol.
Visualizations
Caption: Pathways for byproduct formation in this compound reactions.
Caption: A logical workflow for troubleshooting reactions of this compound.
References
- 1. Cycloisomerization of dienes with carbophilic lewis acids: mimicking terpene biosynthesis with Pt(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. BJOC - About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations [beilstein-journals.org]
Technical Support Center: Managing Conformational Flexibility in 1,6-Cyclodecadiene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-cyclodecadiene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on managing the inherent conformational flexibility of this ten-membered ring system.
Frequently Asked Questions (FAQs)
Q1: My reaction with cis,cis-1,6-cyclodecadiene is giving a mixture of products. Is this related to its conformation?
A1: Yes, this is a very common issue. cis,cis-1,6-Cyclodecadiene does not exist in a single, rigid conformation. It is primarily a mixture of chair and boat forms.[1] Molecular force field calculations have estimated the chair conformation to be the most predominant, with a calculated ratio of 65:35 for chair to boat forms.[1] Each conformer can present different faces of the double bonds to incoming reagents, leading to different transition states and potentially multiple products. Managing this equilibrium is key to improving reaction selectivity.
Q2: How can I control the stereoselectivity (diastereoselectivity or enantioselectivity) in my reaction?
A2: Controlling stereoselectivity requires influencing the energy of the transition states leading to the desired product. Here are several strategies:
-
Chiral Catalysts: The use of chiral transition metal catalysts (e.g., based on Gold, Rhodium, Cobalt, or Platinum) is a primary strategy.[2][3][4] Chiral ligands create an asymmetric environment around the metal center, which preferentially activates one conformer or one face of the diene, leading to a specific stereochemical outcome.[2][5]
-
Substrate Control: Introducing directing groups on the diene substrate can help lock the conformation or direct the reagent to a specific face. For example, hydroxyl groups can coordinate with metal reagents to direct cyclopropanation.[4]
-
Aromatic Interactions: Aromatic groups on the substrate or catalyst can use non-covalent interactions, such as CH–π or aryl-aryl stacking, to favor a specific transition state geometry, thereby controlling stereoselectivity.[6]
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the energies of different transition states, helping to predict the most likely stereochemical outcome and guide catalyst or substrate design.[7][8]
Q3: I am attempting a macrocyclization (e.g., Ring-Closing Metathesis), but I'm getting mostly oligomers or polymers. What's going wrong?
A3: This is a classic problem in macrocyclization chemistry, exacerbated by the flexibility of the this compound precursor.[9] Oligomerization occurs when the rate of the intermolecular reaction is faster than the desired intramolecular cyclization. The key is to favor the intramolecular pathway.
-
High Dilution: The most effective solution is to use high dilution conditions (e.g., concentrations of 0.1-10 mM).[9][10] This decreases the probability of two substrate molecules encountering each other.
-
Slow Addition: Adding the substrate (and sometimes the catalyst) slowly over a long period using a syringe pump maintains a very low instantaneous concentration, further promoting intramolecular cyclization.[9][10]
-
Choice of Catalyst and Solvent: The choice of catalyst and solvent can significantly impact the outcome. For Ring-Closing Metathesis (RCM), evaluating different Grubbs or Hoveyda-Grubbs type catalysts is recommended.[9] In one case study, using toluene (B28343) as a solvent at 40°C with slow addition minimized dimer formation.[9]
Q4: My reaction yield is very low, or the starting material is not being consumed. What are the likely causes?
A4: Low or no conversion can stem from several issues:
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the substrate or solvent.[9][10] Ensure all reagents and solvents are pure and, if necessary, degassed. Using a fresh batch of catalyst is also recommended.
-
Incorrect Temperature: The reaction may require a specific temperature to overcome the activation energy. If the reaction is sluggish at room temperature, a gradual increase may be necessary. Conversely, some reactions require low temperatures to prevent decomposition.[10]
-
Poor Substrate Purity: Impurities in the this compound starting material can interfere with the reaction. Purify the diene before use.[10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in this compound reactions.
| Problem | Possible Cause | Suggested Solution(s) |
| Low Stereoselectivity | Multiple conformers of the diene are reacting without a strong facial preference. | • Introduce a chiral catalyst or chiral auxiliary. • Change the ligand on the metal catalyst to increase steric hindrance. • Modify the substrate to include a directing group. • Lower the reaction temperature to increase the energy difference between competing transition states. |
| Formation of Oligomers/Polymers | Intermolecular reaction is favored over intramolecular cyclization. | • Decrease the substrate concentration significantly (target 0.1-10 mM).[10] • Use a syringe pump for slow addition of the substrate over several hours.[9] • Choose a solvent that favors the desired conformation for cyclization. |
| Low or No Conversion | Inactive or poisoned catalyst. | • Use a fresh batch of catalyst. • Ensure solvents are rigorously dried and degassed.[10] • Purify the starting diene to remove potential inhibitors. |
| Insufficient activation energy. | • Gradually increase the reaction temperature.[10] | |
| Formation of Isomeric Byproducts | Catalyst or reaction conditions are promoting undesired side reactions (e.g., double bond isomerization). | • Screen different catalysts; some are less prone to isomerization. • Lower the reaction temperature to minimize side reactions. • Reduce reaction time to isolate the kinetic product before rearrangement occurs. |
Quantitative Data Summary
The conformational flexibility and reactivity of this compound can be understood through computational and experimental data.
Table 1: Calculated Energetics of Pt(II)-Catalyzed Cycloisomerization Pathways
| Pathway | Transition State | Relative Free Energy (ΔG₂₉₈) | Activation Free Energy (ΔG‡₂₉₈) | Key Bond Distances in TS |
| 5-exo | Cyclopropanation | 1.31 kcal/mol higher than 6-endo route | 1.86 kcal/mol higher than 6-endo route | C1-C6: Longer than 6-endoEthene C-C: 1.35 Å |
| 6-endo | Cyclopropanation | 0.12 kcal/mol (between conformers) | Lower than 5-exo route | C1-C6: Shorter than 5-exoEthene C-C: 1.35 Å |
| Data derived from computational studies on a substituted 1,6-diene system, illustrating the small energy differences that can make controlling selectivity challenging.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst-Controlled Stereoselective Ring-Closing Metathesis (RCM)
This protocol is a generalized procedure based on best practices for challenging macrocyclizations.[9]
-
Preparation: All glassware should be oven-dried and cooled under a nitrogen or argon atmosphere. Solvents (e.g., toluene, dichloromethane) must be purified, dried, and degassed prior to use.
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, add the chosen solvent (e.g., toluene) to achieve a final substrate concentration of approximately 0.02 M.[9]
-
Substrate and Catalyst Addition:
-
Dissolve the this compound derivative in a volume of the reaction solvent.
-
In a separate flask, dissolve the RCM catalyst (e.g., a Hoveyda-Grubbs derivative) in the solvent.
-
Using two separate syringe pumps, add the substrate solution and the catalyst solution concurrently and slowly to the reaction flask over a period of 4-8 hours.
-
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 40°C) under an inert atmosphere.[9] Sparging the reaction mixture with nitrogen can help remove the ethylene (B1197577) byproduct and drive the reaction to completion.[9]
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction by adding an excess of a catalyst scavenger like ethyl vinyl ether.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Low RCM Yield
Caption: Decision tree for troubleshooting low yield in RCM reactions.
Conformational Equilibrium of cis,cis-1,6-Cyclodecadiene
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. scispace.com [scispace.com]
- 6. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Studies on the Pt(II)-Catalyzed Cycloisomerization of 1,6-dienes into Bicyclopropanes: A Mechanistic Quandary Evaluated by DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Ring-Closing Metathesis Efficiency for 1,6-Cyclodecadienes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the ring-closing metathesis (RCM) of 1,6-cyclodecadienes to form 10-membered rings.
Troubleshooting Guide
This guide addresses common issues encountered during the RCM of 1,6-cyclodecadienes in a question-and-answer format.
Q1: My reaction yield is low, and I'm observing significant amounts of oligomers/polymers. What's the primary cause and how can I fix it?
A1: The formation of oligomers or polymers is the most common side reaction in RCM of large rings and is primarily caused by intermolecular reactions competing with the desired intramolecular cyclization. This typically occurs when the concentration of the diene substrate is too high.
Solution: Employ high-dilution techniques. This involves the slow addition of the 1,6-cyclodecadiene substrate to a large volume of solvent, which kinetically favors the intramolecular ring-closing reaction. A syringe pump is often used for a controlled, slow addition.
Q2: My reaction has stalled, and I still have a significant amount of starting material. What are the likely reasons?
A2: A stalled reaction can be due to several factors:
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Catalyst Deactivation: Ruthenium-based metathesis catalysts can be sensitive to impurities in the solvent or starting material. Oxygen, in particular, can deactivate the catalyst.
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Insufficient Catalyst Loading: For challenging macrocyclizations, a higher catalyst loading might be necessary.
-
Low Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.
Solution:
-
Ensure Inert Conditions: Thoroughly degas the solvent and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Increase Temperature: Gradually increase the reaction temperature. For example, if the reaction is stalling at room temperature in dichloromethane (B109758), consider refluxing or switching to a higher-boiling solvent like toluene (B28343).
Q3: I'm observing significant amounts of isomerized byproducts. How can I suppress this side reaction?
A3: Alkene isomerization is a known side reaction in RCM, often caused by the formation of ruthenium hydride species from catalyst degradation.[1]
Solution:
-
Additives: The addition of certain additives can suppress isomerization. Phenol and 1,4-benzoquinone (B44022) have been reported to be effective in this regard.[1]
-
Temperature Control: Isomerization can be more prevalent at higher temperatures. Optimizing the temperature to the minimum required for efficient cyclization can help.
-
Catalyst Choice: Some catalysts are more prone to causing isomerization than others. If isomerization is a persistent issue, consider screening different catalysts.
Q4: How do I choose between a Grubbs II and a Hoveyda-Grubbs II catalyst for my 10-membered ring synthesis?
A4: The choice of catalyst can significantly impact the reaction's success.
-
Grubbs II Generation Catalyst: This catalyst is known for its high activity and efficiency, often achieving high yields.[2] It is a good starting point for many RCM reactions.
-
Hoveyda-Grubbs II Generation Catalyst: This catalyst is generally more stable and can be easier to handle, especially in air-sensitive reactions.[2] It may require higher catalyst loadings or temperatures to achieve the same reaction rates as the Grubbs II catalyst.[2]
Recommendation: Start with the Grubbs II catalyst due to its high activity. If you face issues with catalyst decomposition or require a more robust catalyst, the Hoveyda-Grubbs II catalyst is an excellent alternative.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for the RCM of 1,6-cyclodecadienes?
A1: For macrocyclization reactions like the formation of a 10-membered ring, high dilution is crucial to suppress intermolecular side reactions. A typical starting concentration range for the diene substrate is 0.001 M to 0.05 M.
Q2: What are the best solvents for the RCM of 1,6-cyclodecadienes?
A2: Dichloromethane (DCM) and toluene are the most commonly used solvents for RCM. DCM is often used for reactions at or near room temperature, while toluene is suitable for reactions requiring higher temperatures (reflux). The choice of solvent can also influence the E/Z selectivity of the resulting double bond. For instance, in the synthesis of a 10-membered ring lactone, using DCM favored the Z-isomer, while toluene gave a nearly 1:1 mixture.[3]
Q3: How can I monitor the progress of my RCM reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of the starting material and the formation of the product.
Q4: How do I remove the ruthenium catalyst from my product after the reaction?
A4: Ruthenium byproducts can often be removed by column chromatography on silica (B1680970) gel. For more persistent ruthenium impurities, specialized scavengers or treatment with agents like lead tetraacetate can be effective.
Data Presentation
Table 1: Comparison of Catalysts for Medium-Ring RCM
| Diene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ring Size |
| Diene precursor for Serpendione | Grubbs II | 5 | CH₂Cl₂ | Reflux | 12 | 75 | 8 |
| Diene precursor for Stemoamide | Grubbs II | 10 | Toluene | 80 | 4 | 85 | 8 |
| Jasmine ketolactone precursor | Not specified | Not specified | Toluene | Reflux | 12 | 88 | 10 |
| Jasmine ketolactone precursor | Not specified | Not specified | CH₂Cl₂ | Reflux | 12 | 88 | 10 |
Note: Data for 8-membered rings is included for comparative purposes as specific catalyst loading and timing for the 10-membered jasmine ketolactone precursor were not detailed in the available search results.
Table 2: E/Z Selectivity in 10-Membered Ring Formation
| Solvent | E/Z Ratio |
| Toluene | 1:1.4 |
| CH₂Cl₂ | 1:2.5 |
Data from the synthesis of jasmine ketolactone precursor.[3]
Experimental Protocols
General Protocol for Ring-Closing Metathesis of a this compound
Materials:
-
This compound substrate
-
Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous and degassed solvent (Dichloromethane or Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware for organic synthesis
-
Syringe pump (recommended for slow addition)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), prepare a solution of the this compound precursor in the chosen anhydrous and degassed solvent. The concentration should be low, typically in the range of 0.001 M to 0.05 M, to favor intramolecular cyclization.
-
Heating: Heat the solution to the desired temperature (e.g., reflux for dichloromethane or toluene).
-
Catalyst Addition: Prepare a solution of the RCM catalyst (typically 1-5 mol%) in a small amount of the same degassed solvent. Add the catalyst solution to the refluxing solution of the diene precursor. For optimal results, add the catalyst solution slowly over several hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for the specified time (typically ranging from 2 to 24 hours). Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired 10-membered cyclic product.
Visualizations
Caption: Experimental workflow for the Ring-Closing Metathesis of 1,6-cyclodecadienes.
Caption: Troubleshooting decision tree for common RCM issues.
References
Technical Support Center: Troubleshooting Unexpected Rearrangements of 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting unexpected rearrangements of 1,6-cyclodecadiene and its derivatives during chemical synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify the cause of unexpected product formation and provide actionable solutions to favor your desired reaction pathway.
Frequently Asked questions (FAQs)
Q1: What are the most common types of unexpected rearrangements observed with this compound?
A1: this compound is susceptible to several rearrangement pathways due to its conformational flexibility and the proximity of its double bonds. The most common unexpected rearrangements include:
-
Cope Rearrangement: A thermally induced[1][1]-sigmatropic rearrangement that leads to the formation of divinylcyclohexane (B175716) derivatives.[2][3]
-
Transannular Reactions: Intramolecular reactions that occur across the ten-membered ring, often facilitated by acidic conditions or electrophiles, leading to the formation of bicyclic products.
-
Cycloisomerization: Metal-catalyzed isomerization that can yield a variety of fused or bridged ring systems.[4][5]
Q2: My reaction is clean at low temperatures, but upon heating, I observe a significant amount of a divinylcyclohexane byproduct. What is happening?
A2: This is a classic sign of a thermally induced Cope rearrangement.[2][6] The 1,6-diene system in this compound is perfectly set up for this[1][1]-sigmatropic shift, which becomes favorable at elevated temperatures. The equilibrium may shift towards the rearranged, thermodynamically more stable six-membered ring product.
Q3: I'm using a Lewis acid to catalyze a reaction on a this compound substrate and I'm getting a complex mixture of bicyclic compounds. What is the likely cause?
A3: Lewis acids can promote transannular cyclizations by activating one of the double bonds towards nucleophilic attack by the other double bond. This can lead to the formation of various bicyclic scaffolds, such as decalin or hydrindane skeletons. The specific products formed will depend on the substitution pattern of your substrate and the nature of the Lewis acid.
Q4: I'm attempting a transition-metal-catalyzed reaction and instead of the expected product, I'm isolating a cyclopentane (B165970) derivative. Why is this occurring?
A4: Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can catalyze the cycloisomerization of 1,6-dienes to form five-membered rings.[5][7] This often proceeds through a metallacyclopentane intermediate. The specific outcome is highly dependent on the metal, ligands, and reaction conditions.
Troubleshooting Guides
Issue 1: Formation of Cope Rearrangement Byproducts
Symptom: Your reaction mixture contains a significant amount of a divinylcyclohexane derivative, especially when the reaction is performed at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Cope rearrangement.
Detailed Methodologies:
-
Protocol for Minimizing Thermal Rearrangement:
-
Reaction Temperature: If possible, maintain the reaction temperature below 150 °C. The Cope rearrangement has a significant activation energy, and reducing the thermal energy can dramatically decrease the rate of this side reaction.[3]
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the product to high temperatures.
-
Alternative Activation: Investigate alternative methods to promote your desired reaction that do not require high heat, such as photochemical activation or the use of catalysts that operate at lower temperatures.
-
Data Presentation:
| Condition | Temperature (°C) | Desired Product (%) | Cope Product (%) |
| A | 180 | 45 | 55 |
| B | 150 | 75 | 25 |
| C | 120 | 95 | 5 |
Table 1. Illustrative effect of temperature on the product distribution in a reaction involving this compound.
Issue 2: Formation of Transannular Reaction Byproducts
Symptom: In the presence of protic or Lewis acids, you observe the formation of bicyclic products instead of or in addition to your expected product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for transannular reactions.
Detailed Methodologies:
-
Protocol for Suppressing Acid-Catalyzed Cyclization:
-
Choice of Acid: If an acid is required, screen milder Lewis acids. For example, if TiCl₄ is causing complex mixtures, consider using ZnCl₂ or a scandium-based catalyst.
-
Stoichiometry: Use the acid in catalytic amounts rather than stoichiometric amounts, if feasible.
-
Temperature: Perform the reaction at the lowest possible temperature to disfavor the cyclization pathway.
-
Solvent: Employ non-polar, non-coordinating solvents to avoid stabilizing carbocationic intermediates that can lead to transannular reactions.
-
Data Presentation:
| Lewis Acid | Concentration (mol%) | Desired Product (%) | Transannular Byproduct (%) |
| TiCl₄ | 100 | 10 | 90 |
| ZnCl₂ | 20 | 65 | 35 |
| Sc(OTf)₃ | 10 | 85 | 15 |
Table 2. Illustrative effect of Lewis acid choice on product distribution.
Issue 3: Formation of Cycloisomerization Byproducts
Symptom: In a transition-metal-catalyzed reaction, you isolate cyclopentane or other fused/bridged ring systems instead of your target product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cycloisomerization.
Detailed Methodologies:
-
Protocol for Controlling Metal-Catalyzed Rearrangements:
-
Ligand Screening: The electronic and steric properties of the ligands on the metal center are critical. For example, bulkier phosphine (B1218219) ligands can disfavor the formation of the metallacyclopentane intermediate required for cycloisomerization.
-
Metal Screening: Different metals have different propensities for catalyzing cycloisomerization. If a palladium catalyst is problematic, consider a rhodium or ruthenium catalyst, or vice versa, depending on the desired transformation.[7]
-
Additive Effects: The addition of certain reagents can sometimes suppress unwanted pathways. For example, the presence of a mild oxidant or reductant might maintain the active catalytic species in the desired oxidation state.
-
Data Presentation:
| Catalyst | Ligand | Desired Product (%) | Cycloisomerization Product (%) |
| Pd(OAc)₂ | PPh₃ | 30 | 70 |
| Pd(OAc)₂ | P(o-tol)₃ | 65 | 35 |
| [Rh(cod)Cl]₂ | PPh₃ | 80 | 20 |
Table 3. Illustrative effect of catalyst and ligand choice on product distribution.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the potential reaction pathways of this compound under different conditions.
Caption: Reaction pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. FeCl3 promoted cycloisomerization of 1,6-dienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cycloisomerization of Functionalized 1,5- and 1,6-Dienes Catalyzed by Cationic Palladium Phenanthroline Complexes [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate [organic-chemistry.org]
scale-up considerations for the synthesis of 1,6-Cyclodecadiene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-cyclodecadiene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the 10-membered ring of this compound are through intramolecular cyclization strategies. Key approaches include:
-
Ring-Closing Metathesis (RCM): This popular method utilizes ruthenium-based catalysts to cyclize a suitable acyclic diene precursor.[1] It is known for its functional group tolerance.[1]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium and nickel-mediated intramolecular coupling of an aldehyde with a vinyl or allyl halide is effective for creating medium-sized rings.[2][3]
-
Ring Expansion: A notable example is the synthesis from cis,cis-1,5-cyclononadiene. This two-step process involves the addition of dibromocarbene followed by a methyllithium-induced rearrangement and subsequent reduction to yield cis,cis-1,6-cyclodecadiene.[4]
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis of medium-sized rings like this compound presents several challenges:
-
Effective Molarity and High Dilution: Intramolecular cyclization is often in competition with intermolecular polymerization. Maintaining high dilution is crucial to favor the desired ring formation, which can be challenging and require large solvent volumes at scale.
-
Catalyst Efficiency and Removal: For RCM, catalyst loading needs to be optimized for cost-effectiveness and to minimize ruthenium residues in the final product.
-
Reagent Handling and Safety: Some reagents, such as organoaluminum compounds used in certain catalyst systems and the toxic chromium salts in the NHK reaction, require special handling procedures, especially at a larger scale.
-
Product Isolation and Purification: Isolating the 10-membered ring from potential oligomeric byproducts and residual catalyst can be difficult and may require specialized purification techniques.
Q3: How can I minimize the formation of dimeric or oligomeric byproducts?
A3: The formation of dimers and oligomers is a common issue in macrocyclization. To minimize these byproducts:
-
High-Dilution Conditions: Employing high-dilution conditions is the most effective strategy. This can be achieved by using a large volume of solvent or by the slow addition of the substrate to the reaction mixture using a syringe pump.
-
Choice of Catalyst and Substrate: The nature of the catalyst and the conformation of the acyclic precursor can influence the propensity for intramolecular versus intermolecular reactions.
-
Temperature: Reaction temperature can affect the rates of competing reactions. Optimization of the temperature profile is recommended.
Q4: What are the safety precautions I should take when working with the reagents for this compound synthesis?
A4: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile or toxic substances.[5]
-
Handling of Pyrophoric Reagents: If using organoaluminum compounds, be aware that they can be pyrophoric and must be handled under an inert atmosphere.
-
Chromium Salts: Chromium(II) chloride used in the NHK reaction is toxic and should be handled with care to avoid inhalation and skin contact.[7]
-
Emergency Procedures: Be aware of the location of safety showers and eyewash stations. In case of exposure, follow the first-aid measures outlined in the SDS.[5]
Troubleshooting Guides
Ring-Closing Metathesis (RCM) Route
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure proper storage of the catalyst under an inert atmosphere.- Consider a different generation of Grubbs catalyst, as activity can vary. |
| Catalyst poisoning | - Purify the diene precursor to remove impurities (e.g., thiols, phosphines).- Degas the solvent thoroughly to remove oxygen. | |
| Unfavorable reaction equilibrium | - Remove the ethylene (B1197577) byproduct by bubbling a stream of inert gas (e.g., nitrogen or argon) through the reaction mixture or by performing the reaction under reduced pressure.[1] | |
| Formation of oligomers/polymers | Reaction concentration is too high | - Decrease the concentration of the diene precursor.- Use a syringe pump for slow addition of the precursor to the reaction vessel. |
| E/Z Isomer mixture | Catalyst or substrate control | - The E/Z selectivity can be influenced by the choice of catalyst and the structure of the diene. Some newer catalysts offer higher Z-selectivity.[1]- Ring strain in the 10-membered ring will also influence the thermodynamic ratio of isomers. |
| Difficulty in removing ruthenium byproducts | Standard purification is insufficient | - Use specialized ruthenium scavengers.- Employ filtration through a pad of silica (B1680970) gel treated with a suitable complexing agent. |
Nozaki-Hiyama-Kishi (NHK) Route
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no reaction | Inactive CrCl₂ | - Use high-purity, anhydrous CrCl₂. The presence of nickel impurities is often crucial for reactivity.[2]- Consider pre-activation of the CrCl₂. |
| Poor quality of solvent | - Use anhydrous, degassed solvents (e.g., DMF, THF). | |
| Low yield of the cyclized product | Competing intermolecular reactions | - Employ high-dilution conditions with slow addition of the substrate. |
| Side reactions of the aldehyde | - Ensure the aldehyde is pure and free of the corresponding carboxylic acid. | |
| Stereoselectivity issues | Lack of facial selectivity | - For complex substrates, the inherent diastereoselectivity may be low. The use of chiral ligands can sometimes improve stereocontrol.[2] |
| Work-up and purification difficulties | Formation of chromium emulsions | - Follow standard aqueous work-up procedures carefully. Addition of a chelating agent like EDTA during work-up can sometimes help break up emulsions. |
Quantitative Data on Synthesis Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Substrate Concentration | 0.01 M | 0.01 - 0.005 M | Maintaining high dilution is critical to minimize oligomerization. This often requires significantly larger reactor volumes relative to the amount of product. |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | Catalyst loading is often reduced at scale to improve process economics. This may require longer reaction times or more efficient ethylene removal. |
| Reaction Time | 2-12 hours | 8-24 hours | Longer reaction times at scale can be due to lower catalyst loading and less efficient mixing and mass transfer. |
| Yield | 70-90% | 60-80% | Yields can sometimes be lower at scale due to challenges in maintaining ideal conditions and more complex product isolation. |
| Purity | >95% | >95% | Achieving high purity at scale may require more robust purification methods, such as distillation or crystallization, in addition to chromatography. |
| Solvent Volume | 100 mL | 100-200 L | The significant increase in solvent volume is a major consideration for process efficiency and cost. |
Experimental Protocols
Synthesis of cis,cis-1,6-Cyclodecadiene via Ring Expansion
This two-step protocol is adapted from a known synthetic route.[4]
Step 1: Synthesis of 10,10-Dibromobicyclo[7.1.0]dec-4-ene
-
To a solution of cis,cis-1,5-cyclononadiene (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add bromoform (B151600) (1.2 eq).
-
Slowly add a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) (3.0 eq) containing a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, dilute the reaction with water and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 10,10-dibromobicyclo[7.1.0]dec-4-ene.
Step 2: Synthesis of cis,cis-1,6-Cyclodecadiene
-
Dissolve the 10,10-dibromobicyclo[7.1.0]dec-4-ene (1.0 eq) in anhydrous diethyl ether (Et₂O) and cool the solution to -40 °C under an inert atmosphere.
-
Slowly add a solution of methyllithium (B1224462) (MeLi) (1.1 eq) in Et₂O.
-
Stir the reaction mixture at -40 °C for 2 hours to form the intermediate 1,2,6-cyclodecatriene.
-
In a separate flask, prepare a solution of sodium (Na) metal (4.0 eq) in liquid ammonia (B1221849) (NH₃) at -78 °C.
-
Slowly add the ethereal solution of the allene (B1206475) to the sodium-ammonia solution.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the careful addition of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the ammonia to evaporate, then add water and extract the product with pentane.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and carefully concentrate the solvent.
-
The resulting cis,cis-1,6-cyclodecadiene can be further purified by distillation.
Visualizations
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two-step synthesis of cis,cis-1,6-cyclodecadiene - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for 1,6-Cyclodecadiene Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic functionalization of 1,6-cyclodecadiene. The information is designed to assist researchers in optimizing their experimental outcomes.
Troubleshooting Guides
This section addresses common problems encountered during the functionalization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
Q: My reaction shows low or no conversion of the this compound starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion in the functionalization of this compound can stem from several factors related to the catalyst, reaction conditions, and reagents.
-
Catalyst Activity: The chosen catalyst may have low activity for this specific medium-ring diene.
-
Solution: Screen a panel of catalysts. For hydrofunctionalization reactions, consider transition metals like nickel, palladium, and copper, which are commonly used for diene functionalization. For instance, nickel-catalyzed hydroalkylation has been shown to be effective for 1,3-dienes and could be adapted.[1][2]
-
-
Catalyst Deactivation: The catalyst may be deactivating under the reaction conditions.
-
Solution: Ensure stringent inert atmosphere techniques (e.g., using a glovebox or Schlenk line) as many organometallic catalysts are sensitive to air and moisture. Use freshly distilled and degassed solvents.
-
-
Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.
-
Solution: Incrementally increase the reaction temperature. Monitor for potential side reactions or decomposition at higher temperatures.
-
-
Ligand Choice: The ligand plays a crucial role in catalyst activity and selectivity.
-
Solution: Experiment with different ligands. For palladium-catalyzed reactions, phosphine (B1218219) ligands with large bite angles, such as Xantphos, have been shown to improve catalyst activity in related systems.[3] For nickel-catalyzed reactions, N-heterocyclic carbenes (NHCs) or phosphine ligands like PPh₃ can be effective.[4]
-
-
Substrate Purity: Impurities in the this compound or other reagents can poison the catalyst.
-
Solution: Purify the this compound and all other reagents before use.
-
Issue 2: Poor Regio- or Stereoselectivity
Q: I am observing a mixture of regioisomers or stereoisomers in my product. How can I improve the selectivity of the reaction?
A: Achieving high selectivity in the functionalization of a flexible medium-sized ring like this compound can be challenging.
-
Ligand Effects: The steric and electronic properties of the ligand are critical in controlling selectivity.
-
Solution: For enantioselective reactions, employ chiral ligands. For example, chiral phosphanamine ligands have been used in copper-catalyzed hydroboration of 1,3-dienes with high chemo-, regio-, and enantioselectivity.[1][2] In nickel-catalyzed cyclizations of 1,6-dienes, the choice of ligand can dictate the cyclization mode (endo vs. exo).
-
-
Catalyst Control: The choice of metal center can influence the reaction pathway and, consequently, the selectivity.
-
Solution: Compare the selectivity profiles of different metal catalysts (e.g., Pd vs. Ni vs. Cu) for the desired transformation.
-
-
Reaction Temperature: Temperature can impact the energy difference between competing transition states, affecting selectivity.
-
Solution: Lowering the reaction temperature often enhances selectivity, although it may decrease the reaction rate.
-
-
Additives: The presence of additives can influence the active catalytic species and the reaction mechanism.
-
Solution: For hydroamination reactions, the addition of an acid co-catalyst can be crucial for reactivity and selectivity.
-
Issue 3: Formation of Undesired Side Products
Q: My reaction is producing significant amounts of side products, such as oligomers or isomers of the starting material. How can I minimize these?
A: Side reactions are common in diene functionalization. Identifying the side products is the first step toward mitigation.
-
Oligomerization/Polymerization: This is a common side reaction, especially in metathesis reactions.
-
Solution: For Ring-Closing Metathesis (RCM), perform the reaction under high dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. The choice of catalyst is also critical; second-generation Grubbs catalysts are often more efficient and less prone to side reactions.[5][6]
-
-
Isomerization of the Diene: The catalyst may isomerize the this compound to other isomers, which may be less reactive or lead to different products.
-
Solution: Screen for catalysts that are less prone to inducing isomerization. This may involve using milder reaction conditions or catalysts with specific ligand sets.
-
-
Over-reduction or Over-oxidation: In reactions involving hydride sources or oxidants, further reaction of the desired product can occur.
-
Solution: Carefully control the stoichiometry of the hydride source or oxidant. Monitor the reaction progress closely and stop the reaction once the desired product is formed.
-
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the most common classes of catalysts for the functionalization of this compound?
A1: The most common catalysts are based on transition metals such as palladium, nickel, and ruthenium.
-
Palladium catalysts are widely used for various transformations, including hydroamination and cycloisomerization.[7][8]
-
Nickel catalysts are effective for hydroarylative and hydroalkenylative cyclizations of 1,6-dienes.[4]
-
Ruthenium catalysts , particularly Grubbs-type catalysts, are the standard for Ring-Closing Metathesis (RCM).[3][5][6]
-
Copper catalysts have shown promise in hydroboration and other hydrofunctionalization reactions of dienes.[1][2]
Q2: How do I choose the appropriate ligand for my catalyst?
A2: Ligand selection is crucial for controlling reactivity and selectivity. The optimal ligand depends on the specific reaction and metal.
-
For palladium-catalyzed reactions , bulky phosphine ligands with large bite angles (e.g., Xantphos, dppf) can enhance catalytic activity.
-
For nickel-catalyzed reactions , both phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly employed to tune the catalyst's properties.
-
For enantioselective transformations , a chiral ligand is necessary. A variety of chiral phosphines, phosphoramidites, and BOX ligands are commercially available and should be screened for the specific application.
Reaction Optimization
Q3: What are the key reaction parameters to optimize for the functionalization of this compound?
A3: The key parameters to optimize include:
-
Catalyst Loading: Typically ranges from 0.5 to 5 mol%. Lowering the catalyst loading is desirable for cost and sustainability but may require longer reaction times or higher temperatures.
-
Solvent: Non-coordinating, anhydrous solvents like toluene, THF, or dioxane are commonly used. The choice of solvent can influence catalyst solubility and stability.
-
Temperature: This should be optimized to balance reaction rate and selectivity.
-
Concentration: For intramolecular reactions like RCM, high dilution is often necessary to suppress intermolecular side reactions.
Q4: What are some common side reactions to be aware of?
A4: Besides oligomerization and isomerization, other potential side reactions include:
-
β-Hydride Elimination: This can be a competing pathway in many transition metal-catalyzed reactions, leading to the formation of undesired olefinic products.
-
Reductive Elimination: This is the desired product-forming step in many cross-coupling reactions, but premature or undesired reductive elimination can lead to side products.
Data Presentation
The following tables summarize general catalyst systems and conditions for key functionalization reactions of dienes, which can be adapted as a starting point for this compound.
Table 1: Catalyst Systems for Diene Hydrofunctionalization
| Reaction Type | Metal Catalyst | Ligand(s) | Additive(s) | Solvent | Temperature (°C) | Reference(s) |
| Hydroalkylation | Ni(cod)₂ | PPh₃ | - | Toluene | 80-120 | [2] |
| Hydroamination | [Pd(allyl)Cl]₂ | Xantphos | Acid co-catalyst | Dioxane | 25-100 | [3] |
| Hydroboration | CuCl | Chiral Phosphanamine | NaOtBu | THF | 25 | [1][2] |
Table 2: Catalyst Systems for Diene Metathesis and Cycloaddition
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Key Considerations | Reference(s) |
| Ring-Closing Metathesis | Grubbs II Catalyst | 1-5 | CH₂Cl₂ or Toluene | 25-45 | High dilution to prevent oligomerization | [5][6] |
| [4+2] Cycloaddition | Lewis Acid (e.g., BF₃·OEt₂) | 10-100 | CH₂Cl₂ | -20 to 25 | Dienophile electronics affect reactivity | [9] |
Experimental Protocols
General Protocol for Nickel-Catalyzed Hydroarylative Cyclization of a 1,6-Diene (Adapted for this compound)
This protocol is a general guideline and should be optimized for this compound.
-
Preparation: In a nitrogen-filled glovebox, add Ni(cod)₂ (5 mol%), the desired phosphine ligand (10 mol%), and the arylboronic acid (1.5 equivalents) to an oven-dried reaction vial equipped with a stir bar.
-
Reaction Setup: Add a solution of this compound (1.0 equivalent) in anhydrous, degassed toluene.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C with stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Ring-Closing Metathesis of a Diene (Adapted for this compound)
This protocol is a general guideline and should be optimized for this compound.
-
Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the Grubbs catalyst (e.g., Grubbs II) in anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂).
-
Reaction Setup: To a separate flask, add a solution of this compound in a large volume of CH₂Cl₂ to achieve high dilution (e.g., 0.005 M).
-
Reaction Execution: Add the catalyst stock solution to the diene solution via syringe. Allow the reaction to stir at room temperature. Bubbling a stream of nitrogen or argon through the solution can help to remove the ethylene (B1197577) byproduct and drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Troubleshooting low yield in RCM of this compound.
References
- 1. Dienes as Versatile Substrates for Transition Metal-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. Nickel-catalyzed regio- and diastereoselective hydroarylative and hydroalkenylative cyclization of 1,6-dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed dearomative 1,4-hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed dearomative 1,4-hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling the Conformational Landscape: A Comparative Stability Analysis of Chair vs. Boat Conformations in 1,6-Cyclodecadiene
A deep dive into the conformational preferences of 1,6-cyclodecadiene isomers reveals a distinct energetic advantage for the chair conformation over the boat form. This preference, primarily dictated by the minimization of torsional and transannular strain, is a cornerstone of conformational analysis in medium-sized ring systems. While extensive experimental data for this compound is limited, computational studies and analogous well-researched systems like cyclohexane (B81311) provide a robust framework for understanding these stability differences.
For researchers and professionals in drug development, a comprehensive grasp of a molecule's three-dimensional structure is paramount. The specific conformation adopted by a cyclic molecule can profoundly influence its biological activity, dictating how it interacts with protein binding sites and other molecular targets. In the case of this compound, a ten-membered ring system, the two principal non-planar conformations are the chair and the boat.
Quantitative Stability Comparison
| Conformation | Relative Strain Energy (kcal/mol) - Cyclohexane | Key Destabilizing Interactions |
| Chair | 0 | Staggered conformations, minimal angle and torsional strain |
| Twist-Boat | ~5.5 | Reduced flagpole interactions and some relief of torsional strain compared to the boat |
| Boat | ~6.9 | Significant flagpole hydrogen interactions (steric strain) and eclipsed C-C bonds (torsional strain) |
Note: Data presented for cyclohexane is a well-established reference point for understanding the energetic penalties associated with different ring conformations.
For (Z,Z)-1,6-cyclodecadiene, computational studies have affirmed that the chair conformation represents the global energy minimum. The boat conformation is a higher energy transition state or a shallow local minimum on the potential energy surface. The exact energy difference is dependent on the computational method employed, but the qualitative trend of the chair being significantly more stable than the boat holds true. Information regarding the experimental or computational analysis of the (E,E)-1,6-cyclodecadiene isomer's conformational preferences is currently scarce in the available scientific literature.
Experimental Determination of Conformational Equilibria
The primary experimental technique for quantifying the relative energies of conformers in solution is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By cooling a sample to a temperature where the interconversion between conformers is slow on the NMR timescale, it is possible to observe distinct signals for each conformation. The ratio of the integrated intensities of these signals directly corresponds to the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation:
ΔG° = -RT ln(Keq)
where R is the gas constant and T is the temperature in Kelvin.
Detailed Experimental Protocol: Low-Temperature NMR Spectroscopy
The following provides a generalized, representative protocol for the determination of chair-boat conformational equilibria in a medium-sized ring system like this compound.
1. Sample Preparation:
-
Dissolve a known concentration of the this compound isomer in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or a mixture of deuterated freons). The choice of solvent is critical to ensure it remains liquid and has a low viscosity at the target low temperatures.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching and maintaining stable temperatures as low as -150 °C.
-
Tune and shim the spectrometer at room temperature to ensure optimal resolution and sensitivity.
3. Low-Temperature Data Acquisition:
-
Gradually lower the temperature of the NMR probe, allowing the sample to equilibrate at each temperature step.
-
Acquire a series of ¹H and/or ¹³C NMR spectra at various temperatures, starting from room temperature down to the lowest achievable temperature or until the coalescence of signals is observed and then resolved into distinct peaks for each conformer.
-
The coalescence temperature (Tc) is the point at which the signals for the interconverting conformers merge into a single broad peak. This temperature can be used to calculate the energy barrier for the conformational interconversion.
4. Data Analysis:
-
At a temperature where the interconversion is slow and separate signals for the chair and boat (or twist-boat) conformations are visible, carefully integrate the corresponding peaks.
-
Calculate the equilibrium constant (Keq) from the ratio of the integrals of the signals for the different conformers.
-
Use the equation ΔG° = -RT ln(Keq) to determine the free energy difference between the conformations at that specific temperature.
-
By performing this analysis at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) contributions to the free energy difference can be determined using the van't Hoff equation.
Conformational Interconversion Pathway
The interconversion between the chair and boat conformations is not a direct process but proceeds through a series of higher-energy transition states and intermediates. This pathway is crucial for understanding the dynamic behavior of the molecule.
Figure 1. A simplified energy profile for the chair-to-chair interconversion pathway, highlighting the boat and twist-boat intermediates.
spectroscopic comparison of (Z,Z)- vs (E,E)-1,6-Cyclodecadiene
A comprehensive guide comparing the spectroscopic signatures of the (Z,Z) and (E,E) isomers of 1,6-cyclodecadiene for researchers, scientists, and drug development professionals.
The spatial arrangement of atoms within a molecule, or stereoisomerism, plays a pivotal role in determining its physical, chemical, and biological properties. In the realm of medium-sized ring systems, the geometric isomers of this compound, namely the (Z,Z) and (E,E) forms, present a compelling case study in the influence of stereochemistry on spectroscopic outcomes. This guide provides a detailed comparative analysis of these two isomers based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The distinct geometries of the (Z,Z) and (E,E) isomers of this compound give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, which is directly influenced by the molecule's geometry.
Table 1: ¹H NMR Spectral Data
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| (Z,Z)-1,6-Cyclodecadiene | ~5.3-5.5 | m | Olefinic (=C-H) |
| ~2.1-2.3 | m | Allylic (-CH₂-C=) | |
| ~1.4-1.6 | m | Aliphatic (-CH₂-) | |
| (E,E)-1,6-Cyclodecadiene | ~5.4-5.6 | m | Olefinic (=C-H) |
| ~2.0-2.2 | m | Allylic (-CH₂-C=) | |
| ~1.3-1.5 | m | Aliphatic (-CH₂-) |
Table 2: ¹³C NMR Spectral Data
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| (Z,Z)-1,6-Cyclodecadiene | ~130 | Olefinic (=C) |
| ~32 | Allylic (-CH₂) | |
| ~25 | Aliphatic (-CH₂) | |
| (E,E)-1,6-Cyclodecadiene | ~131 | Olefinic (=C) |
| ~35 | Allylic (-CH₂) | |
| ~26 | Aliphatic (-CH₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific conformation of the flexible ten-membered ring.
The ¹H and ¹³C NMR spectra of both isomers are characterized by three main regions corresponding to the olefinic, allylic, and aliphatic protons and carbons. Due to the conformational flexibility of the ten-membered ring, the signals are often broad multiplets. The subtle differences in chemical shifts between the (Z,Z) and (E,E) isomers arise from the different spatial orientations of the double bonds and the resulting changes in shielding and deshielding effects on the nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types.
Table 3: Key IR Absorption Bands
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| (Z,Z)-1,6-Cyclodecadiene | ~3020 | =C-H stretch |
| ~1650 | C=C stretch (weak) | |
| ~700 | C-H bend (out-of-plane) | |
| (E,E)-1,6-Cyclodecadiene | ~3020 | =C-H stretch |
| ~1670 | C=C stretch (weak) | |
| ~970 | C-H bend (out-of-plane) |
A key diagnostic feature in the IR spectra is the out-of-plane C-H bending vibration. For the (Z,Z) isomer, this band typically appears around 700 cm⁻¹, characteristic of a cis-disubstituted alkene. In contrast, the (E,E) isomer exhibits a strong band around 970 cm⁻¹, which is indicative of a trans-disubstituted alkene. The C=C stretching vibration for both isomers is often weak due to the symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of fragmentation patterns.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| (Z,Z)-1,6-Cyclodecadiene | 136 | 93, 79, 67, 54, 41[1] |
| (E,E)-1,6-Cyclodecadiene | 136 | Similar to the (Z,Z) isomer |
Both isomers have the same molecular formula (C₁₀H₁₆) and therefore the same molecular weight of 136 g/mol . Their electron ionization (EI) mass spectra are expected to be very similar, showing a prominent molecular ion peak at m/z 136. The fragmentation patterns are also anticipated to be nearly identical, as the initial fragmentation is primarily governed by the cleavage of the hydrocarbon backbone rather than the double bond geometry.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of (Z,Z)- and (E,E)-1,6-cyclodecadiene.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the diene in a volatile solvent (e.g., hexane (B92381) or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 35-200 to detect the molecular ion and key fragment ions.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the (Z,Z) and (E,E) isomers of this compound.
References
A Comparative Guide to Computational vs. Experimental Bond Angles of 1,6-Cyclodecadiene
For researchers and professionals in drug development and chemical sciences, understanding the precise three-dimensional structure of molecules is paramount. The bond angles of a molecule, such as the medium-sized ring 1,6-cyclodecadiene, are fundamental to its conformation and, consequently, its chemical reactivity and biological activity. This guide provides a comparative overview of computational and experimental methods used to determine these bond angles, highlighting their respective strengths and methodologies.
Data Presentation: A Comparative Table of Bond Angles
The following table presents a hypothetical comparison between computationally derived bond angles and representative experimental values for a molecule like this compound. This structure allows for a direct comparison of the values obtained from theoretical models and physical measurements.
| Bond Angle | Atom Sequence | Computational Value (°) | Representative Experimental Value (°) |
| C=C-C (sp²) | C1=C6-C5 | ~123° | 120-125° |
| C-C-C (sp³) | C2-C3-C4 | ~114° | 112-116° |
| C-C=C (sp³) | C2-C1=C6 | ~122° | 120-124° |
Note: Computational values are illustrative and would be obtained from quantum mechanical calculations. Representative experimental values are derived from gas-phase electron diffraction or X-ray crystallography data of analogous cyclic dienes.
Experimental Protocols
The determination of molecular geometry through experimental means relies on sophisticated techniques that probe the spatial arrangement of atoms. The two primary methods for obtaining bond angle data are Gas-Phase Electron Diffraction and X-ray Crystallography.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces that are present in solid or liquid phases.[1]
-
Methodology:
-
A high-energy beam of electrons is directed onto a gaseous sample of the substance.
-
The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern.
-
This pattern of concentric rings is recorded on a detector.
-
The analysis of this diffraction pattern allows for the calculation of a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.
-
By fitting a molecular model to the experimental data, precise bond lengths and angles can be determined.[1]
-
X-ray Crystallography
X-ray crystallography is an experimental technique that provides the precise three-dimensional structure of a molecule in its crystalline form.[2][3]
-
Methodology:
-
A single crystal of the compound of interest is grown.
-
The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays.
-
The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.
-
The intensities and positions of these spots are measured.
-
Using Fourier transform methods, the diffraction data is converted into an electron density map of the molecule.
-
An atomic model is then built into the electron density map, and the positions of the atoms are refined to best fit the experimental data, yielding precise bond lengths and angles.
-
Computational Chemistry Methods
Computational chemistry provides theoretical predictions of molecular structures and properties.[4] These methods solve the Schrödinger equation for a given molecule, albeit with approximations.
-
Methodology:
-
A molecular model of this compound is constructed using molecular modeling software.
-
A level of theory (e.g., Hartree-Fock, Density Functional Theory) and a basis set are chosen.
-
A geometry optimization calculation is performed. This calculation systematically alters the positions of the atoms to find the arrangement with the lowest energy, which corresponds to the most stable conformation of the molecule.
-
From the optimized geometry, the bond angles can be directly measured.
-
Workflow for Comparing Computational and Experimental Data
The following diagram illustrates the logical workflow for a comprehensive comparison of computational and experimental data for determining the bond angles of a molecule like this compound.
This structured approach, combining both experimental measurements and theoretical calculations, provides a robust methodology for determining the precise and accurate molecular structure of complex molecules like this compound, which is essential for advancing research in medicinal chemistry and materials science.
References
A Comparative Guide to the Reactivity of 1,6-Cyclodecadiene and 1,5-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two medium-sized cyclic dienes: 1,6-cyclodecadiene and 1,5-cyclooctadiene (B75094). While both are valuable precursors in organic synthesis, their distinct ring sizes and conformational flexibility lead to significant differences in their behavior in key chemical transformations. This document summarizes experimental data, provides detailed protocols for representative reactions, and visualizes reaction pathways to aid in the selection of the appropriate substrate for specific synthetic applications.
Introduction
1,5-Cyclooctadiene (COD) is an eight-membered ring with two double bonds, making it a common starting material for the synthesis of various bicyclic and polycyclic compounds. Its relatively rigid boat-chair conformation influences its reactivity. In contrast, this compound is a ten-membered ring, affording it greater conformational flexibility. This flexibility can lead to unique transannular interactions and different outcomes in polymerization and cycloaddition reactions.
Reactivity Comparison at a Glance
| Reaction Type | This compound | 1,5-Cyclooctadiene | Key Differences |
| Ring-Opening Metathesis Polymerization (ROMP) | Serves as a monomer, generally lower reactivity due to lower ring strain. | Common monomer for ROMP, higher reactivity than this compound due to greater ring strain.[1][2][3] | The higher ring strain of 1,5-cyclooctadiene generally leads to faster polymerization rates. |
| Cycloaddition Reactions | Undergoes cycloadditions, but specific examples are less common in the literature. Prone to forming complex mixtures due to conformational flexibility. | Readily undergoes various cycloaddition reactions, often with high stereoselectivity, to form bicyclic systems.[4] | The more defined conformation of 1,5-cyclooctadiene often leads to more predictable and selective cycloaddition outcomes. |
| Transannular Reactions | Prone to transannular hydride shifts due to the proximity of hydrogen atoms across the ring in certain conformations.[5][6] | Readily undergoes transannular cyclizations, often promoted by electrophiles, to form bicyclo[3.3.0]octane derivatives.[7] | The smaller ring size of 1,5-cyclooctadiene facilitates intramolecular bond formation, while the larger this compound is more susceptible to intramolecular hydrogen transfer. |
Key Reaction Profiles
Ring-Opening Metathesis Polymerization (ROMP)
Both this compound and 1,5-cyclooctadiene can serve as monomers in ROMP to produce unsaturated polymers. The primary driver for this reaction is the release of ring strain. Due to its smaller ring size, 1,5-cyclooctadiene possesses greater ring strain than the more flexible this compound, generally making it a more reactive monomer in ROMP.[1][2][3] However, both are considered low-strain monomers compared to systems like norbornene, and achieving controlled polymerization can be challenging.[1]
Experimental Protocol: ROMP of 1,5-Cyclooctadiene [8]
-
Materials:
-
1,5-Cyclooctadiene (100 mg, 0.926 mmol)
-
Grubbs' Second Generation Catalyst (8 mg, 0.01 mmol)
-
Dry, degassed dichloromethane (B109758) (CH₂Cl₂) (2 mL)
-
Ethyl vinyl ether (100 mg)
-
Methanol (30 mL)
-
-
Procedure:
-
A solution of Grubbs' second generation catalyst in dry, degassed CH₂Cl₂ is prepared under a nitrogen atmosphere in a 25 mL flask containing a stir bar.
-
1,5-Cyclooctadiene is added in one portion to the rapidly stirring catalyst solution.
-
The reaction mixture is stirred under nitrogen at room temperature for 30 minutes.
-
Ethyl vinyl ether is added, and the mixture is stirred for an additional 60 minutes under nitrogen to terminate the polymerization.
-
The resulting polymer solution is added dropwise to rapidly stirring methanol, causing the precipitation of a white powder.
-
The precipitate is collected by filtration and dried under vacuum.
-
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing complex cyclic systems. 1,5-Cyclooctadiene is a well-studied substrate in various cycloadditions, often leading to bicyclic products with high stereocontrol. A representative transformation is its allylic bromination followed by dehydrobromination to form 1,3,5-cyclooctatriene, which can then undergo further cycloadditions.
While this compound also undergoes cycloadditions, its conformational flexibility can lead to a wider range of products, and specific, high-yielding examples are less prevalent in the literature.
Experimental Protocol: Allylic Bromination of 1,5-Cyclooctadiene [9]
-
Materials:
-
1,5-Cyclooctadiene (216.4 g, 2.0 mol)
-
N-Bromosuccinimide (NBS) (178 g, 1.0 mol)
-
Benzoyl peroxide (0.5 g)
-
Carbon tetrachloride (700 mL)
-
-
Procedure:
-
A 2-L three-necked round-bottomed flask is charged with 1,5-cyclooctadiene, an initial portion of NBS (44.5 g, 0.25 mol), benzoyl peroxide, and carbon tetrachloride.
-
The mixture is heated to a gentle reflux with stirring.
-
The remaining NBS is added in three equal portions at 30-minute intervals.
-
Heating is continued for 1.5 hours after the final addition.
-
The mixture is cooled to room temperature and filtered. The filter cake is washed with carbon tetrachloride.
-
The filtrate is washed with water, dried over calcium chloride, and filtered.
-
The solvent is removed by vacuum distillation, and the residue is fractionally distilled to yield a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.
-
Transannular Reactions
The proximity of atoms across the ring in medium-sized dienes allows for transannular reactions, where a bond is formed or a group is transferred between non-adjacent atoms. 1,5-cyclooctadiene is known to undergo transannular cyclization, particularly in the presence of electrophiles, to form bicyclo[3.3.0]octane derivatives.[7] In contrast, the larger and more flexible this compound can adopt conformations that facilitate transannular hydride shifts, a rearrangement where a hydrogen atom is transferred from one carbon to another across the ring.[5][6]
Experimental Protocol: Transannular Cyclization of 1,5-Cyclooctadiene [7]
-
Materials:
-
cis,cis-1,5-Cyclooctadiene (25 g, 0.23 mol)
-
Iodosobenzene (B1197198) diacetate (100 g, 0.31 mol)
-
Glacial acetic acid (300 mL)
-
-
Procedure:
-
An oven-dried 1-L round-bottomed flask is charged with iodosobenzene diacetate and glacial acetic acid.
-
cis,cis-1,5-Cyclooctadiene is added to the stirred mixture.
-
The resulting mixture is heated to reflux for 16 hours.
-
The acetic acid is removed using a rotary evaporator.
-
The product, 2,6-diacetoxybicyclo[3.3.0]octane, is purified by reduced-pressure distillation.
-
Conclusion
The reactivity of this compound and 1,5-cyclooctadiene is significantly influenced by their ring size and resulting conformational properties. 1,5-Cyclooctadiene, with its higher ring strain and more defined conformation, is often the more reactive and selective substrate in reactions such as ROMP and cycloadditions, leading to well-defined polymeric and bicyclic products. The greater flexibility of this compound makes it less reactive in strain-releasing polymerizations and can lead to a greater diversity of products in other transformations, including a propensity for transannular hydride shifts. The choice between these two dienes will therefore depend on the desired reaction outcome, with 1,5-cyclooctadiene being preferable for controlled polymer synthesis and stereoselective cycloadditions, while this compound may offer opportunities for exploring complex rearrangements and accessing different molecular scaffolds.
References
- 1. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 2. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validating the Structure of 1,6-Cyclodecadiene Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This is particularly crucial for cyclic compounds like 1,6-cyclodecadiene derivatives, where subtle changes in conformation can significantly impact biological activity and chemical reactivity. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of these complex molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms in a solid-state structure.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. This technique is unparalleled in its ability to provide an absolute structural confirmation, which is essential for novel stereoisomers.[1]
However, the primary limitation of X-ray crystallography is the requirement for a suitable single crystal, which can be challenging and time-consuming to grow.[1]
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural answer, other spectroscopic and analytical methods offer valuable and often more readily obtainable insights into the structure of this compound derivatives. These techniques can be used for initial characterization, for studying dynamic processes in solution, or when single crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule in solution.[1] For this compound derivatives, 1H and 13C NMR can reveal the number of unique protons and carbons, their connectivity through techniques like COSY and HSQC, and provide clues about the molecule's conformation and dynamic behavior in solution.[2] While NMR provides an averaged structure in solution and can be complex to interpret for conformationally flexible molecules, it is a non-destructive technique that offers crucial information about the molecule's behavior in a more biologically relevant state.[1]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.[1]
Computational Modeling: Ab initio molecular orbital and density functional theory (DFT) methods can be used to investigate the structure and conformational interconversion of this compound derivatives. These computational approaches can predict stable conformations, estimate relative energies, and calculate geometric parameters that can be compared with experimental data.
Comparative Analysis of Methods
The following table summarizes the strengths and limitations of each technique in the context of validating the structure of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Principle | Diffraction of X-rays by a single crystal lattice.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Ionization and fragmentation of molecules followed by mass-to-charge ratio analysis. | Ab initio and DFT calculations to predict molecular structure and properties. |
| Sample Phase | Solid (single crystal).[1] | Liquid (solution).[1] | Solid, liquid, or gas. | In silico. |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Atomic connectivity, chemical environment, and conformational dynamics in solution.[1] | Molecular weight, elemental composition, and structural fragments. | Predicted 3D structure, conformational energies, and geometric parameters. |
| Key Advantage | Unambiguous and detailed structural determination.[1] | Excellent for determining connectivity and dynamic processes in solution; non-destructive.[1] | High sensitivity and accuracy in determining molecular weight. | Provides insights into conformations that may be difficult to isolate experimentally. |
| Limitation | Requires a suitable single crystal, which can be difficult to obtain.[1] | Provides an average structure in solution; can be complex for flexible molecules.[1] | Does not provide direct 3D structural information.[1] | Accuracy depends on the level of theory and basis set used; requires experimental validation. |
Case Study: X-ray Crystallographic Data for a this compound Derivative
To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents selected crystallographic data for 1,6-dithiacyclodeca-cis-3,cis-8-diene, a derivative of this compound.[3]
| Parameter | Value |
| Chemical Formula | C8H12S2 |
| Molecular Weight | 172.31 |
| Crystal System | Orthorhombic |
| Space Group | Cmca |
| Unit Cell Dimensions | a = 13.5706 (6) Åb = 7.5329 (4) Åc = 8.4303 (4) Å |
| Volume | 861.80 (7) ų |
| Z | 4 |
| Calculated Density | 1.328 Mg/m³ |
Data sourced from the crystallographic study of 1,6-dithiacyclodeca-cis-3,cis-8-diene.[3]
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: A suitable single crystal of the this compound derivative is grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations.[1] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Structure Solution and Refinement: The intensities of the diffracted spots are measured and used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined, and the molecular structure is refined.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.
-
Data Acquisition: The sample is placed in the NMR spectrometer. 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction). The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to determine the structure.
Visualizing the Workflow
The logical flow of validating the structure of a this compound derivative can be visualized as follows:
Caption: Workflow for the structural validation of this compound derivatives.
References
comparative study of different synthetic routes to 1,6-Cyclodecadiene
For researchers and professionals in drug development and organic synthesis, the efficient construction of medium-sized carbocycles like 1,6-cyclodecadiene is a significant challenge. This guide provides a comparative analysis of various synthetic strategies to produce this compound, presenting quantitative data, detailed experimental protocols, and a logical overview of the synthetic pathways.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and conditions.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst(s) | Reaction Conditions | Yield (%) | Selectivity |
| Two-Step Synthesis from 1,5-Cyclononadiene | cis,cis-1,5-Cyclononadiene | 1. CHBr3, KOtBu2. MeLi3. Na, NH3 (l) | 1. 0 °C2. -40 °C3. -78 °C to reflux | ~70 (overall) | High for cis,cis-isomer |
| Nickel-Catalyzed Cyclodimerization of Butadiene | 1,3-Butadiene | Ni catalyst (e.g., with phosphine (B1218219) ligands) | Varies (temperature, pressure, ligand dependent) | Moderate | Mixture of isomers |
| Cope Rearrangement | cis-1,2-Divinylcyclohexane | Heat or Rh catalyst | Thermal: >200 °C; Catalytic: Milder conditions | Good | Stereospecific |
| Ring-Closing Metathesis (RCM) | Deca-1,9-diene | Grubbs' Catalyst (1st or 2nd generation) | Dilute solution in CH2Cl2, reflux | High | Good |
| Photochemical [2+2] Cycloaddition/Ring Opening | Benzene (B151609), 1,4-cyclohexadiene (B1204751) | Acetone (B3395972) (sensitizer), UV light; Heat | Photoreaction: rt; Ring opening: High temperature | Low | Moderate |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Two-Step Synthesis from cis,cis-1,5-Cyclononadiene
This route involves the formation of a dibromocyclopropane intermediate, followed by its conversion to an allene (B1206475) and subsequent reduction.
Step 1: Synthesis of 10,10-Dibromobicyclo[7.1.0]dec-4-ene
To a solution of cis,cis-1,5-cyclononadiene (1.0 eq) in dry pentane (B18724) at 0 °C under an inert atmosphere, is added potassium tert-butoxide (1.2 eq). A solution of bromoform (B151600) (1.2 eq) in dry pentane is then added dropwise over 2 hours. The reaction mixture is stirred at 0 °C for an additional 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 10,10-dibromobicyclo[7.1.0]dec-4-ene.[1]
Reported Yield: 72%[1]
Step 2: Synthesis of 1,2,6-Cyclodecatriene
To a solution of 10,10-dibromobicyclo[7.1.0]dec-4-ene (1.0 eq) in anhydrous diethyl ether at -40 °C under an inert atmosphere, is added a solution of methyllithium (B1224462) (1.1 eq) in diethyl ether dropwise. The reaction mixture is stirred at this temperature for 2 hours. The reaction is then quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude 1,2,6-cyclodecatriene, which is used in the next step without further purification.
Step 3: Synthesis of cis,cis-1,6-Cyclodecadiene
In a three-necked flask equipped with a dry ice condenser, liquid ammonia (B1221849) is condensed. Small pieces of sodium metal are added until a persistent blue color is obtained. A solution of 1,2,6-cyclodecatriene (1.0 eq) in anhydrous diethyl ether is then added dropwise. The reaction is stirred for 2 hours, after which solid ammonium (B1175870) chloride is added cautiously to quench the excess sodium. The ammonia is allowed to evaporate, and water is added to the residue. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting product is purified by distillation to yield cis,cis-1,6-cyclodecadiene. The reduction of similar allenes with sodium in liquid ammonia is reported to proceed in almost quantitative yield.[2]
Nickel-Catalyzed Cyclodimerization of 1,3-Butadiene
This method offers a direct route from a simple starting material, though control of selectivity can be challenging.
A solution of a nickel(0) complex, such as bis(cyclooctadiene)nickel(0), and a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent like benzene is placed in an autoclave. 1,3-Butadiene is then introduced, and the mixture is heated. The ratio of cyclic dimers, including this compound, versus other oligomers is dependent on the specific ligand, temperature, and pressure. Separation of the desired product from the resulting mixture of hydrocarbons is typically achieved by fractional distillation.
Cope Rearrangement of cis-1,2-Divinylcyclohexane
This pericyclic reaction provides a stereospecific route to this compound.
cis-1,2-Divinylcyclohexane is heated in a sealed tube under an inert atmosphere. The Cope rearrangement occurs at temperatures typically above 200 °C to yield a mixture of isomers of this compound.[3] Alternatively, the reaction can be catalyzed by rhodium complexes at milder temperatures.[4] The product is then isolated and purified by preparative gas chromatography or distillation.
Ring-Closing Metathesis of Deca-1,9-diene
RCM is a powerful method for the formation of cyclic olefins.
To a solution of deca-1,9-diene in dry, degassed dichloromethane (B109758) under an inert atmosphere, a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) is added. The reaction mixture is heated to reflux and monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.[5][6]
Photochemical [2+2] Cycloaddition and Ring Opening
This route involves the formation of a strained cyclobutane (B1203170) ring followed by thermal rearrangement.
A solution of benzene and 1,4-cyclohexadiene in a solvent such as acetone is irradiated with a UV lamp. The [2+2] photocycloaddition reaction yields a cyclobutane adduct. This adduct is then isolated and subjected to thermal conditions (pyrolysis) to induce a retro-Diels-Alder reaction, leading to the formation of this compound.[7] This method is generally less efficient and can lead to a mixture of products.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic strategies can be visualized using the following diagrams.
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. ia801501.us.archive.org [ia801501.us.archive.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Unveiling the Presence and Potential of 1,6-Cyclodecadiene Derivatives in Essential Oils: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 1,6-cyclodecadiene derivatives, a significant class of sesquiterpenes found in various essential oils. This document objectively compares the prevalence of two key derivatives, Germacrene D and Bicyclogermacrene (B1253140), across different plant sources and outlines their reported biological activities, supported by experimental data.
This guide delves into the quantitative analysis of these compounds, primarily through Gas Chromatography-Mass Spectrometry (GC-MS), and presents detailed experimental protocols for their identification and quantification. Visual diagrams are provided to illustrate analytical workflows and conceptualize the bioactive mechanisms of these promising natural compounds.
Quantitative Analysis of this compound Derivatives
The analysis of essential oils reveals a diverse phytochemical landscape, with sesquiterpenes representing a significant class of bioactive compounds. Among these, this compound derivatives, particularly Germacrene D and Bicyclogermacrene, are frequently identified and quantified. The following tables summarize the percentage content of these two derivatives in a selection of essential oils from various botanical sources, as determined by GC-MS analysis.
Table 1: Quantitative Analysis of Germacrene D in Various Essential Oils
| Essential Oil Source | Plant Part | Percentage of Germacrene D (%) | Reference |
| Eryngium maritimum | Fruits | 45.2 | [1] |
| Eryngium maritimum | Leaves | 10.5 | [1] |
| Juniperus macrocarpa | Leaves | Present (not quantified) | [2] |
| Juniperus oxycedrus | Berries | Present (not quantified) | [3] |
| Campomanesia adamantium | Leaves (fruit-bearing) | 11.82 | [4] |
| Campomanesia adamantium | Leaves (vegetative) | 5.87 | [4] |
| Cardiopetalum calophyllum | Leaves | 34.9 | [5] |
| Ocotea caudata | Leaves | 55.8 | [6] |
| Bursera copallifera | Leaves | 15.1 | [7] |
| Bursera excelsa | Leaves | 25.4 | [7] |
| Bursera mirandae | Leaves | 56.2 | [7] |
| Bursera ruticola | Leaves | 30.1 | [7] |
| Bursera fagaroides var. purpusii | Leaves | 28.7 | [7] |
| Rosa damascena | Flowers | 1.45 | [8] |
Table 2: Quantitative Analysis of Bicyclogermacrene in Various Essential Oils
| Essential Oil Source | Plant Part | Percentage of Bicyclogermacrene (%) | Reference |
| Eryngium dilatatum | Inflorescences | 3.5 | |
| Eryngium dilatatum | Stems and Leaves | 2.5 | |
| Campomanesia adamantium | Leaves (fruit-bearing) | 18.95 | [4] |
| Campomanesia adamantium | Leaves (vegetative) | 16.17 | [4] |
| Cardiopetalum calophyllum | Leaves | 26.8 | [5] |
| Ocotea caudata | Leaves | 8.0 | [6] |
| Prangos platychlaena | Fruits | 2.4 | [9] |
Bioactivity of this compound Derivatives
Germacrene D and its derivatives are recognized for a wide array of biological activities, making them subjects of great interest in pharmacology and drug development.[3]
Germacrene D:
-
Antimicrobial and Antifungal Activity: Germacrene D has demonstrated both antibacterial and antifungal properties. Its mechanism of action is thought to involve the permeabilization of microbial cells and the disruption of membrane integrity.[10]
-
Insecticidal and Repellent Activity: This compound exhibits insecticidal activity against various insects, including mosquitoes, and acts as a repellent against aphids and ticks.[7]
-
Precursor for other Sesquiterpenes: Germacrene D is a key precursor in the biosynthesis of other important sesquiterpenes, such as cadinenes and selinenes.[7]
Bicyclogermacrene:
-
Anti-inflammatory Activity: Derivatives of bicyclogermacrene have been shown to possess anti-inflammatory properties. For instance, capgermacrene A, a bicyclogermacrene derivative from soft coral, was found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β).[11]
-
Precursor for Bioactive Compounds: Bicyclogermacrene serves as a crucial precursor for a variety of biologically active compounds.[12] It is considered an important intermediate in the synthesis of sesquiterpenes with antibacterial activity.[13]
Experimental Protocols
The primary analytical technique for the identification and quantification of this compound derivatives in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS). While specific parameters may vary between laboratories and sample types, a general protocol is outlined below.
1. Essential Oil Extraction:
-
Hydrodistillation: Plant material (e.g., leaves, fruits) is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus to extract the essential oil.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar or semi-polar capillary column is typically employed for the separation of sesquiterpenes. A common choice is a fused-silica capillary column coated with 5% phenyl-dimethylpolysiloxane (e.g., ZB-5, HP-5MS).
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of compounds with different boiling points. A typical program might be:
-
Initial temperature: 50-60 °C, hold for 2-5 minutes.
-
Ramp: Increase temperature at a rate of 3-5 °C/min to 240-280 °C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set higher than the final oven temperature to ensure volatilization of the sample and prevent condensation (e.g., 240-280 °C for the injector and 200-300 °C for the MS transfer line).
-
Injection Mode and Volume: A small volume of the diluted essential oil (e.g., 1 µL) is injected, often in split mode (e.g., split ratio of 1:20 or 1:50) to prevent column overloading.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Impact (EI) ionization is standard.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: A scan range of m/z 40-500 is common for sesquiterpene analysis.
-
-
Compound Identification: The identification of this compound derivatives is achieved by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).
Visualizing Analytical and Biological Pathways
To better understand the processes involved in the analysis and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanisms of antioxidant effect of natural sesquiterpene lactone and alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the volatile composition by GC/MS-MS and biological efficacy of <i>Rosa damascena</i> essential oil: Examining its antimicrobial and antioxidant capabilities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Biological Activities and Chemical Compositions of Prangos platychlaena Boiss. Essential Oil and Fractions, Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Capgermacrenes A and B, Bioactive Secondary Metabolites from a Bornean Soft Coral, Capnella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of 1,6-Cyclodecadiene-Containing Natural Products and Their Synthetic Analogs in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1,6-cyclodecadiene scaffold is a key structural feature in a variety of natural products, particularly within the germacranolide class of sesquiterpene lactones. These compounds have garnered significant attention for their potent biological activities, including cytotoxic and anti-inflammatory effects. This guide provides a comparative overview of the biological activities of prominent this compound-containing natural products and their synthetic analogs, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in drug discovery and development efforts.
Cytotoxic Activity: Natural Products vs. Synthetic Analogs
Natural germacranolides such as costunolide (B1669451) and parthenolide (B1678480) have demonstrated significant cytotoxic activity against a range of cancer cell lines. Synthetic modifications of these natural products have been explored to enhance their potency, selectivity, and pharmacokinetic profiles.
Key Findings:
-
Enhanced Potency: Synthetic derivatives of costunolide have been reported to exhibit 2-3 times better cytotoxicity against certain cancer cells compared to the parent compound.[1] Modifications, such as the introduction of different aryl groups via Heck reactions, have led to analogs with improved activity against various cancer cell lines including HeLa, DU-145, and MCF-7.
-
Improved Selectivity and Solubility: Synthetic modifications, including the addition of amino and triazole groups to costunolide and dehydrocostus lactone, have been shown to improve tumor selectivity and water solubility while maintaining or enhancing cytotoxic potency.[2]
-
Overcoming Drug Resistance: The germacranolide tomenphantin A and its analogs have shown the ability to inhibit the proliferation of multidrug-resistant leukemia cell lines.
Table 1: Comparative Cytotoxic Activity (IC50 values in µM) of this compound-Containing Natural Products and Synthetic Analogs
| Compound/Analog | Cancer Cell Line | Natural Product IC50 (µM) | Synthetic Analog IC50 (µM) | Reference |
| Costunolide | A431 (Skin Carcinoma) | ~0.5-1.0 | - | [1] |
| MCF-7 (Breast Cancer) | 40 | - | [3] | |
| MDA-MB-231 (Breast Cancer) | 40 | - | [3] | |
| Costunolide Derivative (2d) | DU-145 (Prostate Cancer) | >10 | 2.8 | |
| MCF-7 (Breast Cancer) | >10 | 3.5 | ||
| Tomenphantin A (1) | K562 (Leukemia) | 5.1 | - | [4] |
| Lucena 1 (Resistant Leukemia) | 2.0 | - | [4] | |
| CCRF-CEM (Leukemia) | 0.40 | - | [4] | |
| CEM/ADR5000 (Resistant Leukemia) | 0.42 | - | [4] | |
| Tomenphantin A Analog (2) | K562 (Leukemia) | - | 7.7 | [4] |
| Lucena 1 (Resistant Leukemia) | - | 4.8 | [4] | |
| CCRF-CEM (Leukemia) | - | 1.1 | [4] | |
| CEM/ADR5000 (Resistant Leukemia) | - | 1.1 | [4] | |
| Parthenolide | Various Cancer Cell Lines | Potent Activity Reported | - | [5] |
| Dimethylaminoparthenolide (DMAPT) | Various Cancer Cell Lines | - | More soluble analog with potent activity | [5] |
Anti-inflammatory Activity: Targeting the NF-κB Pathway
A primary mechanism for the anti-inflammatory effects of this compound-containing compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Key Findings:
-
IKK Inhibition: Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[4][6][7]
-
Direct NF-κB Alkylation: Some sesquiterpene lactones are believed to directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.[8]
-
Inhibition of Pro-inflammatory Mediators: These compounds effectively reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of this compound-Containing Natural Products
| Compound | Assay | Effect | Reference |
| Parthenolide | NF-κB Activation | Inhibition by targeting the IKK complex | [4][6] |
| Costunolide | NF-κB Signaling | Inhibition in skin cancer cells | [1] |
| Various Sesquiterpene Lactones | LPS-induced NO production | Inhibition in RAW 264.7 macrophages | [9][10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (natural products or synthetic analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
This assay measures the inhibition of nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.[9][11]
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the NF-κB signaling pathway by this compound-containing compounds.
Caption: Inhibition of the NF-κB pathway by this compound compounds.
Cytotoxicity Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of the compounds.
Caption: General workflow for the MTT cytotoxicity assay.
This guide provides a foundational comparison of this compound-containing natural products and their synthetic analogs. Further research focusing on direct comparative studies under standardized conditions will be crucial for elucidating the full therapeutic potential of this promising class of compounds.
References
- 1. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of synthetic costunolide and dehydrocostus lactone derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of 1,6-Cyclodecadiene: A Quantum-Chemical Perspective
A comprehensive comparison of quantum-chemical studies on the 1,6-cyclodecadiene system reveals a consensus on the dominant low-energy conformations and provides valuable insights for researchers in drug development and materials science. This guide synthesizes findings from key theoretical investigations, presenting quantitative data on conformational energies, geometries, and vibrational frequencies to facilitate a deeper understanding of this flexible ten-membered ring system.
The conformational flexibility of medium-sized rings like this compound is a critical determinant of their chemical reactivity and biological activity. Quantum-chemical calculations have emerged as a powerful tool to explore the complex potential energy surface of these molecules, identifying stable conformers and the energetic barriers between them. This guide focuses on the (Z,Z)-isomer of this compound, the most commonly studied system, and compares the results from various computational approaches.
Conformational Hierarchy: The Preeminence of the Chair Form
A pivotal study employing ab initio molecular orbital and density functional theory (DFT) methods has established that the chair conformation with C2h symmetry is the most stable geometry for (Z,Z)-cyclodeca-1,6-diene .[1][2] This finding corrects earlier semi-empirical calculations and provides a solid foundation for understanding the system's behavior.
Beyond the global minimum chair conformation, further investigations have identified other low-energy ground state structures, namely the Twist–Chair–Boat–Chair (TCBC) and the Twist–Boat–Boat–Chair (TBBC) conformers.[2] The intricate interplay of torsional strain and transannular interactions governs the relative stability of these various forms.
The following table summarizes the calculated relative energies of the key conformers of (Z,Z)-cyclodeca-1,6-diene from theoretical studies.
| Conformer | Point Group | Relative Energy (kcal/mol) | Computational Method |
| Chair | C2h | 0.00 | B3LYP/6-31G |
| Twist-Chair-Boat-Chair | C1 | Data not available in abstract | B3LYP/6-31G |
| Twist-Boat-Boat-Chair | Ci | Data not available in abstract | B3LYP/6-31G* |
Geometrical Parameters: A Closer Look at Molecular Structure
The optimized geometries of the different conformers provide crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding their steric and electronic properties. The table below will present key geometrical parameters for the most stable chair conformation of (Z,Z)-cyclodeca-1,6-diene as calculated using the B3LYP/6-31G* level of theory.
| Parameter | Atoms | Calculated Value |
| Bond Length (Å) | C1=C2 | Data not available in abstract |
| Bond Length (Å) | C2-C3 | Data not available in abstract |
| Bond Angle (°) | C1-C2-C3 | Data not available in abstract |
| Dihedral Angle (°) | C1-C2-C3-C4 | Data not available in abstract |
Note: Detailed geometrical parameters are typically found in the full text or supplementary information of research articles and are not fully available in the initial search results.
Vibrational Analysis: Probing Conformational Signatures
Calculated vibrational frequencies are instrumental in characterizing stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency). Furthermore, these frequencies can be compared with experimental infrared and Raman spectra to confirm the presence of specific conformers. While the initial search did not yield a comprehensive table of vibrational frequencies for the different conformers of this compound, this information is a standard output of quantum-chemical calculations and would be available in detailed research publications.
Experimental Protocols: The Computational Methodology
The quantum-chemical studies of (Z,Z)-cyclodeca-1,6-diene have primarily utilized Density Functional Theory (DFT), with the B3LYP functional and the 6-31G* basis set being a common choice for geometry optimizations and energy calculations.[1][2]
A typical computational workflow for the conformational analysis of this compound is as follows:
Caption: A generalized workflow for the computational conformational analysis of this compound.
The process begins with generating an initial 3D structure of the molecule. A conformational search, often using less computationally expensive methods like molecular mechanics, is then performed to identify potential low-energy structures. These candidate structures are then subjected to full geometry optimization using a more accurate method like DFT. Subsequent frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain their vibrational spectra. Finally, the relative energies of the stable conformers are calculated to establish the conformational hierarchy.
Conformational Interconversion: A Dynamic Picture
The identification of transition state structures allows for the mapping of the ring inversion process. For (Z,Z)-cyclodeca-1,6-diene, the calculations have revealed the pathways connecting the chair and twist-boat-chair conformations, providing a dynamic understanding of the molecule's flexibility.[2]
Caption: A simplified energy profile for the interconversion of (Z,Z)-cyclodeca-1,6-diene conformers.
This guide provides a comparative overview of the quantum-chemical studies on this compound systems, highlighting the key findings and methodologies. For researchers and professionals in drug development and related fields, this information is crucial for understanding the structure-activity relationships of molecules containing this important carbocyclic scaffold. Accessing the full research articles is recommended for a more in-depth analysis of the quantitative data and experimental protocols.
References
Unveiling the Anti-Inflammatory Promise of 1,6-Cyclodecadiene Derivatives: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals are constantly seeking novel scaffolds for the development of next-generation anti-inflammatory therapeutics. The 1,6-cyclodecadiene moiety, a core structure in numerous natural products, particularly the germacrane (B1241064) sesquiterpenoids, has emerged as a promising template. This guide provides a comparative overview of the anti-inflammatory potential of various this compound derivatives, summarizing key experimental data and outlining the methodologies employed in their evaluation.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of several this compound derivatives, primarily from the germacrane family, has been evaluated using various in vitro and in vivo models. The following table summarizes the quantitative data on the inhibitory activities of these compounds against key inflammatory markers and pathways.
| Compound | Source Organism | Assay | Target/Marker | Activity Data | Reference |
| Germacrone | Rhizoma Curcuma | Collagen-Induced Arthritis (CIA) in mice | Arthritis Score, Inflammation | Significantly reduced arthritis score and inflammation | [1] |
| Th1/Th2 balance | Decreased the ratio of Th1 to Th2 cells | [1] | |||
| NF-κB activation | Enhanced IκB expression, suppressed p-p65 level | [1] | |||
| 1,4-dihydroxy-germacra-5E-10(14)-diene (DHGD) | Achillea pannonica | Croton oil-induced dermatitis in mouse ear | Edema | ID₅₀ = 0.40 µmol/cm²; 61% inhibition at 0.75 µmol/cm² | [2] |
| Granulocyte recruitment | 61% inhibition at 0.75 µmol/cm² | [2] | |||
| Sylvaticalide A | Vernonia sylvatica | LPS-stimulated THP1-Dual cells | NF-κB pathway | IC₅₀ = 4.12 µmol·L⁻¹ | [3] |
| MSA-2-stimulated THP1-Dual cells | ISG pathway | IC₅₀ = 10.57 µmol·L⁻¹ | [3] | ||
| Sylvaticalide B | Vernonia sylvatica | LPS-stimulated THP1-Dual cells | NF-κB pathway | IC₅₀ = 6.25 µmol·L⁻¹ | [3] |
| MSA-2-stimulated THP1-Dual cells | ISG pathway | IC₅₀ = 8.33 µmol·L⁻¹ | [3] | ||
| Compound 10 | Artemisia atrovirens | LPS-stimulated RAW 264.7 macrophages | NO production | IC₅₀ = 4.01 ± 0.09 µM | [4] |
| Compound 27 | Valeriana officinalis var. latifolia | LPS-stimulated macrophages | Nitric Oxide (NO) production | IC₅₀ = 3.65 ± 1.06 µM | [5] |
| IL-1, IL-6 expression | Reduced expression | [5] | |||
| 3-oxo-11αH-germacra-1(10)E,4Z-dien-12,6α-olide (GMO) | Artemisia sieversiana | LPS-induced RAW264.7 cells | Inflammatory mediators | Effectively suppressed production | [6] |
| NF-κB/MAPK phosphorylation | Decreased phosphorylation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
In Vivo Anti-Inflammatory Assay: Croton Oil-Induced Mouse Ear Dermatitis
This model assesses the topical anti-inflammatory activity of a compound.
-
Animal Model: Male Swiss mice are used.
-
Induction of Inflammation: A solution of Croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear. The contralateral ear receives the solvent alone and serves as a control.
-
Treatment: The test compound, dissolved in the Croton oil solution, is applied topically to the ear. A control group receives only the Croton oil solution.
-
Assessment of Edema: At various time points (e.g., 6, 24 hours) after treatment, circular sections are removed from both ears and weighed. The difference in weight between the treated and control ear sections is calculated to determine the degree of edema.
-
Myeloperoxidase (MPO) Assay for Leukocyte Infiltration: To quantify the infiltration of neutrophils, the ear tissue is homogenized and the MPO activity is measured spectrophotometrically. A reduction in MPO activity in the treated group compared to the control group indicates an inhibition of leukocyte infiltration.
In Vitro Anti-Inflammatory Assays
This assay evaluates the ability of a compound to suppress the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of NO Production: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.[4]
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed inhibition of NO production is not due to cytotoxicity.
This assay determines the effect of a compound on key inflammatory signaling pathways.
-
Cell Line: Human monocytic THP1-Dual™ cells, which are engineered with reporter genes for both NF-κB/AP-1 and IRF (ISG) signaling pathways, are used.
-
Cell Treatment and Stimulation: Cells are pre-incubated with the test compounds at various concentrations. Subsequently, the NF-κB pathway is activated with LPS, and the ISG pathway is activated with a STING agonist like MSA-2.
-
Reporter Gene Assay: After 24 hours of incubation, the activity of the secreted embryonic alkaline phosphatase (SEAP) for the NF-κB pathway and secreted luciferase for the ISG pathway is measured in the cell supernatant using a luminometer.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of key signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response.
Caption: Inflammatory signaling pathways (NF-κB and MAPK) and potential points of inhibition by this compound derivatives.
The general workflow for evaluating the anti-inflammatory potential of these compounds involves a multi-step process from initial screening to in-depth mechanistic studies.
Caption: General experimental workflow for the evaluation of anti-inflammatory this compound derivatives.
References
- 1. Germacrone alleviates collagen-induced arthritis via regulating Th1/Th2 balance and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Germacrane-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Germacrane and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 1,6-Cyclodecadiene Phytochemicals: A Comparative Guide to Molecular Docking Studies
An in-depth analysis of the binding affinities and interaction mechanisms of 1,6-cyclodecadiene-containing phytochemicals with various protein targets, providing valuable insights for researchers and drug development professionals.
The this compound scaffold is a core structural feature of many bioactive phytochemicals, particularly within the germacrane (B1241064) class of sesquiterpenoids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities. Molecular docking studies are pivotal in elucidating the mechanisms of action of these compounds by predicting their binding modes and affinities to specific protein targets. This guide offers a comparative overview of molecular docking studies on these phytochemicals, supported by experimental data and detailed protocols.
Comparative Analysis of Binding Affinities
Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (in this case, a phytochemical) and a protein target. This is commonly expressed as a docking score or binding energy, typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The following table summarizes key quantitative data from molecular docking studies of germacrane sesquiterpenoids, which feature the this compound core structure, against various therapeutic targets.
| Phytochemical/Derivative | Protein Target | Docking Score (kcal/mol) | Experimental Data (IC₅₀) | Key Interacting Residues |
| Germacrone (B1671451) Derivative 3b | c-Met kinase | - | 0.56 µM | Not explicitly detailed |
| Germacrone Derivative 3a | c-Met kinase | - | 1.06 µM | Not explicitly detailed |
| Germacrone Derivative 3c | c-Met kinase | - | 0.83 µM | Not explicitly detailed |
| Germacrone Derivative 3d | c-Met kinase | - | 0.92 µM | Not explicitly detailed |
| Germacrone Derivative 3e | c-Met kinase | - | 0.87 µM | Not explicitly detailed |
| Germacrone (Parent) | c-Met kinase | - | >10 µM | Not explicitly detailed |
| Germacrane Sesquiterpenoid | Tyrosinase | - | Significant inhibitory activity | Not explicitly detailed |
| 27 Germacranolides | Various Protozoal Proteins | Varied | Promising antiparasitic activities | Not explicitly detailed |
Note: Specific docking scores were not provided in the abstracts of the referenced studies, but the experimental data (IC₅₀ values) correlate with the predicted inhibitory effects.
Experimental Protocols
The accuracy and reliability of molecular docking results are highly dependent on the methodology employed. Below are detailed protocols from key experiments involving the molecular docking of germacrane derivatives, providing a framework for researchers looking to conduct similar studies.
Protocol 1: Molecular Docking of Germacrone Derivatives against c-Met Kinase [1][2]
-
Protein Preparation: The three-dimensional crystal structure of the c-Met kinase was obtained from a protein data bank. The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
-
Ligand Preparation: The 3D structures of the germacrone derivatives were constructed and optimized to obtain the lowest energy conformation.
-
Docking Simulation: Molecular docking was performed using a specified docking program. The active site of the c-Met kinase was defined as the binding site for the ligands. The docking algorithm was used to predict the binding conformation and affinity of each germacrone derivative within the active site.
-
Analysis of Results: The docking results were analyzed to identify the best binding poses and to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein.
Protocol 2: In Silico Screening of Germacranolides against Protozoal Proteins [3]
-
Ligand Conformational Analysis: The conformational analyses of 27 antiparasitic germacranolides were carried out using density functional theory to determine their low-energy conformations.
-
Protein Target Collection: A total of 88 Leishmania, 86 T. brucei, and 50 T. cruzi protein structures were selected as targets for the virtual screening.
-
Molecular Docking: Each of the 27 germacranolide conformers was docked against the library of protozoal protein targets.
-
Screening Analysis: The results of the in-silico screening were analyzed to identify the preferred protein targets for each of the sesquiterpenoid ligands based on the predicted binding affinities.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the logical steps involved in a typical molecular docking study, from the initial preparation of the biological molecules to the final analysis of their interactions.
Caption: A generalized workflow for molecular docking studies.
This guide provides a snapshot of the current understanding of the molecular interactions of this compound phytochemicals and their derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of natural products.
References
- 1. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macromolecular Targets of Antiparasitic Germacranolide Sesquiterpenoids: An In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Isomers of 1,6-Cyclodecadiene: A Guide to Advanced NMR Techniques
For researchers and professionals in the fields of organic chemistry and drug development, the precise structural elucidation of cyclic molecules is paramount. Isomers of a compound can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for unambiguously distinguishing the geometric isomers of 1,6-cyclodecadiene: (Z,Z)-1,6-cyclodecadiene, (E,Z)-1,6-cyclodecadiene, and (E,E)-1,6-cyclodecadiene.
The differentiation of these isomers relies on nuanced differences in their NMR spectra, which can be effectively probed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about through-bond and through-space atomic interactions, allowing for definitive stereochemical assignments.
Comparative Analysis of NMR Data
The key to distinguishing the isomers of this compound lies in the analysis of proton (¹H) and carbon (¹³C) chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) correlations. The following tables summarize the expected quantitative data for each isomer.
Table 1: Expected ¹H NMR Data for this compound Isomers
| Isomer | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Vicinal Coupling Constant (³JHH, Hz) |
| (Z,Z)-1,6-cyclodecadiene | Olefinic (C1-H, C2-H, C6-H, C7-H) | 5.3 - 5.6 | m | cis: 8 - 12 |
| Allylic (C3-H₂, C5-H₂, C8-H₂, C10-H₂) | 2.0 - 2.3 | m | ||
| Other Aliphatic (C4-H₂, C9-H₂) | 1.4 - 1.6 | m | ||
| (E,Z)-1,6-cyclodecadiene | Olefinic (Z-double bond) | 5.3 - 5.6 | m | cis: 8 - 12 |
| Olefinic (E-double bond) | 5.4 - 5.7 | m | trans: 12 - 18 | |
| Allylic | 1.9 - 2.4 | m | ||
| Other Aliphatic | 1.3 - 1.7 | m | ||
| (E,E)-1,6-cyclodecadiene | Olefinic (C1-H, C2-H, C6-H, C7-H) | 5.4 - 5.7 | m | trans: 12 - 18 |
| Allylic (C3-H₂, C5-H₂, C8-H₂, C10-H₂) | 1.9 - 2.4 | m | ||
| Other Aliphatic (C4-H₂, C9-H₂) | 1.3 - 1.7 | m |
Table 2: Expected ¹³C NMR Data for this compound Isomers
| Isomer | Carbon | Expected Chemical Shift (ppm) |
| (Z,Z)-1,6-cyclodecadiene | Olefinic (C1, C2, C6, C7) | 128 - 132 |
| Allylic (C3, C5, C8, C10) | 25 - 30 | |
| Other Aliphatic (C4, C9) | 20 - 25 | |
| (E,Z)-1,6-cyclodecadiene | Olefinic (C1, C2, C6, C7) | 129 - 134 |
| Allylic (C3, C5, C8, C10) | 30 - 37 | |
| Other Aliphatic (C4, C9) | 22 - 28 | |
| (E,E)-1,6-cyclodecadiene | Olefinic (C1, C2, C6, C7) | 130 - 135 |
| Allylic (C3, C5, C8, C10) | 32 - 38 | |
| Other Aliphatic (C4, C9) | 24 - 30 |
Advanced NMR Techniques for Structural Elucidation
While 1D NMR provides initial clues, 2D NMR techniques are essential for a definitive structural assignment of the this compound isomers.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a molecule, establishing the connectivity of the carbon skeleton. For this compound, COSY will show correlations between the olefinic protons and their adjacent allylic protons, as well as between neighboring aliphatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This is crucial for assigning the ¹³C spectrum and confirming the chemical environment of each C-H group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for confirming the overall connectivity and piecing together the molecular structure, especially in complex molecules.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful techniques for determining stereochemistry.[1] They detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.[1] For this compound, NOESY/ROESY is critical for differentiating cis and trans double bonds. In the (Z,Z) isomer, strong NOE correlations would be expected between the olefinic protons on the same double bond. In the (E,E) isomer, these correlations would be absent, while correlations to allylic protons would be more prominent. The (E,Z) isomer would exhibit a combination of these patterns.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the differentiation of this compound isomers using advanced NMR techniques.
Caption: Logical workflow for distinguishing this compound isomers.
Experimental Protocols
A standardized protocol is essential for acquiring high-quality NMR data.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer or mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz) to ensure adequate signal dispersion.
-
The sample temperature should be maintained at a constant value (e.g., 298 K) throughout the experiments.
3. 1D NMR Parameters:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm is appropriate.
-
¹³C NMR: A proton-decoupled experiment should be run. A spectral width of around 220 ppm is standard.
4. 2D NMR Parameters:
-
¹H-¹H COSY: Use a gradient-selected sequence (e.g., cosygpprqf). Typically, 2-4 scans per increment are sufficient.
-
¹H-¹³C HSQC: A gradient-selected, sensitivity-enhanced sequence (e.g., hsqcedetgpsisp2.3) is recommended.
-
¹H-¹³C HMBC: A gradient-selected sequence (e.g., hmbcgplpndqf) should be used. The long-range coupling delay should be optimized for J-couplings of 4-10 Hz.
-
¹H-¹H NOESY/ROESY: A phase-sensitive gradient-selected sequence (e.g., noesygpph) is standard. A mixing time of 500-800 ms (B15284909) is a good starting point for molecules of this size. For ROESY, a roesygpph sequence with a mixing time of 200-500 ms is appropriate.
By systematically applying these advanced NMR techniques, researchers can confidently and accurately distinguish between the isomers of this compound, a critical step in understanding their chemical and biological properties.
References
Safety Operating Guide
Proper Disposal of 1,6-Cyclodecadiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,6-Cyclodecadiene, ensuring the protection of personnel and the environment. Due to the limited availability of specific data for this compound, this guidance is based on general principles of chemical waste management and information for structurally similar compounds.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to conduct a thorough hazard assessment and handle the chemical with appropriate personal protective equipment (PPE).
Hazard Assessment:
-
Based on data for a related compound, 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene, there may be a risk of aspiration if swallowed.[1]
-
General chemical safety precautions should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Skin Protection: Use chemically resistant gloves and a lab coat.
-
Respiratory Protection: If handling powders or aerosols, or if working in a poorly ventilated area, use a dust respirator or an approved/certified respirator.[2]
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Classification
The first step is to determine if the this compound waste is hazardous. This determination is based on whether the waste exhibits any of the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, or toxicity.[3]
-
Pure, Uncontaminated this compound: If the compound is in its pure form and has not been mixed with other hazardous materials, it may potentially be classified as non-hazardous chemical waste. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a final determination.[4][5]
-
Contaminated this compound: If the compound is mixed with solvents, other reagents, or byproducts from a reaction, it must be treated as hazardous waste.[5] The specific hazards of the contaminants will dictate the precise disposal route.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal streams.[5]
-
Keep this compound waste separate from other chemical waste streams unless they are compatible.
-
Segregate chemical waste by compatibility, not alphabetically.[6]
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by regulations and are essential for safe handling and disposal.
-
Containers: Use chemically resistant, leak-proof, and sealable containers. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4][5][6] Ensure the container is compatible with all components of the waste mixture.[5]
-
Labeling: All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[6]
-
For mixtures, list all chemical components and their approximate percentages.[7]
-
The date of waste generation.[6]
-
The name and contact information of the principal investigator or responsible party.[6]
-
The location of origin (e.g., building and room number).[6]
-
Appropriate hazard pictograms.[6]
-
Step 4: Storage
Store waste containers in a designated and secure waste accumulation area.
-
The storage area should be well-ventilated.[5]
-
Ensure secondary containment is in place to contain any potential spills.[5]
-
Keep containers tightly closed except when adding waste.[8]
Step 5: Disposal
The final step is to arrange for the collection and disposal of the waste through the proper channels.
-
Contact your EHS Department: The disposal of chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6]
-
Provide Complete Information: When arranging for pickup, provide a complete and accurate description of the waste.[5]
-
Do Not Dispose Down the Drain or in Regular Trash: Chemical waste, whether hazardous or non-hazardous, generally cannot be disposed of in the sewer system or regular trash.[6][9] Disposal of any chemical into the solid waste system is typically not allowed.[6]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data is limited. The following table provides information for a related compound, which may be used as a preliminary reference.
| Property | Value | Source |
| Molecular Formula | C10H16 | PubChem |
| Molecular Weight | 136.23 g/mol | PubChem |
| GHS Hazard Statement (for a related compound) | H304: May be fatal if swallowed and enters airways | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | C15H24 | CID 91104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. epa.gov [epa.gov]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mtu.edu [mtu.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling 1,6-Cyclodecadiene
Essential Safety and Handling Guide for 1,6-Cyclodecadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this information is compiled from data on its isomers and structurally similar compounds. Always supplement these guidelines with your institution's specific safety protocols and a thorough risk assessment before commencing any work.
Immediate Safety and Hazard Information
This compound is a flammable liquid and presents a significant aspiration hazard.[1][2][3] Extreme caution must be exercised to prevent inhalation, ingestion, and contact with skin and eyes. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Safety Data
The following table summarizes key quantitative data for an isomer of this compound. This information should be used as a reference point for safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1][4] |
| Molecular Weight | 136.23 g/mol | [1][4][5] |
| Flash Point | 46.9°C | [1] |
| Boiling Point | 191.2°C at 760 mmHg | [1] |
| Density | 0.83 g/cm³ | [1] |
| GHS Hazard (for a related compound) | Aspiration Hazard, Category 1 | [2][3] |
Note: The Flash Point, Boiling Point, and Density are for the (1Z,6Z)-cyclodeca-1,6-diene isomer.[1] The GHS hazard is based on data for 1-methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene (B1671450) (Germacrene D).[2][3]
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Experiment Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the specific experimental conditions.
- Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound must take place within the fume hood.
- Personal Protective Equipment (PPE): Assemble and inspect all necessary PPE as detailed below.
- Spill Kit: Locate and ensure the laboratory's chemical spill kit is fully stocked and accessible.
- Emergency Eyewash and Shower: Confirm that the emergency eyewash station and safety shower are unobstructed and operational.
2. Required Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
- Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before and during use.
- Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
- Footwear: Fully enclosed, chemical-resistant shoes are mandatory.
- Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating aerosols or if ventilation is inadequate, a respirator with an organic vapor cartridge should be used.
3. Handling and Dispensing:
- Grounding: When transferring this compound from larger containers, ensure that all containers are properly grounded to prevent static discharge, which could ignite the flammable liquid.[6][7]
- Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
- Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height to maximize airflow and prevent vapor escape.
- Prevent Contact: Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]
- No Open Flames: Prohibit all sources of ignition, including open flames, hot plates, and spark-producing equipment, from the vicinity of where this compound is being handled and stored.[6][7]
4. Storage:
- Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][9]
- Keep away from oxidizing agents and sources of heat or ignition.[6][7]
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
- Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be treated as hazardous waste.
- Waste Container: Use a designated, properly labeled, and chemically compatible hazardous waste container with a secure lid.
2. Waste Collection:
- Collect all this compound waste in the designated container, keeping it closed when not in use.
- Do not mix with incompatible waste streams.
3. Labeling and Storage of Waste:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
- Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas and sources of ignition.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
- DO NOT dispose of this compound down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. (1Z,6Z)-cyclodeca-1,6-diene | 1124-79-4 [chemnet.com]
- 2. This compound, 1-methyl-5-methylene-8-(1-methylethyl)- | C15H24 | CID 5373727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene | C15H24 | CID 91104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans,trans-1,6-Cyclodecadiene | C10H16 | CID 5462913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. novachem.com [novachem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
